7-Hydroxy-1-indanone
Description
Properties
IUPAC Name |
7-hydroxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMZPBSZKCDKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30989834 | |
| Record name | 7-Hydroxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30989834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6968-35-0 | |
| Record name | 6968-35-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Hydroxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30989834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Hydroxy-1-indanone: Chemical Properties, Structure, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-1-indanone is a versatile bicyclic aromatic ketone that has garnered significant attention in the fields of medicinal chemistry and organic synthesis.[1][2] Its unique structural framework, featuring a fused benzene ring and a cyclopentanone moiety with a hydroxyl group, makes it a valuable scaffold for the synthesis of a wide array of biologically active molecules.[3][4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a particular focus on its role in drug discovery and development. The indanone core is a privileged structure found in numerous pharmacologically active compounds, and the functionalization offered by the hydroxyl group in the 7-position provides a key handle for synthetic elaboration.[4][5] Derivatives of this compound have shown promise as anti-inflammatory agents, neuroprotective compounds, and intermediates in the synthesis of complex natural products.[5][6][7]
Chemical Structure and Properties
This compound, with the chemical formula C₉H₈O₂, is a white to off-white crystalline solid.[2] The molecule consists of a 2,3-dihydro-1H-inden-1-one core with a hydroxyl group substituted at the 7-position of the aromatic ring.[8] This substitution pattern is crucial for its chemical reactivity and biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₂ | [8][9] |
| Molecular Weight | 148.16 g/mol | [2][9] |
| CAS Number | 6968-35-0 | [2][8] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 109-113 °C | [2][10] |
| Boiling Point | Not readily available | |
| Solubility | Soluble in various organic solvents | |
| pKa | Not readily available | |
| LogP | 1.52110 | [2] |
Structural Elucidation
The structure of this compound has been confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The crystal structure has also been determined, providing detailed insights into its three-dimensional conformation.[8]
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the two methylene groups of the cyclopentanone ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule, including the carbonyl carbon at a characteristic downfield shift.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands for the hydroxyl (O-H) and carbonyl (C=O) stretching vibrations.[11] A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretch, while a sharp, strong peak around 1680-1700 cm⁻¹ would correspond to the C=O stretch of the ketone.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 148, corresponding to the molecular weight of the compound. Fragmentation patterns would provide further structural information.[12]
Synthesis of this compound
Several synthetic routes to this compound have been reported, each with its own advantages and limitations. The choice of a particular method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Method 1: Intramolecular Friedel-Crafts Acylation of 3-(3-hydroxyphenyl)propanoic acid
One common approach involves the intramolecular Friedel-Crafts acylation of 3-(3-hydroxyphenyl)propanoic acid.[1] This reaction is typically carried out in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), at elevated temperatures.[1][13]
Reaction Scheme:
Caption: Synthesis of this compound via intramolecular Friedel-Crafts acylation.
A significant drawback of this method is the concurrent formation of the isomeric 5-hydroxy-1-indanone, which can be difficult to separate from the desired product.[1][13] The harsh reaction conditions, including high temperatures, also contribute to high energy consumption.[1]
Method 2: Rearrangement of 2,3-dihydrochromen-4-one
Another synthetic strategy utilizes the rearrangement of 2,3-dihydrochromen-4-one (chromanone) in the presence of a Lewis acid, such as aluminum trichloride (AlCl₃), at high temperatures.[10]
Reaction Scheme:
Caption: Synthesis of this compound from 2,3-dihydrochromen-4-one.
While this method can provide good yields, the starting material can be expensive and difficult to obtain.[1] The high reaction temperature is also a notable disadvantage.[1]
Experimental Protocol (from 2,3-dihydrochromen-4-one): [10]
-
A mixture of aluminum chloride (37.0 g, 278 mmol) and sodium chloride (3.70 g, 61.3 mmol) is heated at 150 °C until a clear solution is formed.[10]
-
Commercially available 2,3-dihydro-4H-chromen-4-one (6.40 g, 43.2 mmol), preheated to 50 °C to dissolve, is added to the molten salt mixture.[10]
-
The reaction mixture is stirred at 200 °C for 20 minutes.[10]
-
After cooling, the gelatinous mixture is quenched by the slow addition of ice-cold hydrochloric acid (200 ml).[10]
-
The mixture is stirred for 30 minutes and then extracted with dichloromethane.[10]
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[10]
-
The crude product is purified by silica gel column chromatography (eluent: hexane-ethyl acetate gradient) to yield this compound.[10]
Method 3: Multi-step Synthesis from 4-Hydroxybenzenesulfonic Acid
A more recent and optimized method aims to overcome the limitations of the previous approaches by starting from readily available 4-hydroxybenzenesulfonic acid.[13] This multi-step synthesis offers higher selectivity and avoids the formation of difficult-to-separate isomers.[13][14]
Synthetic Pathway:
Caption: Multi-step synthesis of this compound from 4-hydroxybenzenesulfonic acid.
This method provides a more controlled and scalable route to this compound, making it more suitable for industrial applications.[13]
Applications in Drug Development
The indanone scaffold is a well-established pharmacophore in medicinal chemistry, with the most notable example being Donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[4][5] this compound serves as a crucial building block for the synthesis of novel drug candidates with diverse therapeutic potential.[3]
As a Versatile Intermediate
The presence of both a hydroxyl group and a ketone functionality allows for a variety of chemical modifications, making this compound a versatile starting material for the synthesis of more complex molecules.[2] The hydroxyl group can be alkylated, acylated, or used as a directing group in electrophilic aromatic substitution reactions. The ketone can undergo reactions such as aldol condensation, reduction, or conversion to an oxime.
Biological Activities of this compound Derivatives
-
Anti-inflammatory Agents: Derivatives of this compound, specifically 2-benzylidene-1-indanone derivatives, have been investigated for their anti-inflammatory properties.[7] These compounds have shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[7] The structure-activity relationship studies suggest that the substitution pattern on the indanone ring and the benzylidene moiety plays a crucial role in their anti-inflammatory activity.[7]
-
Neuroprotective Agents: The indanone core is a key feature of compounds targeting neurodegenerative diseases.[5] While direct biological data for this compound itself in this context is limited, its derivatives are being explored for their potential to modulate the activity of enzymes like monoamine oxidases (MAO) and acetylcholinesterase (AChE), which are implicated in the pathophysiology of various neurological disorders.[5]
-
Excited-State Intramolecular Proton Transfer (ESIPT): this compound is a reactant used for studying excited-state intramolecular proton transfer (ESIPT).[9][15] This photochemical process is of fundamental interest and has applications in the development of fluorescent probes, sensors, and molecular devices.[15]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Identification: [8][16][17]
Precautionary Measures: [16][17]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[16][17] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded.[16]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[16]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[16]
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[16]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[16]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[16]
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[16][18]
Conclusion
This compound is a molecule of significant interest to the scientific community, particularly those involved in drug discovery and organic synthesis. Its well-defined chemical properties, versatile reactivity, and the established biological importance of the indanone scaffold make it a valuable tool for the development of novel therapeutic agents. The synthetic methodologies, while presenting some challenges, have evolved to provide more efficient and selective routes to this important intermediate. As research into the therapeutic potential of indanone derivatives continues to expand, the demand for a comprehensive understanding of key building blocks like this compound will undoubtedly grow.
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A Spectroscopic Guide to 7-Hydroxy-1-indanone: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry
This technical guide provides an in-depth analysis of the spectroscopic data for 7-Hydroxy-1-indanone (CAS No: 6968-35-0), a valuable building block in medicinal chemistry and organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this compound by interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles to ensure scientific integrity and practical applicability.
Molecular and Physicochemical Profile
This compound is a solid organic compound with the molecular formula C₉H₈O₂ and a molecular weight of 148.16 g/mol .[2][3] Its structure consists of a bicyclic indanone framework, featuring a ketone on the five-membered ring and a hydroxyl group on the aromatic ring. This arrangement of functional groups gives rise to its characteristic spectroscopic signatures. The compound typically appears as a white to light yellow solid with a melting point in the range of 109-113 °C.[2]
| Property | Value | Source(s) |
| CAS Number | 6968-35-0 | [2][3] |
| Molecular Formula | C₉H₈O₂ | [2][3] |
| Molecular Weight | 148.16 g/mol | [2] |
| IUPAC Name | 7-hydroxy-2,3-dihydroinden-1-one | [4] |
| Physical Form | Solid | [2] |
| Melting Point | 109-113 °C | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, a detailed picture of the molecular structure can be assembled.
Expertise & Experience: The Rationale Behind NMR Experimental Choices
The selection of a deuterated solvent is a critical first step in NMR sample preparation. For this compound, a common choice is deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice is dictated by the analyte's solubility and the need to avoid obscuring signals from the compound of interest.[5] DMSO-d₆ is particularly useful for compounds with acidic protons, such as the hydroxyl group in this molecule, as it slows down the proton exchange, allowing the -OH proton to be observed as a distinct signal. Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0 ppm, providing a universal reference point.[5] A spectrometer frequency of 400 MHz or higher is preferred for ¹H NMR to achieve better signal dispersion and simplify the analysis of complex splitting patterns.[5]
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of this compound provides a map of the proton environments within the molecule. The aromatic region, the aliphatic region, and the hydroxyl proton signal each offer specific structural clues.
(Specific, validated ¹H NMR data for this compound was not available in the public domain at the time of this guide's compilation. The following is an expert interpretation based on the known structure and data from analogous indanone compounds.)
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~9.5-10.5 | Singlet (broad) | 1H | Ar-OH | The phenolic proton is acidic and its signal is often broad. Its chemical shift is concentration and solvent dependent. |
| ~7.1-7.4 | Multiplet | 1H | Ar-H | Aromatic protons on the benzene ring. The exact shifts and coupling constants depend on the electronic effects of the substituents. |
| ~6.8-7.0 | Multiplet | 2H | Ar-H | |
| ~2.9-3.1 | Triplet | 2H | -CH₂ -CO | Methylene protons adjacent to the carbonyl group are deshielded and appear as a triplet due to coupling with the neighboring CH₂ group. |
| ~2.5-2.7 | Triplet | 2H | Ar-CH₂ - | Methylene protons adjacent to the aromatic ring, appearing as a triplet from coupling with the other CH₂ group. |
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum reveals the number of distinct carbon environments and provides information about the electronic nature of each carbon atom.
(Specific, validated ¹³C NMR data for this compound was not available in the public domain at the time of this guide's compilation. The following is an expert interpretation based on the known structure.)
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| >200 | C =O | The carbonyl carbon is highly deshielded and appears at a very low field. |
| ~155 | C -OH | The aromatic carbon attached to the hydroxyl group is deshielded by the oxygen atom. |
| ~120-145 | Aromatic C & C -C=O | Signals for the remaining four aromatic carbons. |
| ~35 | -CH₂ -CO | The aliphatic carbon adjacent to the carbonyl group. |
| ~25 | Ar-CH₂ - | The aliphatic carbon adjacent to the aromatic ring. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Acquire the spectra on a Fourier Transform NMR spectrometer operating at a frequency of 400 MHz or higher.
-
¹H NMR Acquisition: Use a standard single-pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
dot graph "NMR_Workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_prep" { label="Sample Preparation"; style="rounded"; bgcolor="#FFFFFF"; "Dissolve" [label="Dissolve 5-10 mg of\nthis compound\nin 0.7 mL DMSO-d6"]; "Add_TMS" [label="Add TMS Internal Standard"]; "Dissolve" -> "Add_TMS"; }
subgraph "cluster_acq" { label="Data Acquisition (400 MHz+)"; style="rounded"; bgcolor="#FFFFFF"; "H1_NMR" [label="Acquire 1H NMR Spectrum"]; "C13_NMR" [label="Acquire 13C NMR Spectrum"]; }
subgraph "cluster_proc" { label="Data Processing & Analysis"; style="rounded"; bgcolor="#FFFFFF"; "Process_FID" [label="Fourier Transform,\nPhase & Baseline Correction"]; "Assign_Signals" [label="Assign Chemical Shifts,\nAnalyze Splitting & Integration"]; "Structure" [label="Elucidate Final Structure", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Process_FID" -> "Assign_Signals" -> "Structure"; }
"Add_TMS" -> "H1_NMR" [label="Insert into\nSpectrometer"]; "Add_TMS" -> "C13_NMR"; "H1_NMR" -> "Process_FID"; "C13_NMR" -> "Process_FID"; } Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy Analysis
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy required to induce a specific vibrational motion (e.g., stretching or bending) of its bonds.
Expertise & Experience: Causality in IR Sample Preparation
For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a classic and reliable technique.[6] The rationale behind this choice is that KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds, which minimizes scattering of the IR beam. To ensure a high-quality spectrum, the sample must be anhydrous and ground to a fine powder with the KBr. This reduces particle size, which in turn minimizes light scattering (the Christiansen effect) and produces sharper, more well-defined absorption bands. The mixture is then pressed under high pressure to form a transparent pellet, ensuring a uniform path length for the IR beam to travel through the sample.
IR Spectroscopy Data
The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, carbonyl, and aromatic functionalities.
(Specific, validated IR peak data for this compound was not available in the public domain at the time of this guide's compilation. The following is an expert interpretation based on the known structure.)
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
|---|---|---|---|
| 3400-3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl (-OH) |
| ~3050 | Medium | C-H Stretch | Aromatic C-H |
| ~2950 | Medium | C-H Stretch | Aliphatic C-H |
| ~1680 | Strong, Sharp | C=O Stretch | Conjugated Ketone (C=O) |
| ~1600, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch | Phenolic C-O |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Gently grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic-grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and press it in a hydraulic press at 7-10 tons for several minutes to form a thin, transparent pellet.
-
Background Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the IR spectrum of the sample pellet over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and label the significant absorption peaks and correlate them to the corresponding functional groups.
dot graph "IR_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Start" [label="Start: Solid Sample\n(this compound)", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Grind" [label="Grind 1-2 mg sample with\n100-200 mg dry KBr"]; "Press" [label="Press mixture into a\ntransparent pellet"]; "Acquire_BG" [label="Acquire Background Spectrum\n(Blank KBr Pellet)"]; "Acquire_Sample" [label="Acquire Sample Spectrum\n(4000-400 cm-1)"]; "Analyze" [label="Analyze Spectrum:\nIdentify Functional Groups", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Grind"; "Grind" -> "Press"; "Press" -> "Acquire_BG"; "Acquire_BG" -> "Acquire_Sample"; "Acquire_Sample" -> "Analyze"; } Caption: Standard workflow for FTIR analysis via the KBr pellet method.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.
Expertise & Experience: Understanding Electron Ionization (EI)
Electron Ionization (EI) is a "hard" ionization technique commonly used for the analysis of relatively small, volatile organic molecules like this compound. In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This high energy is chosen because it reliably exceeds the ionization energy of most organic molecules and leads to reproducible fragmentation patterns, creating a spectral "fingerprint" that can be compared against libraries for identification. The impact of an electron knocks another electron out of the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•). The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic ions. Analyzing the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the original molecular structure.
Mass Spectrometry Data
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with several fragment ions.
(Specific, validated MS fragmentation data for this compound was not available in the public domain at the time of this guide's compilation. The following is an expert interpretation based on the known structure and common fragmentation pathways for similar compounds.)
Expected Mass Spectrometry Data (EI):
| m/z | Proposed Fragment | Rationale for Fragmentation |
|---|---|---|
| 148 | [C₉H₈O₂]⁺• | Molecular Ion (M⁺•) |
| 120 | [M - CO]⁺• | Loss of a neutral carbon monoxide molecule, a common fragmentation for ketones. |
| 92 | [M - CO - CO]⁺• or [M - C₂H₄O]⁺• | Further fragmentation, potentially involving the loss of another CO or rearrangement. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable and common fragment in compounds containing a benzyl group. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through the injector of a gas chromatograph (GC-MS). The sample is vaporized in a high-vacuum environment.
-
Ionization: Bombard the gaseous sample molecules with a 70 eV electron beam in the ion source.
-
Acceleration: Accelerate the resulting positively charged ions through an electric field.
-
Mass Analysis: Separate the ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and record their abundance at each m/z value.
-
Data Analysis: Plot the relative abundance of ions versus their m/z ratio to generate the mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
dot graph "MS_Workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Sample" [label="Vaporized Sample\n(this compound)"]; "Ionization" [label="Electron Ionization (70 eV)\nForms M+• and Fragments"]; "Acceleration" [label="Ion Acceleration"]; "Analysis" [label="Mass Analyzer\n(Separation by m/z)"]; "Detection" [label="Ion Detection"]; "Spectrum" [label="Mass Spectrum\n(Abundance vs. m/z)", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Sample" -> "Ionization" -> "Acceleration" -> "Analysis" -> "Detection" -> "Spectrum"; } Caption: The logical flow of an Electron Ionization Mass Spectrometry experiment.
Conclusion
The synergistic application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. NMR spectroscopy delineates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (hydroxyl, ketone, aromatic ring), and mass spectrometry establishes the molecular weight and provides corroborating structural details through fragmentation analysis. This guide has outlined the theoretical basis, practical experimental protocols, and expected spectral data for this important chemical entity, serving as a vital resource for researchers in the chemical and pharmaceutical sciences.
References
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An In-Depth Technical Guide to the Physical Properties of 7-Hydroxy-1-indanone: Melting Point and Solubility
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Hydroxy-1-indanone is a versatile bicyclic aromatic ketone of significant interest in medicinal chemistry and materials science. A comprehensive understanding of its fundamental physical properties, namely its melting point and solubility, is paramount for its effective utilization in research and development. The melting point serves as a crucial indicator of purity and polymorphic form, while the solubility profile governs its behavior in various solvent systems, directly impacting reaction kinetics, purification strategies, and, critically for pharmaceutical applications, its bioavailability. This guide provides a detailed examination of the melting point and solubility of this compound, supported by established experimental protocols and an analysis of the underlying physicochemical principles.
Introduction to this compound
Chemical Structure and Significance
This compound, with the chemical formula C₉H₈O₂, is a substituted indanone featuring a hydroxyl group at the 7-position of the indane ring system. This seemingly simple molecule is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex structures.[1] Its utility stems from the reactivity of the ketone and the phenolic hydroxyl group, which allow for a wide range of chemical modifications.
Relevance in Medicinal Chemistry and Drug Development
Indanone derivatives are a well-established class of compounds with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2] The specific placement of the hydroxyl group in this compound can significantly influence its interaction with biological targets and its metabolic profile. Therefore, a thorough characterization of its physical properties is a prerequisite for any drug discovery and development program involving this scaffold.
The Critical Role of Physical Properties in a Pre-formulation Context
In the early stages of drug development, a comprehensive understanding of a compound's physicochemical properties is essential for formulation design and for predicting its in vivo behavior. The melting point and solubility are two of the most fundamental of these properties. A sharp melting point range is indicative of high purity, while a broad range can suggest the presence of impurities. Solubility, particularly aqueous solubility, is a key determinant of a drug's absorption and bioavailability.
Melting Point of this compound: A Definitive Physical Descriptor
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a highly characteristic property of a pure substance and is invaluable for identification and purity assessment.
Theoretical Basis: The Energetics of Phase Transition
The melting of a crystalline solid involves the input of energy to overcome the intermolecular forces holding the molecules in a fixed lattice. For this compound, these forces include van der Waals interactions, dipole-dipole interactions arising from the polar ketone group, and, most significantly, hydrogen bonding mediated by the hydroxyl group. The strength of these interactions dictates the melting point.
Reported Melting Point Values and Data Synthesis
Multiple sources consistently report the melting point of this compound to be in the range of 109-113 °C .[3] This relatively high melting point for a molecule of its size is indicative of strong intermolecular forces, likely dominated by hydrogen bonding.
Table 1: Reported Melting Point of this compound
| Property | Reported Value | Source(s) |
| Melting Point | 109-113 °C | [3] |
Experimental Protocol for Accurate Melting Point Determination
The determination of a melting point is a standard procedure in organic chemistry laboratories. The capillary method is the most common and reliable technique.
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. This tube is then heated in a controlled manner, and the temperature at which the sample begins to melt and the temperature at which it is completely molten are recorded as the melting range.
-
Sample Preparation: A small amount of dry this compound is finely ground to a powder.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is then inverted and tapped gently to pack the sample into the closed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus.
-
Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the melting point is approached.
-
Recording the Melting Range: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting.
A sharp melting range (typically 1-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range. It is also important to consider the possibility of polymorphism, where a compound can exist in different crystalline forms with distinct melting points.
Solubility Profile of this compound: A Key Determinant of Bioavailability
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. It is a critical parameter in drug development as it directly influences the bioavailability of orally administered drugs.
The "Like Dissolves Like" Principle: A Molecular Perspective
The solubility of a compound is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a useful, albeit simplified, framework for predicting solubility. Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound possesses both polar (hydroxyl and ketone groups) and non-polar (aromatic ring and aliphatic backbone) regions, suggesting it will have a nuanced solubility profile.
Qualitative and Quantitative Solubility Data in Various Solvents
While comprehensive quantitative solubility data for this compound is not extensively published, qualitative information and data for the parent compound, 1-indanone, provide valuable insights. This compound is described as a white solid.[1] The parent compound, 1-indanone, is reported to be more soluble in organic solvents than in water.[4] The presence of the hydroxyl group in this compound is expected to increase its polarity and enhance its ability to act as a hydrogen bond donor, which should increase its solubility in polar protic solvents like water and alcohols compared to 1-indanone.
Table 2: Qualitative and Predicted Solubility of this compound
| Solvent | Qualitative Solubility | Predicted pKa |
| Water | Moderately soluble (predicted) | 10.27±0.20[5] |
| Chloroform | Slightly soluble | - |
| Methanol | Slightly soluble | - |
| Ethanol | Soluble (predicted) | - |
| DMSO | Soluble (predicted) | - |
The predicted pKa of the phenolic hydroxyl group is approximately 10.27.[5] This indicates that this compound is a weak acid.
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH, ethanol) in a sealed container.
-
Equilibration: The container is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique.
-
UV-Vis Spectroscopy: If this compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-determined calibration curve.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and widely used method for determining the concentration of a compound in a complex mixture. A calibration curve is generated using standards of known concentration.
The Impact of pH on the Solubility of an Ionizable Compound
As this compound is a weak acid due to its phenolic hydroxyl group, its aqueous solubility is expected to be pH-dependent. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the hydroxyl group will deprotonate to form the more soluble phenolate anion. This relationship is described by the Henderson-Hasselbalch equation.
Interplay Between Melting Point, Solubility, and Drug Developability
The melting point and solubility of a drug candidate are not just isolated physical parameters; they are interconnected and have profound implications for its potential as a therapeutic agent.
The Biopharmaceutical Classification System (BCS) and its Implications
The Biopharmaceutical Classification System (BCS) is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability. A drug's BCS class can help predict its in vivo performance. For a compound like this compound, determining its precise aqueous solubility is the first step in understanding its potential BCS classification and, consequently, its likely absorption characteristics.
Conclusion: A Synthesis of Key Findings and Future Directions
This compound is a valuable synthetic intermediate with a well-defined melting point of 109-113 °C, indicative of a stable crystalline structure with significant intermolecular forces. While its qualitative solubility in some organic solvents is known, a comprehensive quantitative understanding of its solubility profile, particularly its pH-dependent aqueous solubility, is an area that warrants further experimental investigation. Such data would be invaluable for optimizing its use in organic synthesis and for guiding the development of this compound-based compounds as potential therapeutic agents. The experimental protocols outlined in this guide provide a robust framework for obtaining these critical physicochemical parameters.
References
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Visualizations
Caption: Experimental workflow for melting point determination.
Caption: Shake-flask method for solubility determination.
Sources
The Multifaceted Biological Activities of 7-Hydroxy-1-indanone and its Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of the 1-Indanone Scaffold in Medicinal Chemistry
The 1-indanone nucleus, a privileged scaffold in medicinal chemistry, has garnered significant attention for its versatile biological activities.[1] This bicyclic ketone is a core structural component in numerous natural products and synthetic compounds with therapeutic potential.[2][3] Among the various substituted indanones, 7-hydroxy-1-indanone serves as a particularly interesting starting point for the development of novel therapeutic agents due to the presence of a reactive hydroxyl group that allows for a wide range of chemical modifications. This guide provides an in-depth exploration of the biological activities of this compound and its derivatives, focusing on their anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. We will delve into the underlying mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these compounds.
Anti-inflammatory Properties: Targeting Key Mediators of Inflammation
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The 1-indanone scaffold has shown considerable promise in the development of novel anti-inflammatory agents.[4] Derivatives of this compound have been investigated for their ability to modulate key inflammatory pathways, primarily through the inhibition of pro-inflammatory cytokines and enzymes.
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
A primary mechanism by which this compound derivatives exert their anti-inflammatory effects is through the suppression of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]
Several studies have demonstrated that 2-benzylidene-1-indanone derivatives can effectively inhibit the production of TNF-α and IL-6 in LPS-stimulated macrophages.[4][8] This inhibition is often associated with the suppression of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[9]
Signaling Pathway: Putative Anti-inflammatory Mechanism of this compound Derivatives
Caption: Putative mechanism of anti-inflammatory action.
Structure-Activity Relationship (SAR)
The anti-inflammatory activity of this compound derivatives is significantly influenced by the nature and position of substituents. For instance, in a series of 2-benzylidene-1-indanone derivatives, the presence of hydroxyl and methoxy groups on the benzylidene ring was found to be crucial for potent inhibition of TNF-α and IL-6.[8] Specifically, a 4-hydroxy-3-methoxy substitution on the benzylidene ring often leads to enhanced activity.[4] Furthermore, modifications at the 7-position of the indanone ring, such as the introduction of alkoxy groups, have been shown to modulate the anti-inflammatory profile.[8]
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the reported anti-inflammatory activities of selected indanone derivatives.
| Compound Class | Derivative Example | Assay | Target | IC50 / % Inhibition | Reference |
| 2-Benzylidene-1-indanone | 4-hydroxy-3-methoxybenzylidene-1-indanone | LPS-stimulated murine macrophages | TNF-α | ~84% inhibition @ 10 µM | [4] |
| 2-Benzylidene-1-indanone | 4-hydroxy-3-methoxybenzylidene-1-indanone | LPS-stimulated murine macrophages | IL-6 | ~69% inhibition @ 10 µM | [4] |
| Indanone Derivative | Isolated from Fernandoa adenophylla | Heat-induced hemolysis | RBC membrane stabilization | IC50 = 54.69 µM | [10] |
| Arylidene Indanone | IPX-18 | Human Whole Blood | TNF-α | IC50 = 298.8 nM | [5][6] |
| Arylidene Indanone | IPX-18 | PBMCs | TNF-α | IC50 = 96.29 nM | [5][6] |
Antioxidant Potential: Scavenging Free Radicals
Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. Phenolic compounds are well-known for their antioxidant properties, and the this compound scaffold, possessing a hydroxyl group on the aromatic ring, is predicted to exhibit radical scavenging activity.
Mechanism of Action: Radical Scavenging and Nrf2 Activation
The primary mechanism of antioxidant action for phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[11] This process converts the highly reactive free radical into a more stable species.
Beyond direct radical scavenging, some indanone derivatives have been shown to modulate the Keap1-Nrf2 signaling pathway, a critical regulator of the endogenous antioxidant response.[5][6] Under normal conditions, the transcription factor Nrf2 is targeted for degradation by Keap1. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and initiates the transcription of antioxidant and cytoprotective genes.
Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Pathway
Caption: Modulation of the Keap1-Nrf2 pathway.
Quantitative Data: Antioxidant Activity
| Compound | DPPH IC50 (µg/mL) | Reference |
| Ascorbic Acid (Vitamin C) | ~7.89 | [11] |
| Kombucha Extract (7-day fermentation) | 6.84 | [11] |
| Plectranthus royleanus extract | 39.90 | [11] |
Neuroprotective Effects: A Promising Avenue for Neurodegenerative Diseases
The indanone scaffold is a key component of donepezil, a widely prescribed drug for the treatment of Alzheimer's disease.[3] This has spurred significant interest in the development of other indanone derivatives as potential neuroprotective agents.
Mechanism of Action: Multi-target Inhibition
The neuroprotective effects of indanone derivatives are often attributed to their ability to inhibit key enzymes involved in the pathophysiology of neurodegenerative diseases, namely acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B).[11] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease. MAO inhibitors, on the other hand, increase the levels of monoamine neurotransmitters like dopamine and serotonin, and have therapeutic potential in Parkinson's disease and depression.
Some indanone derivatives have been designed as dual inhibitors of AChE and MAO, offering a multi-target approach to treating complex neurodegenerative disorders.[12] Additionally, the antioxidant and anti-inflammatory properties of these compounds likely contribute to their overall neuroprotective effects by mitigating oxidative stress and neuroinflammation, which are common features of neurodegeneration. In vitro studies using neuronal cell lines, such as the human neuroblastoma SH-SY5Y cell line, are crucial for evaluating the direct neuroprotective effects of these compounds against various neurotoxic insults.[13][14][15][16][17]
Anticancer Activity: A Scaffold for Novel Cytotoxic Agents
The 1-indanone framework has proven to be a versatile scaffold for the design of potent anticancer agents.[2][18] Derivatives of this compound have been synthesized and evaluated for their cytotoxicity against a range of cancer cell lines.
Mechanism of Action: Diverse Anticancer Pathways
The anticancer mechanisms of indanone derivatives are diverse and depend on the specific chemical modifications. Some derivatives have been shown to induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis (programmed cell death).[18][19] A key mechanism for some 2-benzylidene-1-indanone derivatives is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.[20] Other indanone derivatives have been found to modulate signaling pathways critical for cancer cell survival and proliferation, such as the NF-κB pathway.[18]
Quantitative Data: Anticancer Activity
The following table presents the cytotoxic activity of selected indanone derivatives against various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolyl Hydrazone of 1-Indanone | ITH-6 | HT-29 (Colon) | 0.44 | [2][18][19] |
| Thiazolyl Hydrazone of 1-Indanone | ITH-6 | COLO 205 (Colon) | 0.98 | [2][18][19] |
| Thiazolyl Hydrazone of 1-Indanone | ITH-6 | KM 12 (Colon) | 0.41 | [2][18][19] |
| 2-Benzylidene-1-indanone | Compound 9j | MCF-7 (Breast) | 0.01 | [2][21] |
| 2-Benzylidene-1-indanone | Compound 9j | HCT-116 (Colon) | 0.088 | [2][21] |
| Gallic Acid-based Indanone | Compound 1 | MCF-7 (Breast) | - | [2][20] |
| 3-Aryl-1-indanone | - | HeLa (Cervical) | µM range | [21] |
| 3-Aryl-1-indanone | - | K562 (Leukemia) | µM range | [21] |
Experimental Protocols
Synthesis of this compound Derivatives
A common and effective method for the synthesis of this compound involves the intramolecular Friedel-Crafts acylation of 3-(3-hydroxyphenyl)propanoic acid.[22] However, this method can also produce the 5-hydroxy isomer. More selective methods have been developed to improve the yield of the desired this compound.[22] Derivatives can then be synthesized through various reactions targeting the hydroxyl group or other positions on the indanone core.
Workflow: General Synthesis of 2-Benzylidene-7-hydroxy-1-indanone Derivatives
Caption: General synthetic route to 2-benzylidene derivatives.
In Vitro Assay for Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[11][23][24][25][26]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and a reference antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent. The solution should be freshly prepared and protected from light.
-
-
Assay Procedure:
-
Add a specific volume of the DPPH working solution to each well of a 96-well microplate.
-
Add varying concentrations of the test compound and the reference antioxidant to the wells. Include a blank control containing only the solvent and DPPH.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
In Vitro Assay for Cytotoxicity: MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[2]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed the desired cancer cell line (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
-
MTT Incubation and Formazan Solubilization:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength between 500 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit cell growth by 50%).
-
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their anti-inflammatory, antioxidant, neuroprotective, and anticancer properties make them attractive candidates for further drug development. The presence of the 7-hydroxy group provides a convenient handle for synthetic modifications, allowing for the fine-tuning of their pharmacological profiles. Future research should focus on elucidating the precise molecular targets and signaling pathways for specific derivatives, as well as on optimizing their efficacy and safety profiles through medicinal chemistry efforts. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development who are interested in exploring the therapeutic potential of this versatile scaffold.
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A Senior Application Scientist's Guide to 7-Hydroxy-1-indanone: A Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of the Indanone Scaffold
In the landscape of medicinal chemistry and materials science, the indanone scaffold represents a privileged structure. Its rigid, bicyclic framework, composed of a benzene ring fused to a cyclopentanone ring, serves as a versatile template for constructing complex molecular architectures. 1-Indanone and its derivatives are integral to a wide array of biologically active compounds, including anti-inflammatory agents, anticancer drugs, and treatments for neurodegenerative diseases.[1][2] Among these derivatives, 7-hydroxy-1-indanone has emerged as a particularly valuable building block. The presence of two distinct functional groups—a nucleophilic phenolic hydroxyl and an electrophilic ketone—on a compact frame allows for sequential, regioselective modifications, making it a cornerstone intermediate in multi-step syntheses.
This technical guide provides an in-depth exploration of this compound, tailored for researchers, chemists, and drug development professionals. We will delve into its synthesis, key reactive properties, and strategic applications, with a focus on explaining the causal chemistry behind experimental choices to empower scientists in their own research endeavors.
Physicochemical & Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is critical for its effective use. This compound is a solid at room temperature with the following key characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₂ | [3][4][5] |
| Molecular Weight | 148.16 g/mol | [3][4][5][6] |
| CAS Number | 6968-35-0 | [3][4] |
| Appearance | Solid | [4] |
| Melting Point | 109-113 °C | |
| IUPAC Name | 7-hydroxy-2,3-dihydroinden-1-one | [3] |
| InChI Key | HFMZPBSZKCDKOR-UHFFFAOYSA-N | [4][7] |
Spectroscopic data is available for this compound, including ¹H NMR, ¹³C NMR, and IR spectra, which are essential for reaction monitoring and quality control.[8]
Synthesis of this compound: A Comparative Analysis
The synthesis of this compound is a critical first step in its utilization. Several routes have been reported, each with distinct advantages and disadvantages that inform the choice of method based on scale, cost, and available equipment.
Method 1: Intramolecular Friedel-Crafts Acylation of 3-(3-hydroxyphenyl)propanoic acid
This classical approach involves the cyclization of 3-(3-hydroxyphenyl)propanoic acid using a strong acid catalyst like polyphosphoric acid (PPA) at high temperatures (e.g., 180°C).[9][10]
-
Causality: PPA acts as both the acidic catalyst to protonate the carboxylic acid, forming a reactive acylium ion intermediate, and as a dehydrating agent to drive the reaction forward. The electron-rich aromatic ring then undergoes intramolecular electrophilic substitution to form the five-membered ring.
-
Challenges: A significant drawback of this method is the lack of regioselectivity.[9][10] The hydroxyl group is ortho-, para-directing, leading to the formation of both the desired this compound and the isomeric 5-hydroxy-1-indanone, which can be difficult to separate.[9] Furthermore, the harsh reaction conditions (high temperature) increase energy consumption and can lead to side reactions.[9][10]
Method 2: Rearrangement of 2,3-dihydrobenzofuran-4-one
Another route involves the aluminum trichloride-catalyzed rearrangement of 2,3-dihydrobenzofuran-4-one at very high temperatures (200°C).[9]
-
Causality: The Lewis acid AlCl₃ coordinates to the furan oxygen, facilitating ring-opening and subsequent intramolecular rearrangement and cyclization to form the more stable indanone system.
-
Challenges: This method is hampered by the high cost and limited availability of the starting material.[9] The extreme temperature required poses challenges for industrial scale-up and equipment longevity.[9]
Method 3: An Optimized Approach Using a Sulfonic Acid Protecting Group
To overcome the regioselectivity issues, an improved method has been developed and patented.[10] This strategy cleverly employs a sulfonic acid group as a removable directing group.
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// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> End; } }
Caption: Optimized synthesis of this compound using a directing group.
-
Causality & Advantage: The sulfonic acid group at the 4-position effectively blocks this site, forcing the Friedel-Crafts acylation to occur at the position ortho to the hydroxyl group, leading exclusively to the desired sulfonated precursor.[10] The sulfonic acid group can then be cleanly removed under acidic conditions to yield the final product with high purity and yield, avoiding the problematic isomeric mixture of other methods.[10] This approach represents a more controlled, efficient, and scalable solution for producing this compound.
Core Applications in Synthesis: A Tale of Two Functional Groups
The synthetic utility of this compound stems from its bifunctional nature. The phenolic hydroxyl group and the carbonyl group can be targeted with high selectivity, allowing for a stepwise elaboration of the molecule.
Reactions at the Phenolic Hydroxyl Group: O-Alkylation
The hydroxyl group is weakly acidic and can be deprotonated with a suitable base to form a potent phenoxide nucleophile. This is the cornerstone of Williamson ether synthesis, a common strategy for introducing alkyl or aryl side chains.
-
Expert Insight: The choice of base is critical. For simple alkylations with reactive electrophiles (e.g., benzyl bromide, alkyl halides), a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetone) is sufficient.[11] For less reactive electrophiles or to ensure complete deprotonation, a stronger base like sodium hydride (NaH) is employed. NaH offers the advantage of an irreversible, quantitative deprotonation, but requires anhydrous conditions and careful handling.
// Nodes sub [label="this compound"]; base [label="Base (e.g., K₂CO₃, NaH)"]; phenoxide [label="Phenoxide Intermediate\n(Enhanced Nucleophilicity)"]; electrophile [label="Electrophile (R-X)\ne.g., Benzyl Bromide"]; product [label="O-Alkylated Product"];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];
// Edges sub -> inv1 [arrowhead=none]; base -> inv1 [arrowhead=none]; inv1 -> phenoxide [label=" Deprotonation "]; phenoxide -> inv2 [arrowhead=none]; electrophile -> inv2 [arrowhead=none]; inv2 -> product [label=" SN2 Attack "]; }
Caption: General mechanism for O-alkylation of this compound.
Reactions at the Carbonyl Group: Gateway to Donepezil
The carbonyl group of this compound is a key electrophilic site. Its reactions are central to the synthesis of many complex targets, most notably the anti-Alzheimer's drug, Donepezil.[12][13] The synthesis of Donepezil precursors often involves an aldol-type condensation between an indanone derivative and an aldehyde.[13][14][15]
For instance, in the synthesis of Donepezil analogs, a methoxy-protected version of this compound (i.e., 7-methoxy-1-indanone) can be condensed with N-benzyl-4-piperidinecarboxaldehyde.[13][15]
-
Causality: The reaction is typically base-catalyzed. A base (e.g., LDA, NaOH) abstracts a proton from the α-carbon (C2) of the indanone, generating a nucleophilic enolate.[15] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to form a stable, conjugated enone system. This crucial C-C bond formation links the two key fragments of the final drug molecule.[13] The final step involves the reduction of the double bond and potentially other functionalities to yield the target molecule.[14][15]
Exemplary Protocol: Base-Catalyzed O-Alkylation of this compound
This protocol is a representative example of the Williamson ether synthesis applied to this compound, based on common laboratory procedures.
Objective: To synthesize 7-(benzyloxy)-1-indanone.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to dissolve/suspend the reagents (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by flash column chromatography on silica gel to yield pure 7-(benzyloxy)-1-indanone.
Safety & Handling
This compound is classified as a warning-level chemical that causes skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[4] All manipulations should be performed in a well-ventilated fume hood.
Future Outlook
The strategic importance of this compound in organic synthesis is well-established. Its utility extends beyond the synthesis of Donepezil, serving as a precursor for various fused- and spiro-cyclic frameworks with potential biological activity.[11][16] As synthetic methodologies advance, particularly in the areas of C-H activation and asymmetric catalysis, the potential to derivatize the indanone core in novel ways will continue to expand. This will undoubtedly cement the role of this compound as a durable and versatile building block for the next generation of pharmaceuticals and functional materials.
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7-Hydroxy-1-indanone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 7-Hydroxy-1-indanone
This compound (CAS No. 6968-35-0) is a polycyclic aromatic ketone that has emerged as a valuable and versatile scaffold in the fields of medicinal chemistry and organic synthesis.[1][2] Its unique structural framework, featuring a bicyclic system with a hydroxyl group positioned on the aromatic ring, makes it an attractive starting point for the synthesis of a wide array of more complex molecules. The indanone core is a privileged structure found in numerous bioactive natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities, including anti-Alzheimer, anticancer, antimicrobial, and antiviral properties.[3] Notably, the blockbuster drug Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, features an indanone moiety, highlighting the therapeutic potential embedded within this structural class.[3]
This technical guide provides an in-depth exploration of this compound, from its synthetic origins and limited natural context to its physicochemical properties and strategic applications in drug discovery and materials science. We will delve into the causality behind various synthetic methodologies, provide detailed experimental protocols, and discuss the analytical techniques essential for its characterization.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's properties is fundamental to its application. Below is a summary of the key physicochemical and spectroscopic data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | [4] |
| Molecular Weight | 148.16 g/mol | [4] |
| CAS Number | 6968-35-0 | [4] |
| Appearance | Off-white to white solid | [2][5] |
| Melting Point | 109-113 °C (lit.) | [6] |
| Purity (typical) | ≥97% (GC) | [5][6] |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from synthetic workups |
| ¹H NMR | Spectral data available | [1] |
| IR Spectroscopy | Spectral data available | N/A |
Discovery and Natural Occurrence: A Tale of Synthesis
While the broader 1-indanone scaffold was first synthesized in the early 20th century, the specific "discovery" of this compound is more accurately described as an outcome of the ongoing development of synthetic methodologies for substituted indanones.[7] There is no definitive record of its isolation as a novel compound from a natural source.
Extensive literature searches indicate that this compound is not a known naturally occurring product. However, a closely related compound, 4-hydroxy-7-methyl-1-indanone, has been isolated from the cyanobacterium Nostoc commune and has demonstrated antibacterial activity.[8] This finding suggests that while the indanone skeleton is accessible through biosynthetic pathways, the specific 7-hydroxy isomer is predominantly a product of synthetic chemistry. Its significance, therefore, lies not in its natural abundance but in its role as a strategically designed synthetic intermediate.
Synthetic Methodologies: A Comparative Analysis
The synthesis of this compound has been approached through several distinct pathways. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, desired purity, scalability, and the avoidance of harsh reaction conditions or the co-synthesis of difficult-to-separate isomers.
Method 1: Intramolecular Friedel-Crafts Cyclization of 3-(3-Hydroxyphenyl)propionic Acid
This classical approach involves the cyclization of 3-(3-hydroxyphenyl)propionic acid in the presence of a strong acid catalyst, typically polyphosphoric acid (PPA), at elevated temperatures.[1][2]
Causality: The mechanism involves the protonation of the carboxylic acid, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) onto the electron-rich aromatic ring. The hydroxyl group is an ortho-, para-director; thus, acylation can occur at the positions ortho or para to it. This leads to the formation of a mixture of this compound and the isomeric 5-Hydroxy-1-indanone.[1]
Challenges:
-
High Temperatures: Requires heating to around 180°C, which is energy-intensive.[1]
-
Mixture of Isomers: The formation of both 7-hydroxy and 5-hydroxy isomers necessitates challenging purification steps.[1][2]
-
Harsh Conditions: The use of PPA can lead to charring and other side reactions.
Method 2: Rearrangement of 2,3-Dihydrochromen-4-one
This method utilizes a rearrangement reaction of 2,3-dihydrochromen-4-one (chromanone) in the presence of a Lewis acid like aluminum trichloride at high temperatures (around 200°C).[1][2]
Causality: The Lewis acid coordinates to the carbonyl oxygen and the ether oxygen of the chromanone, facilitating the cleavage of the ether bond and subsequent intramolecular rearrangement to form the more thermodynamically stable indanone ring system.
Challenges:
-
Expensive Starting Material: 2,3-Dihydrochromen-4-one can be a costly precursor.[2]
-
Extreme Temperatures: The reaction requires very high temperatures, posing challenges for industrial scale-up and equipment longevity.[2]
Method 3: A Modern, High-Selectivity Approach via a Sulfonic Acid Intermediate
To overcome the selectivity and harshness issues of previous methods, a more recent and elegant synthesis has been developed, as detailed in Chinese patent CN105330525A.[9] This multi-step process offers high selectivity for the desired 7-hydroxy isomer.
Workflow Diagram:
Caption: High-selectivity synthesis of this compound.
Causality and Advantages:
-
Directed Acylation: The sulfonic acid group in the starting material, 4-hydroxybenzenesulfonic acid, acts as a blocking and directing group. The initial acylation with 3-chloropropionyl chloride occurs at the hydroxyl group.
-
Controlled Cyclization: The subsequent intramolecular Friedel-Crafts reaction, catalyzed by a Lewis acid, is directed to the position ortho to the hydroxyl group, leading exclusively to the sulfonated precursor of the 7-hydroxy isomer. The sulfonic acid group deactivates the para position, preventing the formation of the 5-hydroxy isomer.
-
Mild Deprotection: The final step involves the removal of the sulfonic acid group under relatively mild acidic conditions to yield the pure this compound.[9]
This method provides a significant advantage by achieving high selectivity, avoiding the need for difficult chromatographic separation of isomers, and proceeding under more controlled conditions.[9]
Detailed Protocol (Adapted from CN105330525A): [9]
Step 1: Synthesis of Compound II
-
Dissolve 4-hydroxybenzenesulfonic acid (0.2 mol) in 500 mL of acetonitrile in a suitable reaction vessel.
-
Add triethylamine (0.2 mol) to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Add 3-chloropropionyl chloride (0.2 mol) dropwise to the cooled solution.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform a workup by washing the reaction mixture with water, 1M NaOH solution, water again, and finally with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Compound II.
Step 2: Synthesis of Compound III
-
Dissolve Compound II (0.159 mol) in 450 mL of dichloromethane.
-
Add tetraethyl titanate (0.477 mol) as the Lewis acid catalyst.
-
Heat the mixture to 40°C and stir for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and perform a suitable aqueous workup.
-
Isolate and purify Compound III.
Step 3: Synthesis of this compound (IV)
-
Add Compound III (0.1 mol) to 500 mL of 1M sulfuric acid.
-
Heat the mixture to 100°C and stir for 5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Applications in Research and Drug Development
The utility of this compound is primarily as a key intermediate in the synthesis of more complex, high-value molecules.
Precursor for Pharmacologically Active Agents
The indanone scaffold is a cornerstone in the development of agents targeting the central nervous system. Derivatives of indanone have been designed and synthesized as potent acetylcholinesterase (AChE) inhibitors for the management of cognitive dysfunction.[10] The 7-hydroxy functionality on the indanone ring provides a convenient handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). For example, the hydroxyl group can be alkylated, acylated, or used as a directing group for further substitutions on the aromatic ring to modulate the potency, selectivity, and pharmacokinetic properties of the final compounds.[11]
Synthesis of Fused- and Spiro-Frameworks
This compound and its derivatives are employed in the construction of complex polycyclic systems. For instance, the commercially available 7-hydroxy-4-methylindanone has been used as a starting material in the multi-step total synthesis of the naturally occurring cephanolides A–D.[12] These complex annulation reactions showcase the versatility of the indanone core in advanced organic synthesis.
Probe for Photophysical Studies
This compound is a model compound for studying a photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[4] Upon photoexcitation, the acidic phenolic proton can be transferred to the basic carbonyl oxygen, leading to the formation of a transient keto-tautomer with distinct fluorescence properties. This process is of fundamental interest in photochemistry and has applications in the design of fluorescent probes, sensors, and molecular switches.[7]
Analytical Characterization
Rigorous analytical control is essential to ensure the purity and identity of this compound for its use in synthesis and research. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound and for monitoring reaction progress. A typical reversed-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., acetic or formic acid) to ensure good peak shape.
Representative HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with (A) 0.1% Acetic Acid in Water and (B) Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both purity assessment and structural confirmation. The sample is typically derivatized (e.g., silylation of the hydroxyl group) to improve its volatility and chromatographic behavior. The mass spectrum provides a molecular fingerprint that can be compared against spectral libraries for confirmation of identity.[6][13]
Workflow for GC-MS Analysis:
Caption: General workflow for GC-MS analysis.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of this compound. The proton NMR spectrum will show characteristic signals for the aromatic protons, the phenolic proton, and the two methylene groups of the five-membered ring.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information, with characteristic absorption bands for the O-H stretch of the phenol and the C=O stretch of the ketone.
Conclusion and Future Outlook
This compound stands as a testament to the enabling power of synthetic chemistry. While not a product of nature itself, its strategic design and availability have unlocked numerous possibilities in medicinal chemistry, materials science, and fundamental research. The development of highly selective synthetic routes has transformed it from a mere laboratory curiosity into a readily accessible and valuable building block. As the quest for novel therapeutics and advanced materials continues, the strategic application of versatile scaffolds like this compound will undoubtedly play a pivotal role in driving innovation and discovery. Future research will likely focus on expanding its use in asymmetric synthesis to generate chiral indanone derivatives and further exploring its potential in the development of novel probes and functional materials.
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An In-Depth Technical Guide to the Stability and Degradation Pathways of 7-Hydroxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
7-Hydroxy-1-indanone is a pivotal intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its chemical stability is a critical parameter that influences the purity, safety, and shelf-life of downstream products. This in-depth technical guide provides a comprehensive overview of the stability of this compound and its potential degradation pathways. While specific forced degradation studies on this molecule are not extensively documented in publicly available literature, this guide synthesizes established principles of organic chemistry and pharmaceutical stability testing to propose likely degradation mechanisms. Furthermore, it offers detailed, field-proven protocols for conducting forced degradation studies and developing a stability-indicating analytical method, thereby empowering researchers to generate robust stability data for this key intermediate.
Introduction to this compound
This compound (CAS No: 6968-35-0), with the molecular formula C₉H₈O₂, is a white to light yellow solid crystalline powder.[1][2] Its structure, featuring a phenolic hydroxyl group and a ketone within a bicyclic indanone framework, makes it a versatile building block in organic synthesis.[3] The presence of these functional groups also dictates its susceptibility to various degradation pathways, which is a crucial consideration in drug development and manufacturing. Understanding the intrinsic stability of this compound is paramount for defining appropriate storage conditions, handling procedures, and for the development of robust analytical methods to monitor its purity over time.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₂ | [1][4][5] |
| Molecular Weight | 148.16 g/mol | [1][4][5] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 109-113 °C | [1] |
| CAS Number | 6968-35-0 | [1][4][5] |
| Synonyms | 7-hydroxy-2,3-dihydroinden-1-one, 1-Oxo-7-indanol | [4][5] |
Theoretical Degradation Pathways
Based on the chemical structure of this compound, which contains a phenol and a ketone, several degradation pathways can be anticipated under forced stress conditions.
Oxidative Degradation
Phenolic compounds are well-known to be susceptible to oxidation.[6] The electron-rich aromatic ring of this compound can be oxidized, particularly in the presence of oxidizing agents like hydrogen peroxide, metal ions, or under exposure to light and oxygen.[7][8] The phenolic hydroxyl group is likely to be the primary site of oxidation, potentially leading to the formation of quinone-type structures through the generation of phenoxy radicals. Further oxidation could lead to ring-opening products.
Caption: Proposed oxidative degradation pathway of this compound.
Hydrolytic Degradation
Ketones are generally stable to hydrolysis. However, the overall stability of this compound in aqueous solutions across a range of pH values should be evaluated. While the core indanone structure is unlikely to undergo hydrolysis, the presence of the phenolic hydroxyl group can influence its solubility and reactivity in acidic or basic media. It is important to confirm through experimental studies that no significant degradation occurs under hydrolytic stress.
Photodegradation
Aromatic ketones are known to be photochemically active.[9] Upon absorption of UV light, this compound can be excited to a triplet state. This excited state can then undergo various reactions, including hydrogen abstraction or radical formation, leading to a variety of degradation products. The phenolic group can also contribute to photosensitivity. Photodegradation studies are crucial to determine if the compound requires protection from light during storage and handling.[9][10][11]
Caption: General proposed photodegradation pathway for this compound.
Thermal Degradation
Thermal stability is a critical parameter. While the melting point of this compound is relatively high (109-113 °C), prolonged exposure to temperatures below its melting point, especially in the presence of oxygen or other reactive species, could lead to degradation. Forced degradation studies at elevated temperatures are necessary to assess its thermal lability.
Experimental Design for a Forced Degradation Study
To elucidate the degradation pathways and develop a stability-indicating method, a forced degradation study should be performed according to the International Council for Harmonisation (ICH) guidelines.[12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without extensive secondary degradation.[7][14]
Caption: A typical experimental workflow for a forced degradation study.
Materials and Reagents
-
This compound (high purity)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified
-
Buffers (e.g., phosphate, acetate) for pH adjustment
Step-by-Step Protocols
For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be prepared. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.
3.2.1. Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C and take samples at various time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Analyze by HPLC.
3.2.2. Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C and take samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Analyze by HPLC.
3.2.3. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature and monitor for degradation at various time points.
-
Analyze by HPLC.
3.2.4. Thermal Degradation
-
Place a known amount of solid this compound in a controlled temperature oven at 80°C.
-
Sample at various time points, dissolve in a suitable solvent, and analyze by HPLC.
3.2.5. Photolytic Degradation
-
Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[11][15][16]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
Table 2: Summary of Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal (Solid) | - | 80°C | Up to 7 days |
| Photolytic | ICH Q1B compliant light source | Ambient | Per ICH guidelines |
Development and Validation of a Stability-Indicating Analytical Method
A stability-indicating analytical method (SIAM) is crucial to separate and quantify the parent compound from its degradation products.[7] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
HPLC Method Development
A reverse-phase HPLC method with UV detection is a good starting point.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is generally suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of polar and non-polar compounds.
-
Detection: A photodiode array (PDA) detector is advantageous as it can provide spectral information for peak purity assessment and help in the identification of degradants. A detection wavelength of around 254 nm or the λmax of this compound should be used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Method Validation
Once a suitable separation is achieved, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[17][18][19] Key validation parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the main peak from all degradation product peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Identification of Degradation Products
For the structural elucidation of significant degradation products, hyphenated techniques are invaluable.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns of the degradation products, which are crucial for their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, preparative HPLC can be used to isolate sufficient quantities of the degradation products for NMR analysis.
Conclusion
While specific degradation pathways for this compound are not extensively reported, its chemical structure suggests susceptibility to oxidative and photolytic degradation. This guide provides a robust framework for researchers and drug development professionals to systematically investigate the stability of this important synthetic intermediate. By following the detailed protocols for forced degradation studies and the development of a validated stability-indicating HPLC method, a comprehensive stability profile can be established. This knowledge is essential for ensuring the quality and consistency of this compound and the pharmaceutical products derived from it. The provided experimental designs and analytical strategies are self-validating systems that, when executed with scientific rigor, will yield trustworthy and authoritative data.
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Authored by: Dr. Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Thermochemical Data of 7-Hydroxy-1-indanone
This guide provides a comprehensive overview of the thermochemical properties of this compound, a crucial intermediate in medicinal chemistry and organic synthesis.[1][2][3] While direct experimental thermochemical data for this specific molecule is not extensively published, this document synthesizes information from closely related analogs and outlines the established experimental and computational methodologies required for its full thermochemical characterization. This approach provides researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the energetic landscape of this compound.
Introduction: The Significance of this compound
This compound is a ketone derivative built upon a bicyclic indanone framework.[2] The indanone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[4] The addition of a hydroxyl group at the 7-position introduces a site for hydrogen bonding and potential metabolic activity, making it a valuable building block in drug discovery.[1][3]
Thermochemical data, such as the enthalpy of formation, sublimation, and fusion, are fundamental to understanding a molecule's intrinsic stability, reactivity, and physical behavior. For drug development professionals, this information is critical for:
-
Polymorph Screening: Understanding the energetic differences between crystalline forms.
-
Process Safety: Assessing thermal hazards during synthesis and scale-up.
-
Formulation Development: Predicting solubility and dissolution behavior.
-
Computational Modeling: Providing benchmark data for validating and refining computational models of drug candidates.
Physicochemical Properties
A summary of the known physical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | [5][6][7] |
| Molecular Weight | 148.16 g/mol | [3][5][6] |
| Appearance | White to light yellow solid/powder | [1][8] |
| Melting Point | 109-113 °C | [1][5] |
| CAS Number | 6968-35-0 | [1][5][7] |
Experimental Determination of Thermochemical Data
The thermochemical properties of solid organic compounds like this compound are determined through a combination of calorimetric techniques. The methodologies described here are based on established protocols successfully applied to the parent compound, 1-indanone, and its derivatives.[4][9][10]
Enthalpy of Combustion and Formation in the Condensed Phase
The standard molar enthalpy of formation in the condensed phase (crystalline state), ΔfHm°(cr), is a cornerstone of thermochemical data. It is typically derived from the standard molar enthalpy of combustion, ΔcHm°, measured using static bomb combustion calorimetry .[4][10]
Experimental Protocol: Static Bomb Combustion Calorimetry
-
Sample Preparation: A pellet of high-purity this compound is weighed accurately. For compounds that may undergo incomplete combustion, a known mass of a combustion auxiliary, such as n-hexadecane, can be used.[4]
-
Bomb Assembly: The sample is placed in a crucible within a calorimetric bomb. A cotton fuse is attached to an ignition wire and placed in contact with the sample. A small, known amount of water (typically 1.00 cm³) is added to the bomb to ensure a defined final state for the combustion products.[4]
-
Combustion: The bomb is sealed and pressurized with high-purity oxygen (typically to 3.04 MPa).[4] It is then placed in a calorimeter, and the sample is ignited electrically.
-
Temperature Measurement: The temperature change of the calorimeter is meticulously recorded with a high-precision thermometer (uncertainty < 0.01 K).[4]
-
Data Analysis: The massic energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, which is determined by combusting a certified standard like benzoic acid.[11] Corrections are applied for the formation of nitric acid (from residual N₂) and for the combustion of the fuse and any auxiliary substances.
From the standard massic energy of combustion, the standard molar enthalpy of combustion (ΔcHm°) and subsequently the standard molar enthalpy of formation in the crystalline phase (ΔfHm°(cr)) at T = 298.15 K are derived using established thermodynamic cycles.[12]
Enthalpy of Sublimation
The enthalpy of sublimation, ΔcrgHm°, is the energy required for a substance to transition from the solid to the gaseous state. This value is crucial for deriving the gas-phase enthalpy of formation. For indanone derivatives, Calvet microcalorimetry and the Knudsen effusion method are proven techniques.[9][13]
Experimental Protocol: Calvet Microcalorimetry
-
Instrument Setup: A high-temperature Calvet microcalorimeter is used, which contains a sample cell and a reference cell.
-
Measurement: A known mass of the sample is placed in the cell. The heat flow required to maintain a zero temperature difference between the sample and reference cells during the sublimation process is measured. This provides a direct measure of the enthalpy of sublimation at the experiment's temperature.
-
Temperature Correction: The experimental values are then adjusted to the standard reference temperature of 298.15 K using heat capacity data.[9][14]
Thermal Behavior: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical insights into the thermal stability, melting behavior, and heat of fusion.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. This is used to determine the decomposition temperature and assess thermal stability.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This allows for the precise determination of the melting point and the enthalpy of fusion (ΔcrlHm).
Computational Thermochemistry
In the absence of direct experimental data, computational methods provide reliable estimates of thermochemical properties. High-level ab initio calculations, such as the G3(MP2)//B3LYP composite method, have shown excellent agreement with experimental results for methyl- and methoxy-substituted indanones and can be confidently applied to this compound.[9][13]
Computational Protocol: G3(MP2)//B3LYP
-
Conformational Search: For molecules with rotational flexibility, a thorough conformational search is performed to identify the lowest-energy conformers.
-
Geometry Optimization and Vibrational Frequencies: The geometries of the conformers are optimized, and their vibrational frequencies are calculated, typically using Density Functional Theory (DFT) with a method like B3LYP.[9][15]
-
Single-Point Energy Calculations: Higher-level single-point energy calculations are performed on the optimized geometries to achieve greater accuracy.[16]
-
Thermochemical Analysis: The results are combined to calculate the total electronic energy. Thermal corrections to the enthalpy are then added based on the vibrational frequency calculations to yield the gas-phase enthalpy of formation.[17]
The overall workflow for determining the gas-phase enthalpy of formation by combining experimental and computational methods is illustrated below.
Caption: Combined experimental and computational workflow.
Data Analysis and Expected Trends
While data for this compound is unavailable, the thermochemical data for 1-indanone and its derivatives provide a valuable basis for estimation and comparison.[9][10]
Table of Thermochemical Data for Related Indanones (T = 298.15 K)
| Compound | ΔfHm°(cr) / kJ·mol⁻¹ | Δcr,lgHm° / kJ·mol⁻¹ | ΔfHm°(g) / kJ·mol⁻¹ (Exp.) | ΔfHm°(g) / kJ·mol⁻¹ (Calc.) | Reference |
| 1-Indanone | -154.5 ± 3.7 | 90.5 ± 0.8 | -64.0 ± 3.8 | - | [10] |
| 4-Methoxy-1-indanone | -321.4 ± 3.4 | 102.3 ± 1.1 | -219.1 ± 3.6 | -217.1 | [9] |
| 5-Methoxy-1-indanone | -321.6 ± 2.9 | 102.3 ± 1.1 | -219.3 ± 3.1 | -217.1 | [9] |
The presence of a methoxy group significantly decreases the gas-phase enthalpy of formation (makes it more negative) by about 153 kJ·mol⁻¹ relative to the parent 1-indanone.[9] The hydroxyl group in this compound is also an electron-donating group and is expected to have a similar, substantial stabilizing effect, leading to a significantly negative gas-phase enthalpy of formation. Intramolecular hydrogen bonding between the 7-hydroxy group and the 1-keto group could provide additional stabilization.
The relationship between the condensed-phase and gas-phase enthalpies of formation is visualized in the thermodynamic cycle below.
Caption: Thermodynamic cycle for enthalpies of formation.
Conclusion
This technical guide establishes a clear and authoritative pathway for the full thermochemical characterization of this compound. By leveraging validated experimental techniques such as bomb calorimetry and Calvet microcalorimetry, alongside high-level computational methods, researchers can obtain the critical energetic data needed for drug development and process chemistry. The provided data on analogous compounds serve as a robust benchmark for validating future experimental and computational findings.
References
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A Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in 7-Hydroxy-1-indanone
This document provides an in-depth exploration of the excited-state intramolecular proton transfer (ESIPT) phenomenon as exemplified by 7-Hydroxy-1-indanone. This molecule serves as a canonical model for understanding ultrafast photo-induced tautomerization, a process of fundamental importance in photochemistry, materials science, and drug development. We will dissect the underlying mechanisms, delineate the advanced spectroscopic and computational techniques used for its characterization, and provide actionable experimental protocols.
Introduction: The Significance of ESIPT and this compound
Excited-state intramolecular proton transfer (ESIPT) is a photochemical reaction where a proton is transferred between a donor and an acceptor group within the same molecule, triggered by the absorption of light.[1] This process typically occurs on an ultrafast timescale, often within hundreds of femtoseconds, and leads to the formation of a transient tautomer with distinct electronic and photophysical properties.[2][3] The hallmark of most ESIPT systems is a large Stokes shift—a significant separation between the absorption and emission maxima—which is highly desirable for applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and photostabilizers.[4]
This compound is a prototypical molecule for studying ESIPT. Its rigid bicyclic structure and pre-aligned intramolecular hydrogen bond between the hydroxyl (proton donor) and carbonyl (proton acceptor) groups create an ideal environment for a barrierless proton transfer in the excited state.[5][6] Its study provides foundational insights into the intricate dynamics of photo-tautomerization.
The Four-Level Photochemical Cycle of this compound
The ESIPT process in this compound is best described by a four-level photocycle involving two distinct chemical species: the ground-state Enol form (E) and the excited-state Keto tautomer (K*).
-
Photoexcitation (Absorption): The process begins with the stable ground-state Enol form (E), which possesses a strong intramolecular hydrogen bond. Upon absorbing a photon of appropriate energy (typically UV light), the molecule is promoted from its ground electronic state (S₀) to the first excited singlet state (S₁), creating the excited Enol form (E). This transition is a localized ππ transition.[5]
-
Ultrafast ESIPT: In the S₁ state, the acidity of the hydroxyl proton donor and the basicity of the carbonyl proton acceptor are significantly increased. This charge redistribution facilitates an essentially barrierless transfer of the proton along the hydrogen bond coordinate.[5] This ultrafast reaction (typically <100 fs) converts the excited Enol (E) into the excited Keto tautomer (K).
-
Fluorescence (Emission): The Keto tautomer (K) is the primary emissive species. It relaxes to its ground state (K) by emitting a photon (fluorescence). Because the K state is significantly stabilized relative to the E* state, this emission is substantially red-shifted compared to the initial absorption, resulting in the characteristic large Stokes shift. For this compound, this tautomer emission is typically observed around 530 nm.[6]
-
Non-Radiative Relaxation: Once in the ground state, the Keto form (K) is energetically unstable compared to the Enol form (E). It rapidly and non-radiatively undergoes a reverse proton transfer to regenerate the original ground-state Enol form, completing the cycle.
Experimental Characterization and Protocols
Validating the ESIPT mechanism requires a combination of steady-state and time-resolved spectroscopic techniques. The causality behind choosing these methods is to first establish the global photophysical properties (absorption/emission energies) and then to directly measure the kinetics of the transient species involved.
Steady-State Spectroscopy
Steady-state measurements provide the foundational evidence for ESIPT. An unusually large Stokes shift is the primary indicator.
| Parameter | Typical Value (in non-polar solvent) | Significance |
| Absorption λmax (Enol) | ~350 nm | Corresponds to the S₀ → S₁ transition of the stable ground-state form. |
| Emission λmax (Keto) | ~530 nm | Corresponds to the S₁ → S₀ transition of the proton-transferred tautomer.[6] |
| Stokes Shift | >150 nm (~11,000 cm⁻¹) | A large shift indicates significant structural and energetic relaxation in the excited state, characteristic of ESIPT. |
Time-Resolved Spectroscopy: Probing Ultrafast Dynamics
To directly observe the proton transfer, techniques with femtosecond resolution are essential. Femtosecond Transient Absorption (fs-TA) spectroscopy is a powerful tool for this purpose.[7]
This protocol describes a self-validating system where the decay of one species should kinetically match the rise of the subsequent species.
-
Sample Preparation:
-
Dissolve this compound in a non-polar, aprotic solvent (e.g., cyclohexane, dichloromethane) to a concentration yielding an optical density of ~0.3-0.5 at the pump wavelength in a 1-2 mm path length cuvette.
-
Causality: Aprotic, non-polar solvents are chosen to minimize intermolecular hydrogen bonding, which can compete with and disrupt the intramolecular process.[8] The optical density is optimized to ensure sufficient signal without inducing aggregation or inner filter effects.
-
-
System Setup:
-
Utilize a standard pump-probe setup. The pump pulse (e.g., ~350 nm, generated via an OPA from a Ti:Sapphire amplifier) excites the sample.
-
A white-light continuum pulse, generated by focusing a fraction of the fundamental laser output into a sapphire crystal, serves as the probe.
-
The time delay between the pump and probe pulses is controlled by a motorized delay stage.
-
The polarization of the pump beam is set at the magic angle (54.7°) relative to the probe beam to eliminate anisotropic effects.
-
-
Data Acquisition:
-
Measure the change in absorbance (ΔA) of the sample as a function of both wavelength and pump-probe delay time.
-
Acquire data from ~ -1 ps to several hundred picoseconds to capture the full dynamic range.
-
Expected Signatures:
-
Excited-State Absorption (ESA) of Enol (E*): A broad absorption band appearing instantaneously upon excitation. Its decay should be ultrafast.
-
Stimulated Emission (SE) from Keto (K*): A negative signal (bleach) in the region of the tautomer fluorescence (~530 nm). Its rise time directly measures the rate of ESIPT.
-
Ground-State Bleach (GSB): A negative signal at the initial absorption wavelength (~350 nm), which recovers as the system returns to the ground state.
-
-
-
Data Analysis:
-
Perform a global kinetic analysis on the time-resolved data matrix. Fit the data to a sum of exponential functions.
-
The time constant associated with the decay of the E* signal and the rise of the K* signal should be identical, providing a self-validating measure of the ESIPT rate. For this compound, this is expected to be in the sub-100 fs regime.[6]
-
Computational Modeling: A Theoretical Framework
Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides indispensable insights into the ESIPT mechanism.[9][10] These methods allow for the exploration of structures and energy landscapes that are inaccessible to direct experimental observation.
-
Ground State (S₀) Optimization (DFT):
-
The geometries of the Enol and Keto tautomers are optimized in the ground state using a suitable functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(d,p)).
-
Insight: This confirms the Enol form is the ground-state minimum.
-
-
Excited State (S₁) Optimization (TD-DFT):
-
The geometries of the Enol (E) and Keto (K) tautomers are optimized in the first excited singlet state.
-
Insight: This reveals the structural changes upon excitation and confirms the Keto tautomer is a minimum on the excited-state potential energy surface.
-
-
Potential Energy Surface (PES) Scan:
-
A relaxed scan of the potential energy is performed along the proton transfer coordinate (typically the O-H bond distance) in the S₁ state.
-
Insight: For this compound, this calculation authoritatively demonstrates a barrierless potential energy function, explaining the ultrafast nature of the ESIPT.[5] The minimum energy on this surface is located near the keto tautomer geometry.
-
-
Spectral Simulation (TD-DFT):
-
Vertical excitation energies are calculated from the optimized S₀ Enol geometry to simulate the absorption spectrum.
-
Vertical de-excitation energies are calculated from the optimized S₁ Keto geometry to simulate the fluorescence spectrum.
-
Validation: The agreement between calculated and experimental spectra validates the accuracy of the computational model.
-
Synthesis and Practical Considerations
While commercially available, understanding the synthesis of this compound provides valuable context for researchers. A common approach involves the intramolecular Friedel-Crafts acylation of 3-(3-hydroxyphenyl)propanoic acid using a dehydrating agent like polyphosphoric acid (PPA).[11]
-
Reaction Setup: Combine 3-(3-hydroxyphenyl)propanoic acid with an excess of polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer.
-
Heating: Heat the mixture to high temperatures (e.g., 180°C) for several hours.[11]
-
Workup: Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
-
Trustworthiness Note: A significant challenge with this method is the concurrent formation of the 5-hydroxy-1-indanone isomer, which can make purification difficult and lower the yield of the desired 7-hydroxy product.[11][12] Alternative multi-step syntheses have been developed to improve regioselectivity.[12]
-
Conclusion
This compound stands as a cornerstone for the study of excited-state intramolecular proton transfer. Its rigid framework and barrierless excited-state potential energy surface facilitate an ultrafast tautomerization that is readily characterized by a combination of steady-state spectroscopy, femtosecond time-resolved techniques, and computational modeling. The principles elucidated from this molecule—the four-level photocycle, the large Stokes shift, and the sub-picosecond dynamics—provide a robust framework for designing and understanding more complex ESIPT systems for advanced applications in science and technology.
References
- Sobolewski, A. L., & Domcke, W. (2000). Ab initio potential-energy functions for excited state intramolecular proton transfer: a comparative study of o-hydroxybenzaldehyde, salicylic acid and this compound. Physical Chemistry Chemical Physics, 2(3), 441-448. [Link]
- Jia, R., et al. (2018). DFT/TDDFT methods analysis of ESIPT process in a series of this compound derivates and new dyad design.
- Chou, P. T., et al. (2010). The indanone N-H type excited-state intramolecular proton transfer (ESIPT); the observation of a mechanically induced ESIPT reaction.
- Chou, P. T., Martinez, M. L., & Studer, S. L. (1991). Role of triplet states in the reverse proton transfer mechanism of this compound. The Journal of Physical Chemistry, 95(26), 10506-10508. [Link]
- Google Patents. (2016). CN105330525A - Preparation method of this compound.
- You, J. J., et al. (2021). The indanone N–H type excited-state intramolecular proton transfer (ESIPT); the observation of a mechanically induced ESIPT reaction. Physical Chemistry Chemical Physics. [Link]
- You, J. J., et al. (2021). The Indanone N-H Type Excited-state Intramolecular Proton Transfer (ESIPT); The Observation of Mechanically Induced ESIPT Reaction. The Royal Society of Chemistry. [Link]
- Bie, X., et al. (2025). Theoretical Study on the Competition Mechanism between ESIPT and TICT in N–H Indanone Derivatives. The Journal of Physical Chemistry A. [Link]
- Antonov, L., & Nedelcheva, D. (2024). Ground-State Tautomerism and Excited-State Proton Transfer in 7-Hydroxy-4-methyl-8-((phenylimino)methyl)-2H-chromen-2-one as a Potential Proton Crane. MDPI. [Link]
- Klymchenko, A. S. (2017). Excited-state intramolecular proton-transfer reaction demonstrating anti-Kasha behavior. PMC - NIH. [Link]
- Wang, Y., et al. (2022). Computational Investigation about the Effects of Solvent Polarity and Chalcogen Element Electronegativity on ESIPT Behaviors for the Et2N-Substituted Flavonoid. PMC - NIH. [Link]
- Das, T., & Ghosh, S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. PMC - NIH. [Link]
- Banerjee, C., & Mandal, S. (2018). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. MDPI. [Link]
- Chen, Y. C., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. PMC - NIH. [Link]
- De, P., et al. (2024). Computational Insights to Look for the Feasibility of Intramolecular Proton Transfer Reaction in some Imine-Functionalized Derivatives: A Comparative Ab-initio Analysis.
- Al-Awadi, N. A., et al. (2025). Computational analysis of intramolecularity in proton transfer reactions.
- Andor - Oxford Instruments. (n.d.). Introduction to Transient Spectroscopy and its applications. Andor - Oxford Instruments. [Link]
- Chen, K. H., et al. (2021). Photoexcitation Dynamics of 4-Aminopthalimide in Solution Investigated Using Femtosecond Time-Resolved Infrared Spectroscopy. NIH. [Link]
- Chevalier, F. M., et al. (2025). ESIPT and Photodissociation of 3-Hydroxychromone in Solution: Photoinduced Processes Studied by Static and Time-Resolved UV/Vis, Fluorescence, and IR Spectroscopy.
- Miyasaka, H., et al. (2025). Transient Absorption Spectroscopy for Photochemical Reactions of a Negative Photochromic Spiropyran.
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Methodological & Application
Synthesis of 7-Hydroxy-1-indanone from 3-(3-hydroxyphenyl)propionic acid: An In-depth Technical Guide
Introduction: The Significance of the Indanone Scaffold
The 1-indanone core is a privileged structural motif in medicinal chemistry and organic synthesis, forming the backbone of numerous biologically active compounds and natural products. 7-Hydroxy-1-indanone, in particular, serves as a crucial intermediate in the synthesis of various pharmaceuticals, including agents with potential applications in neurodegenerative disease research. The strategic placement of the hydroxyl group at the 7-position offers a handle for further functionalization, making its efficient and selective synthesis a topic of considerable interest to researchers in drug development.
This application note provides a comprehensive guide to the synthesis of this compound from 3-(3-hydroxyphenyl)propionic acid via an intramolecular Friedel-Crafts acylation. We will delve into the mechanistic underpinnings of this transformation, present detailed experimental protocols, address the critical challenge of regioselectivity, and offer insights into purification and characterization. Furthermore, we will explore alternative synthetic strategies to circumvent common challenges associated with the classical approach.
Reaction Mechanism: An Intramolecular Electrophilic Aromatic Substitution
The conversion of 3-(3-hydroxyphenyl)propionic acid to this compound is a classic example of an intramolecular Friedel-Crafts acylation.[1] This reaction proceeds via an electrophilic aromatic substitution pathway, wherein the aromatic ring acts as a nucleophile, and a tethered acyl group, activated by a strong acid, serves as the electrophile.
The commonly employed reagent for this cyclization is polyphosphoric acid (PPA), which acts as both a catalyst and a solvent. The reaction mechanism can be delineated as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid moiety of the starting material is protonated and subsequently dehydrated by the strong acid catalyst (PPA) to form a highly electrophilic acylium ion intermediate.
-
Intramolecular Electrophilic Attack: The electron-rich aromatic ring, activated by the hydroxyl group, attacks the acylium ion in an intramolecular fashion. The position of this attack is governed by the directing effects of the substituents on the aromatic ring.
-
Deprotonation and Aromatization: The resulting carbocation intermediate undergoes deprotonation to restore the aromaticity of the ring, yielding the final 1-indanone product.
Caption: General workflow for the synthesis of this compound.
The Challenge of Regioselectivity
A significant challenge in the synthesis of this compound from 3-(3-hydroxyphenyl)propionic acid is the formation of the isomeric byproduct, 5-hydroxy-1-indanone.[2][3] This arises from the directing effects of the hydroxyl (-OH) and the propionic acid side chain on the aromatic ring. The hydroxyl group is an ortho-, para-director, while the deactivating effect of the carboxylic acid group can also influence the position of electrophilic attack.
The intramolecular acylation can occur either ortho or para to the activating hydroxyl group.
-
Ortho-attack (at the C6 position relative to the propionic acid side chain) leads to the desired This compound .
-
Para-attack (at the C4 position relative to the propionic acid side chain) results in the formation of 5-hydroxy-1-indanone .
The high temperatures typically employed in the PPA-mediated synthesis often lead to a mixture of these two isomers, which are notoriously difficult to separate due to their similar polarities.[2][4]
Caption: Competing electrophilic attack pathways leading to isomeric products.
Experimental Protocols
Protocol 1: Synthesis of this compound using Polyphosphoric Acid (PPA)
This protocol describes the classical approach to the synthesis of this compound, with the acknowledgment that it will likely produce a mixture of isomers.
Materials:
-
3-(3-hydroxyphenyl)propionic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Beaker
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a condenser, add 3-(3-hydroxyphenyl)propionic acid (1 equivalent).
-
Addition of PPA: Carefully add polyphosphoric acid (approximately 10-15 times the weight of the starting material). The mixture will be highly viscous.
-
Reaction: Heat the mixture to 100-120°C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: After the reaction is complete, cool the mixture to approximately 60-70°C and carefully pour it onto a large amount of crushed ice with constant stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification of the Isomeric Mixture:
The separation of this compound from the 5-hydroxy isomer is challenging. Column chromatography on silica gel is the most effective method.
-
Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent like hexane.
-
Elution: A gradient elution system is recommended, starting with a non-polar eluent (e.g., 100% hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). The optimal eluent composition will need to be determined by TLC analysis of the crude mixture. The two isomers will have very close Rf values, requiring careful fractionation and analysis of the collected fractions.
Protocol 2: Alternative Synthesis via a Regioselective Route
To circumvent the issue of isomeric mixture formation, a multi-step synthesis can be employed, as described in the patent literature.[3] This method utilizes a directing group to ensure the desired regioselectivity.
Overview of the Alternative Synthesis:
This route involves the protection of the para-position to the hydroxyl group with a sulfonic acid group, followed by Friedel-Crafts acylation, and subsequent removal of the directing group.
-
Sulfonation: 4-hydroxybenzenesulfonic acid is reacted with 3-chloropropionyl chloride to introduce the acyl chain.
-
Intramolecular Friedel-Crafts Acylation: The intermediate undergoes a Lewis acid-catalyzed cyclization to form the indanone ring. The sulfonic acid group blocks the para-position, directing the acylation to the ortho-position.
-
Desulfonation: The sulfonic acid group is removed to yield the desired this compound with high regioselectivity.
This method, while longer, offers the significant advantage of producing a single isomer, thereby simplifying purification and improving the overall yield of the desired product.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons with specific splitting patterns corresponding to the 1,2,3-trisubstituted benzene ring. Aliphatic protons of the five-membered ring appearing as triplets. A singlet for the phenolic hydroxyl proton. |
| ¹³C NMR | Peaks corresponding to the carbonyl carbon, aromatic carbons (including those bearing the hydroxyl and ether linkages), and the aliphatic carbons of the indanone core. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. A strong absorption band around 1680-1700 cm⁻¹ due to the C=O stretching of the ketone. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₉H₈O₂: 148.16 g/mol ). |
Safety and Handling
Polyphosphoric Acid (PPA):
-
Hazards: PPA is a corrosive and hygroscopic substance that can cause severe skin and eye burns.[2] It reacts exothermically with water.
-
Handling: Always handle PPA in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture.
Eaton's Reagent (Alternative):
-
Hazards: Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is also highly corrosive and reacts violently with water.
-
Handling: Similar to PPA, handle with extreme care in a fume hood with appropriate PPE.
-
Storage: Store in a tightly sealed, corrosion-resistant container.
General Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
An emergency eyewash and safety shower should be readily accessible.
-
Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting and Field-Proven Insights
-
Low Yield with PPA: The high viscosity of the PPA reaction mixture can lead to inefficient stirring and localized overheating, resulting in charring and reduced yields. Ensure vigorous mechanical stirring throughout the reaction.
-
Difficult Isomer Separation: If column chromatography proves ineffective for separating the 5- and 7-hydroxy isomers, consider derivatization of the hydroxyl group to alter the polarity of the compounds, followed by separation and deprotection.
-
Alternative Catalysts: For substrates that are sensitive to the harsh conditions of PPA, milder Friedel-Crafts catalysts such as Eaton's reagent or Lewis acids like aluminum chloride with the corresponding acyl chloride may be explored. These alternatives may also offer different regioselectivity profiles.
-
Reaction Monitoring: Careful monitoring of the reaction by TLC is crucial to avoid the formation of byproducts from prolonged reaction times or excessive temperatures.
Conclusion
The synthesis of this compound from 3-(3-hydroxyphenyl)propionic acid presents a classic example of the utility and challenges of intramolecular Friedel-Crafts acylation. While the use of polyphosphoric acid provides a direct route to the indanone core, the co-formation of the 5-hydroxy isomer necessitates careful consideration of purification strategies. For applications requiring high isomeric purity, the alternative regioselective synthesis offers a more robust, albeit longer, pathway. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and diligent characterization of the final product are paramount for the successful synthesis of this valuable building block in drug discovery and development.
References
- How can this compound 97 be synthesized more efficiently? - Guidechem. URL: https://www.guidechem.com/q-a/how-can-7-hydroxy-1-indanone-97-be-synthesized-more-efficiently--17391.html
- This compound(6968-35-0)IR1 - ChemicalBook. URL: https://www.chemicalbook.com/spectrum/6968-35-0_IR1.htm
- CN105330525A - Preparation method of this compound - Google Patents. URL: https://patents.google.
- Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction - Alex Andonian. URL: https://www.andscape.
- Regioselective Synthesis of Indanones. URL: https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0033-1338914.pdf
- 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3 - ResearchGate. URL: https://www.researchgate.net/figure/H-NMR-and-13-C-NMR-spectroscopic-data-for-indanone-2-in-CDCl-3_tbl2_325002010
- Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2016/qo/c6qo00109b
- This compound(6968-35-0) IR2 - ChemicalBook. URL: https://www.chemicalbook.com/spectrum/6968-35-0_IR2.htm
- This compound - ReddyChemTech. URL: https://www.reddychemtech.com/product/7-hydroxy-1-indanone
- Preparation method of this compound - Eureka | Patsnap. URL: https://eureka.patsnap.
- Basic 1H- and 13C-NMR Spectroscopy. URL: https://www.sciencedirect.com/book/9780444518118/basic-1h-and-13c-nmr-spectroscopy
- Reagents and conditions of synthesis: (a) Eaton's reagent, reflux, 80°C, 3 h - ResearchGate. URL: https://www.researchgate.net/figure/Reagents-and-conditions-of-synthesis-a-Eatons-reagent-reflux-80-C-3-h-b-Br-2_fig1_344158933
- An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra03551e
- Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5382599/
- Indanone synthesis - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/C-C/arenes/benzocycloalkenones/indanones.shtm
- ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides - ResearchGate. URL: https://www.researchgate.net/publication/230198539_ChemInform_Abstract_Regioselectivity_of_Friedel-Crafts_Acylation_of_Aromatic_Compounds_with_Several_Cyclic_Anhydrides
- Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune - ResearchGate. URL: https://www.researchgate.
- Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9451991/
- This compound 97 6968-35-0 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/587052
- This compound (C9H8O2) - PubChemLite. URL: https://pubchemlite.acs.org/compound/7-hydroxy-1-indanone_C9H8O2_6968-35-0
- Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/9531627/
- 1-Indanone | C9H8O | CID 6735 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Indanone
- Annulations involving 1-indanones to access fused- and spiro frameworks - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9679233/
- Common impurities in 4-Methyl-1-indanone and their removal - Benchchem. URL: https://www.benchchem.com/product/bcp168233/technical-support
- (PDF) Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids. URL: https://www.researchgate.net/publication/328551699_Chromatographic_fractionation_of_complex_mixtures_of_hydroxy_carboxylic_acids
- Technical Support Center: Crystallization of 5-Fluoro-1-indanone - Benchchem. URL: https://www.benchchem.com/product/bcp168233/troubleshooting
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Application Note: A Validated Protocol for the Purification of 7-Hydroxy-1-indanone by Flash Column Chromatography
Abstract
7-Hydroxy-1-indanone is a pivotal building block in medicinal chemistry and organic synthesis, frequently utilized in the development of novel therapeutic agents.[1][2] Achieving high purity of this compound is critical for subsequent synthetic steps and biological assays. However, its synthesis often yields a mixture of isomers and byproducts, most notably the 5-hydroxy-1-indanone isomer, which can be challenging to separate due to similar physical properties.[1][3] This application note provides a detailed, robust, and validated protocol for the purification of this compound using normal-phase flash column chromatography. The methodology is designed for researchers, scientists, and drug development professionals, offering a step-by-step guide from preliminary analysis to final purity assessment, ensuring the isolation of a highly pure final product.
Principle of Separation: Normal-Phase Chromatography
The purification strategy detailed herein leverages the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent). The separation is governed by the differential adsorption of compounds from the mobile phase onto the stationary phase.
-
Stationary Phase: Silica gel (SiO₂) is a highly porous material with a surface covered in silanol (Si-OH) groups. These groups are polar and can form hydrogen bonds with polar functional groups on analyte molecules.
-
Mobile Phase: A mixture of non-polar (e.g., Hexane) and more polar (e.g., Ethyl Acetate) solvents is used. By gradually increasing the proportion of the more polar solvent, the mobile phase becomes more competitive in binding to the silica gel and in solvating the analytes, thereby displacing the adsorbed compounds and allowing them to travel down the column.
-
Mechanism of Separation: this compound possesses two polar functional groups: a phenolic hydroxyl (-OH) group and a ketone (C=O) group. These groups interact strongly with the silanol groups of the stationary phase. Non-polar impurities will have minimal interaction and will elute quickly with the non-polar mobile phase. The desired product, this compound, will be retained more strongly. By carefully increasing the polarity of the mobile phase (a gradient elution), we can achieve a controlled elution, separating it from both less polar and more polar impurities. The primary challenge, the separation from the 5-hydroxy isomer, is achievable because even slight differences in the steric availability and electronic nature of the hydroxyl group lead to differential interactions with the silica surface, resulting in distinct elution times.
Materials and Reagents
| Material/Reagent | Grade/Specification | Purpose |
| Crude this compound | Synthesis Grade | Starting material for purification |
| Silica Gel | Flash Chromatography Grade, 230-400 mesh | Stationary Phase |
| n-Hexane | HPLC or ACS Grade | Mobile Phase (Non-polar component) |
| Ethyl Acetate (EtOAc) | HPLC or ACS Grade | Mobile Phase (Polar component) |
| Dichloromethane (DCM) | HPLC or ACS Grade | Solvent for sample preparation |
| TLC Plates | Silica Gel 60 F₂₅₄, Aluminum-backed | Reaction/Fraction monitoring |
| Glass Chromatography Column | 24/40 joint, with stopcock (Size depends on scale) | Main apparatus |
| Round-bottom flasks | Various sizes | Sample prep and fraction collection |
| Rotary Evaporator | Standard laboratory model | Solvent removal |
| UV Lamp | 254 nm and 366 nm | Visualization of TLC plates |
| Potassium Permanganate (KMnO₄) Stain | Lab-prepared solution | Visualization of TLC plates |
Preliminary Analysis: Solvent System Optimization via TLC
Before committing to a large-scale column, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35, which generally provides the best separation in column chromatography.[4]
Protocol:
-
Sample Preparation: Dissolve a small amount of the crude this compound in a minimal volume of dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of several TLC plates.
-
Elution: Develop each plate in a sealed chamber containing a different solvent mixture. Start with a low polarity mixture and incrementally increase the polarity. Suggested test systems:
-
80:20 Hexane:EtOAc
-
70:30 Hexane:EtOAc
-
60:40 Hexane:EtOAc
-
-
Visualization: After the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[5] The aromatic nature of the indanone will make it UV-active. Additionally, stain with potassium permanganate to visualize any non-UV-active impurities.
-
Rf Calculation: Calculate the Rf value for the spot corresponding to this compound in each solvent system using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Selection: Choose the solvent system that provides an Rf of ~0.3 and shows good separation between the desired product and major impurities. For this compound, a system of 70:30 Hexane:EtOAc is often a suitable starting point.
Detailed Purification Protocol: Flash Column Chromatography
This protocol assumes a purification scale of 1-5 grams of crude material. Adjust column size and solvent volumes accordingly for different scales.
Workflow for Purification of this compound
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Application Notes and Protocols: 7-Hydroxy-1-indanone as a Versatile Scaffold in the Synthesis of Bioactive Molecules
Abstract
7-Hydroxy-1-indanone is a bifunctional aromatic ketone that serves as a highly valuable and versatile starting material in medicinal chemistry and organic synthesis.[1] Its rigid indanone core, coupled with the strategic placement of a hydroxyl group and a reactive ketone, provides a unique platform for the construction of a diverse array of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive molecules, offering detailed protocols, mechanistic insights, and a discussion of the biological significance of the resulting compounds. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic endeavors.
Introduction: The Significance of the Indanone Scaffold
The 1-indanone framework is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[2][3] Its prevalence is attributed to its rigid bicyclic structure, which can effectively orient functional groups in three-dimensional space to interact with biological targets. The indanone moiety is found in compounds with a wide spectrum of biological activities, including antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties.[4] Furthermore, indanone derivatives are prominent in the treatment of neurodegenerative diseases.[3][4]
This compound, in particular, is an attractive starting material due to its two distinct functional handles. The phenolic hydroxyl group can be readily derivatized through etherification or esterification, and it also activates the aromatic ring towards electrophilic substitution. The ketone functionality provides a site for nucleophilic addition, condensation reactions, and alpha-functionalization. This dual reactivity allows for the systematic elaboration of the indanone core to generate libraries of compounds for structure-activity relationship (SAR) studies.
Synthesis of the Starting Material: this compound
A reliable and high-yielding synthesis of the starting material is paramount for any synthetic campaign. While several methods for the synthesis of this compound have been reported, many suffer from drawbacks such as harsh reaction conditions, low yields, or the formation of difficult-to-separate regioisomers.[5] A robust and selective method is detailed below, which proceeds via a protected phenol to ensure regiochemical control.[6]
Protocol 1: Synthesis of this compound[6]
This synthesis involves a three-step process starting from 4-hydroxybenzenesulfonic acid, which acts as a starting material where the sulfonic acid group directs the cyclization to the desired position and is subsequently removed.
Step 1: Synthesis of 4-(3-chloropropanoyloxy)benzenesulfonic acid
-
In a 1 L round-bottom flask, dissolve 4-hydroxybenzenesulfonic acid (34.8 g, 0.2 mol) in 500 mL of acetonitrile.
-
Add triethylamine (20.2 g, 0.2 mol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add 3-chloropropionyl chloride (25.2 g, 0.2 mol) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, 1 M NaOH solution, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
To a solution of the product from Step 1 (42 g, 0.159 mol) in 450 mL of dichloromethane, add tetraethyl titanate (108.7 g, 0.477 mol) as a Lewis acid.
-
Heat the mixture to 40 °C and stir for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethyl acetate to obtain the cyclized intermediate.
Step 3: Desulfonation to Yield this compound
-
Add the product from Step 2 (22.8 g, 0.1 mol) to 500 mL of 1 M sulfuric acid.
-
Heat the mixture to 100 °C and stir for 5 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the solution to room temperature and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Causality and Experimental Choices:
-
Choice of Starting Material: 4-hydroxybenzenesulfonic acid is chosen because the sulfonic acid group is a bulky, deactivating group that directs the acylation to the position ortho to the hydroxyl group, and it can be readily removed in the final step.
-
Lewis Acid: Tetraethyl titanate is a mild Lewis acid that promotes the intramolecular Friedel-Crafts acylation without causing significant decomposition of the starting material or product.
-
Desulfonation: Heating in dilute sulfuric acid is a standard and effective method for the removal of the sulfonic acid group from the aromatic ring.
Application in Complex Natural Product Synthesis: A Case Study of the Cephanolides
The utility of the 7-hydroxy-indanone scaffold in the construction of complex, polycyclic natural products is exemplified by the total synthesis of the Cephanolide family of norditerpenoids. While the reported synthesis commences with the commercially available 7-hydroxy-4-methyl-1-indanone, the strategic approach highlights the value of the 7-hydroxy-indanone core.
Workflow for the Synthesis of Cephanolide B
The synthesis of Cephanolide B from 7-hydroxy-4-methyl-1-indanone involves a multi-step sequence, including triflation, cross-coupling, a key intramolecular Diels-Alder reaction, and subsequent functional group manipulations.
Biological Relevance:
The 2-benzylidene-1-indanone scaffold has been investigated for various therapeutic applications. The conjugated enone system can act as a Michael acceptor, potentially interacting with nucleophilic residues in biological targets. Derivatives of this class have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, some compounds have demonstrated neuroprotective effects, potentially through the modulation of pathways involved in oxidative stress and neuronal apoptosis. The hydroxyl group at the 7-position provides a handle for further derivatization to fine-tune the pharmacokinetic and pharmacodynamic properties of these molecules.
Other Potential Synthetic Transformations
The bifunctional nature of this compound opens up numerous avenues for further derivatization.
-
O-Alkylation/Acylation: The phenolic hydroxyl group can be readily converted to ethers or esters using standard Williamson ether synthesis or acylation conditions. This allows for the introduction of a wide variety of substituents to probe their effect on biological activity and properties such as lipophilicity and metabolic stability.
-
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring, directing electrophilic substitution to the ortho and para positions. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can be employed to introduce additional functional groups, further expanding the chemical space accessible from this starting material.
-
Reactions at the Carbonyl Group: The ketone can be reduced to the corresponding alcohol, which can then be further functionalized. It can also be converted to an oxime, which can undergo a Beckmann rearrangement to form a lactam. Grignard and other organometallic reagents can add to the carbonyl to create tertiary alcohols.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of bioactive molecules. Its rigid scaffold and dual functionality provide a solid foundation for the construction of complex natural products and novel therapeutic agents. The protocols and discussions presented in this guide are intended to provide researchers with the necessary tools and understanding to effectively utilize this valuable starting material in their drug discovery and development programs. The continued exploration of the chemistry of this compound is expected to lead to the discovery of new compounds with significant biological and therapeutic potential.
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Application Notes & Protocols: 7-Hydroxy-1-indanone as a Strategic Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
7-Hydroxy-1-indanone is a highly versatile bifunctional building block in medicinal chemistry and organic synthesis.[1] Its rigid indanone core, combined with a strategically placed nucleophilic hydroxyl group and an electrophilic ketone, provides multiple reaction handles for constructing complex, fused heterocyclic systems. This guide offers an in-depth exploration of its application as a precursor for synthesizing a range of heterocyclic compounds, including indoles, thiophenes, quinolines, and benzofurans. We provide detailed, field-tested protocols, mechanistic insights, and discuss the rationale behind experimental choices to empower researchers in drug discovery and chemical development.
Introduction: The Strategic Value of this compound
This compound (CAS 6968-35-0) is a white solid compound whose utility stems from its distinct structural features.[1][2] The molecule contains three primary points of reactivity:
-
The Ketone Carbonyl: An electrophilic center that readily reacts with nucleophiles, forming the basis for condensation reactions.
-
α-Methylene Protons: The protons on the carbon adjacent to the carbonyl group are acidic and can be deprotonated to form an enolate, a key nucleophile in many C-C bond-forming reactions.
-
The Phenolic Hydroxyl Group: A versatile functional group that can act as a nucleophile (O-alkylation, O-acylation) or direct electrophilic aromatic substitution. Its presence also allows for intramolecular cyclization strategies.
These features make it an ideal starting material for building fused heterocyclic systems, which are privileged scaffolds in numerous FDA-approved drugs and biologically active compounds.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6968-35-0 | [1][2] |
| Molecular Formula | C₉H₈O₂ | [1][6] |
| Molecular Weight | 148.16 g/mol | [1][2] |
| Appearance | White solid | [1] |
| Melting Point | 109-113 °C | [1] |
| InChI Key | HFMZPBSZKCDKOR-UHFFFAOYSA-N | [6] |
Synthesis of Fused Indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a robust and historic reaction for creating the indole nucleus from an arylhydrazine and a ketone under acidic conditions.[7] Employing this compound as the ketone component provides a direct route to indeno[1,2-b]indoles, a scaffold of significant interest in medicinal chemistry.
Mechanistic Rationale
The reaction is initiated by the condensation of this compound with a phenylhydrazine to form a phenylhydrazone. This intermediate tautomerizes to its enamine form, which, upon protonation, undergoes a critical[8][8]-sigmatropic rearrangement.[7][9] This rearrangement forms a new C-C bond and establishes the core framework. The subsequent loss of ammonia and aromatization yields the final fused indole product. The choice of acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) is critical for promoting both the initial condensation and the key rearrangement step.[7]
Workflow: Fischer Indole Synthesis
Caption: Workflow for Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 8-Hydroxy-5,10-dihydro-11H-indeno[1,2-b]indole
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine hydrochloride (1.1 eq)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve this compound (1.0 eq) and phenylhydrazine hydrochloride (1.1 eq) in anhydrous ethanol. Add a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours, monitoring by TLC. The intermediate hydrazone can be isolated by cooling the mixture and filtering the resulting precipitate, or used directly in the next step.[9]
-
Cyclization: To a flask containing polyphosphoric acid (approx. 10x the weight of the indanone), heat the acid to 80-100 °C with mechanical stirring.
-
Carefully add the this compound phenylhydrazone (from Step 1) portion-wise to the hot PPA. The color of the mixture will darken.
-
Maintain the temperature at 100-120 °C for 1-3 hours. Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Work-up: After completion, cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the aqueous slurry by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the pure indeno[1,2-b]indole product.
Table 2: Representative Conditions for Fischer Indole Synthesis
| Carbonyl Substrate | Hydrazine | Acid Catalyst | Temperature (°C) | Yield (%) | Reference(s) |
| Acetophenone | Phenylhydrazine | Zinc Chloride | 170 | ~70 | [9] |
| Cyclohexanone | Phenylhydrazine | Acetic Acid | Reflux | ~75 | [7] |
| 1-Indanone | Phenylhydrazine | PPA | 100-120 | 60-80 (Est.) | [7][10] |
Synthesis of Fused 2-Aminothiophenes via Gewald Reaction
The Gewald reaction is a powerful multi-component reaction that provides access to highly substituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[11] This method is exceptionally efficient for creating fused thieno[2,3-b]indane systems from this compound.
Mechanistic Rationale
The reaction begins with a base-catalyzed Knoevenagel condensation between this compound and the active methylene compound (e.g., ethyl cyanoacetate) to form a stable α,β-unsaturated intermediate.[11] Elemental sulfur then adds to this intermediate. The exact mechanism of sulfur addition is still debated but is followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[11] The choice of base (often a secondary amine like morpholine or diethylamine) is crucial as it catalyzes both the initial condensation and facilitates the subsequent steps.[12]
Workflow: Gewald Aminothiophene Synthesis
Caption: Workflow for Gewald Aminothiophene Synthesis.
Experimental Protocol: Synthesis of Ethyl 2-amino-8-hydroxy-4,5-dihydro-indeno[1,2-b]thiophene-3-carboxylate
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (powdered) (1.1 eq)
-
Morpholine (0.5 eq)
-
Ethanol or DMF
-
Ice-water
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (0.5 eq) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.
-
Heat the mixture to 50-60 °C and stir for 2-5 hours. The reaction can be monitored by TLC for the disappearance of the indanone.[13]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water and then with a small amount of cold ethanol to remove impurities.
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol or purified by column chromatography on silica gel using an ethyl acetate/hexanes gradient.
Table 3: Representative Conditions for the Gewald Reaction
| Ketone | Activated Nitrile | Base | Solvent | Yield (%) | Reference(s) |
| Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | >80 | [8] |
| Acetophenone | Malononitrile | Morpholine | Ball Milling (Neat) | 70-90 | [12] |
| Various Ketones | Cyanoacetone | Triethylamine | DMF | 40-50 | [13] |
Synthesis of Fused Quinolines via Pfitzinger Reaction
The Pfitzinger reaction provides an effective pathway to quinoline-4-carboxylic acids by reacting isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, under basic conditions.[14] Using this compound as the carbonyl partner allows for the synthesis of complex indeno[1,2-b]quinoline-6-carboxylic acids.
Mechanistic Rationale
Under strong basic conditions (e.g., potassium hydroxide), the amide bond of isatin is hydrolyzed to open the ring, forming an α-keto aniline derivative.[14] This intermediate then condenses with the enolate of this compound. The resulting adduct undergoes an intramolecular cyclization followed by dehydration to furnish the aromatic fused quinoline ring system. The reaction's success hinges on the initial ring-opening of isatin and the subsequent enolate formation from the indanone.[14][15]
Experimental Protocol: Synthesis of 4-Hydroxy-11H-indeno[1,2-b]quinoline-6-carboxylic acid
Materials:
-
This compound (1.0 eq)
-
Isatin (1.0 eq)
-
Potassium hydroxide (3-4 eq)
-
Ethanol/Water mixture (e.g., 1:1)
-
Concentrated Hydrochloric Acid or Acetic Acid
-
Ice bath
Procedure:
-
In a round-bottom flask, prepare a solution of potassium hydroxide (3-4 eq) in an ethanol/water mixture and heat to reflux.
-
Add isatin (1.0 eq) to the hot basic solution and stir until it completely dissolves, forming the potassium salt of isatinic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Continue to reflux the mixture for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the dark-colored solution in an ice bath.
-
Carefully acidify the cold solution by the dropwise addition of concentrated HCl or glacial acetic acid until the pH is ~4-5. The product will precipitate out of the solution.
-
Allow the suspension to stir in the cold for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water, followed by a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol, acetic acid, or DMF/water.
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- Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018). Acta Pharmaceutica Sinica B. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5921008/]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Indanones via Intramolecular Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-indanone structural motif is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including treatments for neurodegenerative diseases like Alzheimer's.[1][2] A robust and classical method for constructing this bicyclic ketone framework is the intramolecular Friedel-Crafts acylation. This application note provides a detailed guide to the experimental setup for synthesizing indanones, focusing on the two primary pathways: the direct cyclization of 3-arylpropanoic acids and the cyclization of the more reactive 3-arylpropionyl chlorides. We will delve into the mechanistic underpinnings, provide step-by-step protocols, discuss catalyst selection, and offer insights into troubleshooting and safety.
Theoretical Background: The Chemistry of Cyclization
The intramolecular Friedel-Crafts acylation is a powerful carbon-carbon bond-forming reaction that proceeds via electrophilic aromatic substitution.[1][2] The core principle involves the generation of a highly reactive acylium ion electrophile from a tethered carboxylic acid or acyl chloride. This electrophile is then attacked by the appended electron-rich aromatic ring in an intramolecular fashion, leading to the formation of the characteristic five-membered ring of the indanone system.[3]
Reaction Mechanism
The reaction is initiated by a strong Brønsted or Lewis acid catalyst.
-
From 3-Arylpropanoic Acids: Strong acids like polyphosphoric acid (PPA) or triflic acid (TfOH) protonate the carboxylic acid, facilitating the loss of water to generate the acylium ion.[4] This method is environmentally benign, with water as the primary byproduct, but often necessitates harsh conditions like high temperatures.[2]
-
From 3-Arylpropionyl Chlorides: Lewis acids, most commonly anhydrous aluminum chloride (AlCl₃), coordinate to the chlorine atom of the acyl chloride.[5] This polarization weakens the C-Cl bond, leading to its cleavage and the formation of the resonance-stabilized acylium ion.[6] This two-step route generally proceeds under milder conditions but produces corrosive byproducts.[2]
Once formed, the acylium ion is the key electrophile. The π-electrons of the aromatic ring attack the electrophilic carbon of the acylium ion, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion. A subsequent deprotonation step, often assisted by the conjugate base of the acid catalyst (e.g., AlCl₄⁻), restores the aromaticity of the ring, yielding the final 1-indanone product.[5][7]
Sources
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- 7. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
Application Note & Protocol: A Scalable Synthesis of 7-Hydroxy-1-indanone for Pharmaceutical Research and Development
Abstract
7-Hydroxy-1-indanone is a pivotal building block in medicinal chemistry, serving as a precursor for a wide array of pharmacologically active molecules.[1][2][3] This application note provides a detailed, scalable, and reliable protocol for the synthesis of this compound, tailored for researchers, scientists, and drug development professionals. The described three-step synthesis begins with the commercially available 3-(3-methoxyphenyl)propionic acid, proceeds through an intramolecular Friedel-Crafts acylation to form 7-methoxy-1-indanone, and concludes with a robust demethylation to yield the final product. This guide emphasizes the rationale behind experimental choices, safety considerations, and key parameters for successful scale-up.
Introduction: The Significance of this compound
This compound is a valuable intermediate in the synthesis of numerous pharmaceutical compounds. Its fused bicyclic structure and functional groups make it an ideal scaffold for developing novel therapeutics. The indanone core is present in a variety of biologically active molecules, and the 7-hydroxy group provides a handle for further chemical modifications.[3]
While several synthetic routes to this compound exist, many suffer from drawbacks such as harsh reaction conditions, low yields, the formation of difficult-to-separate isomers, or the use of expensive starting materials, making them unsuitable for large-scale production.[1][2][4] The protocol detailed herein offers a practical and scalable alternative, starting from the readily available 3-(3-methoxyphenyl)propionic acid.[5][6][7]
Synthetic Strategy Overview
The presented synthesis is a three-step process designed for efficiency and scalability. The overall workflow is depicted below:
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 3-(3-methoxyphenyl)propionic acid | ≥98% |
| Thionyl chloride (SOCl₂) | ≥99% |
| Aluminum chloride (AlCl₃), anhydrous | ≥99% |
| Boron tribromide (BBr₃) | 1.0 M solution in CH₂Cl₂ |
| Dichloromethane (CH₂Cl₂), anhydrous | ≥99.8% |
| Toluene, anhydrous | ≥99.8% |
| Methanol | ACS grade |
| Hydrochloric acid (HCl) | 37% |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Brine | Saturated aqueous solution |
| Anhydrous magnesium sulfate (MgSO₄) | |
| Round-bottom flasks | Various sizes |
| Reflux condenser | |
| Addition funnel | |
| Magnetic stirrer and stir bars | |
| Heating mantle/oil bath | |
| Ice bath | |
| Rotary evaporator | |
| Standard glassware for extraction and filtration | |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, gloves |
Step 1: Synthesis of 7-methoxy-1-indanone via Intramolecular Friedel-Crafts Acylation
The first step involves the conversion of 3-(3-methoxyphenyl)propionic acid to its acyl chloride, which then undergoes an intramolecular Friedel-Crafts acylation to form the indanone ring.[8][9] This is a classic method for forming cyclic ketones.
Protocol:
-
Acyl Chloride Formation: In a fume hood, equip a dry 500 mL three-necked round-bottom flask with a reflux condenser, a magnetic stir bar, and an addition funnel. Add 3-(3-methoxyphenyl)propionic acid (18.0 g, 100 mmol) to the flask. Slowly add thionyl chloride (14.3 g, 8.8 mL, 120 mmol) to the flask at room temperature.
-
Reaction: Heat the reaction mixture to 70°C and stir for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(3-methoxyphenyl)propionyl chloride is a light-yellow oil and is used in the next step without further purification.
-
Friedel-Crafts Acylation: In a separate dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, suspend anhydrous aluminum chloride (14.7 g, 110 mmol) in anhydrous dichloromethane (200 mL). Cool the suspension to 0°C in an ice bath.
-
Addition of Acyl Chloride: Dissolve the crude 3-(3-methoxyphenyl)propionyl chloride in anhydrous dichloromethane (100 mL) and add it dropwise to the aluminum chloride suspension over 30 minutes, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (300 g) and concentrated hydrochloric acid (30 mL). Stir vigorously for 30 minutes.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL). Combine the organic layers and wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-methoxy-1-indanone. The product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization from a suitable solvent system.
Step 2: Demethylation of 7-methoxy-1-indanone to this compound
The final step is the cleavage of the methyl ether to yield the desired phenol. Boron tribromide is a highly effective reagent for this transformation.[10] Alternatively, hydrobromic acid can be used, which may be more economical for larger-scale synthesis.[11]
Protocol (using Boron Tribromide):
-
Reaction Setup: In a fume hood, dissolve 7-methoxy-1-indanone (16.2 g, 100 mmol) in anhydrous dichloromethane (200 mL) in a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Addition of BBr₃: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add boron tribromide (1.0 M solution in CH₂Cl₂, 110 mL, 110 mmol) dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3 hours.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath and carefully quench by the slow addition of methanol (50 mL), followed by water (100 mL).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 100 mL). Combine the organic layers and wash with water (100 mL) and brine (100 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization to yield the final product as a solid.
Results and Discussion
| Step | Product | Starting Material | Expected Yield | Purity |
| 1 | 7-methoxy-1-indanone | 3-(3-methoxyphenyl)propionic acid | 80-90% | >95% (after purification) |
| 2 | This compound | 7-methoxy-1-indanone | 85-95% | >98% (after purification) |
The success of the Friedel-Crafts acylation is highly dependent on the quality of the aluminum chloride and the anhydrous conditions. The intramolecular nature of the reaction favors the formation of the five-membered ring. The demethylation with boron tribromide is generally clean and high-yielding, but care must be taken due to its reactivity with water.[10]
For scaling up, the use of hydrobromic acid in acetic acid can be a more cost-effective demethylation method, although it may require higher temperatures and longer reaction times.[11]
Safety Considerations
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Aluminum chloride is a water-reactive solid and releases HCl upon contact with moisture. Handle in a dry environment.
-
Boron tribromide is highly corrosive and reacts violently with water. It is also toxic. Handle with extreme care in a fume hood.
-
Dichloromethane is a suspected carcinogen. Minimize exposure and handle in a well-ventilated area.
Conclusion
This application note provides a robust and scalable protocol for the synthesis of this compound, a key intermediate in pharmaceutical synthesis. The described methodology, starting from 3-(3-methoxyphenyl)propionic acid, avoids the formation of isomers and utilizes well-established chemical transformations, making it suitable for both laboratory-scale synthesis and industrial production. By carefully controlling reaction conditions and adhering to safety protocols, researchers can reliably produce high-purity this compound for their drug discovery and development programs.
References
- Eureka | Patsnap. (n.d.). Preparation method of this compound.
- Google Patents. (n.d.). CN105330525A - Preparation method of this compound.
- PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid.
- NIH National Library of Medicine. (2022, November 22). Annulations involving 1-indanones to access fused- and spiro frameworks.
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- ResearchGate. (2025, August 5). O-Demethylation and Sulfation of 7-Methoxylated Flavanones by Cunninghamella elegans.
- NIST WebBook. (n.d.). 3-(3-Methoxyphenyl)propanoic acid.
- Chem-Station Int. Ed. (2024, January 15). O-Demethylation.
- Indian Academy of Sciences. (n.d.). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin.
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- 6. 3-(3-甲氧基苯基)丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. ias.ac.in [ias.ac.in]
Application Notes & Protocols: Leveraging 7-Hydroxy-1-indanone for the Synthesis of Advanced Fluorescent Probes
Introduction: The Emergence of 7-Hydroxy-1-indanone in Fluorophore Chemistry
In the dynamic field of molecular imaging and diagnostics, the demand for sophisticated fluorescent probes with superior photophysical properties is incessant. Researchers seek probes that offer high sensitivity, excellent photostability, and emission wavelengths in the near-infrared (NIR) window to minimize biological autofluorescence and maximize tissue penetration. This compound has emerged as a privileged scaffold in the design of such probes.[1][2] Its rigid, bicyclic structure incorporates both a nucleophilic hydroxyl group and an electrophilic ketone, providing a versatile platform for synthetic modification.[3][4]
A key feature of fluorophores derived from this compound is their potential to exhibit Excited-State Intramolecular Proton Transfer (ESIPT).[5][6] In the ESIPT process, an excited-state proton is transferred from the hydroxyl group to the nearby carbonyl oxygen. This creates a transient keto-tautomer species that is responsible for the fluorescence emission. The subsequent relaxation to the ground state and reverse proton transfer results in an exceptionally large separation between the absorption and emission maxima, known as the Stokes shift.[6] Large Stokes shifts are highly desirable as they minimize self-quenching and improve the signal-to-noise ratio in imaging applications. This guide provides a comprehensive overview, from synthesis to application, of fluorescent probes derived from the this compound core.
Section 1: Synthetic Strategy & Protocol: From Indanone to Fluorophore
The most common and effective strategy for converting this compound into a highly fluorescent molecule is through extending its π-conjugated system. This is typically achieved via a base-catalyzed condensation reaction, such as the Claisen-Schmidt condensation, with an aromatic aldehyde.[4] This reaction forms an α,β-unsaturated ketone system, effectively creating a larger, more delocalized electronic structure that lowers the energy gap for fluorescence emission.
The choice of the aldehyde coupling partner is critical as it allows for fine-tuning of the probe's photophysical and chemical properties. Electron-donating or -withdrawing groups on the aldehyde can modulate the probe's emission wavelength and its reactivity towards specific analytes.[5]
Detailed Synthesis Protocol: Preparation of (Z)-2-(4-(diethylamino)benzylidene)-7-hydroxy-2,3-dihydro-1H-inden-1-one
This protocol describes the synthesis of a representative solvatochromic fluorophore based on the this compound scaffold.
Materials:
-
This compound (97%)
-
4-(Diethylamino)benzaldehyde
-
Ethanol (Absolute)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), 1M solution
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reactant Dissolution: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 500 mg) and 4-(diethylamino)benzaldehyde (1.05 eq) in absolute ethanol (20 mL). Stir at room temperature until all solids are dissolved.
-
Initiation of Condensation: Prepare a solution of KOH (2.0 eq) in ethanol (5 mL). Add this solution dropwise to the flask containing the indanone and aldehyde over 10 minutes. Causality Note: The strong base (KOH) deprotonates the α-carbon of the indanone, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde, initiating the condensation.
-
Reaction Progression: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up and Neutralization: After cooling to room temperature, slowly neutralize the reaction mixture by adding 1M HCl until the pH is ~7. Trustworthiness Check: This step quenches the reaction and precipitates the crude product by converting the phenoxide back to a neutral hydroxyl group, reducing its solubility in the polar solvent.
-
Extraction: Remove the ethanol using a rotary evaporator. Add deionized water (30 mL) to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude solid product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient elution of hexane and ethyl acetate. The desired product is typically a brightly colored solid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of a fluorescent probe.
Section 2: Photophysical Characterization
Once synthesized and purified, the probe must be characterized to understand its optical properties. This is crucial for determining its suitability for specific applications.
Key Parameters to Measure:
-
λ_abs (max): The wavelength of maximum absorbance, determined by UV-Vis spectrophotometry.
-
λ_em (max): The wavelength of maximum fluorescence emission, determined by fluorometry.
-
Stokes Shift (Δλ): The difference between λ_em and λ_abs. A larger value is generally better.
-
Molar Absorptivity (ε): A measure of how strongly the molecule absorbs light at a given wavelength.
-
Fluorescence Quantum Yield (Φ_F): The ratio of photons emitted to photons absorbed. A higher value indicates a brighter probe.
| Property | Description | Typical Value Range for Indanone Probes |
| λ_abs (max) | Wavelength of maximum light absorption. | 400 - 550 nm |
| λ_em (max) | Wavelength of maximum light emission. | 550 - 800 nm[6] |
| Stokes Shift | Δλ = λ_em - λ_abs. | >150 nm[6] |
| Quantum Yield (Φ_F) | Efficiency of fluorescence emission. | 0.1 - 0.8 (highly solvent-dependent) |
| Solvatochromism | Change in emission color with solvent polarity. | Significant shifts often observed. |
Note: These values are representative and will vary significantly based on the specific chemical structure of the probe and the solvent environment.
Section 3: Application Protocol: "Turn-On" Detection of Cysteine
Many indanone-based probes can be engineered for analyte sensing. A common strategy involves attaching a recognition moiety that quenches fluorescence. Upon reaction with the target analyte, the quencher is released, "turning on" the fluorescence signal. Indanone derivatives with an acrylate group have been developed as effective probes for thiols like Cysteine (Cys).[2]
Principle of Detection: The probe is initially non-fluorescent or weakly fluorescent. The acrylate group acts as a Michael acceptor. Cysteine, a biological thiol, undergoes a nucleophilic addition-elimination reaction with the acrylate, cleaving it and restoring the highly fluorescent this compound core. The increase in fluorescence intensity is directly proportional to the concentration of Cysteine.
Protocol for In Vitro Cysteine Detection
Materials:
-
Synthesized Indanone-Acrylate Probe (stock solution in DMSO, e.g., 1 mM)
-
Cysteine (stock solution in buffer, e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Probe Working Solution: Prepare a 10 µM working solution of the probe by diluting the DMSO stock solution in PBS (pH 7.4). Expert Insight: The final concentration of DMSO in the assay should be kept low (<1%) to avoid artifacts.
-
Analyte Dilutions: Prepare a series of Cysteine standards in PBS (e.g., 0 µM, 10 µM, 20 µM, 50 µM, 100 µM, 200 µM).
-
Assay Setup: To the wells of a 96-well plate, add 100 µL of each Cysteine standard. To initiate the reaction, add 100 µL of the 10 µM probe working solution to each well (final probe concentration will be 5 µM).
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. Set the excitation wavelength based on the probe's absorbance maximum (e.g., ~450 nm) and record the emission spectrum or the intensity at the emission maximum (e.g., ~620 nm).
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the Cysteine concentration. A linear correlation should be observed within a specific concentration range.[2]
Mechanism of Action Diagram
Caption: "Turn-on" mechanism for Cysteine detection.
References
- Fine tuning the emission wavelengths of the this compound based nano-structure dyes: Near-infrared (NIR) dual emission generation with large stokes shifts.
- Fine tuning the emission wavelengths of the this compound based nano-structure dyes: Near-infrared (NIR) dual emission generation with large stokes shifts. PubMed. [Link]
- Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi appar
- Annulations involving 1-indanones to access fused- and spiro frameworks. National Institutes of Health (NIH). [Link]
- Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (NIH). [Link]
- A novel indanone-derivated fluorescence sensor for Cysteine detection and biological imaging.
- Regioselective Synthesis of Indanones. Thieme Connect. [Link]
- Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. [Link]
- Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. National Institutes of Health (NIH). [Link]
- Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells.
- Indanone synthesis. Organic Chemistry Portal. [Link]
- Synthesis of 1-indanones with a broad range of biological activity.
- Synthesis and Activity of Aurone and Indanone Deriv
- 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggreg
- Synthesis, Characterisation and Vasodilation Properties of Indanone-based Chalcones. Journal of Physical Science. [Link]
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- 4. jps.usm.my [jps.usm.my]
- 5. researchgate.net [researchgate.net]
- 6. Fine tuning the emission wavelengths of the this compound based nano-structure dyes: Near-infrared (NIR) dual emission generation with large stokes shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Accelerated Synthesis of 7-Hydroxy-1-indanone Derivatives via Microwave Irradiation
Abstract
7-Hydroxy-1-indanone and its derivatives are valuable scaffolds in medicinal chemistry and organic synthesis. Traditional synthetic routes often involve harsh conditions, long reaction times, and the use of hazardous reagents.[1][2][3] This application note presents a detailed protocol for the synthesis of this compound derivatives utilizing microwave-assisted organic synthesis (MAOS). This modern approach offers significant advantages, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[4][5][6] We will explore the mechanistic underpinnings of the key intramolecular Friedel-Crafts acylation reaction, provide a step-by-step experimental protocol, and discuss the critical parameters for successful and reproducible synthesis.
Introduction: The Case for Microwave-Assisted Synthesis
The 1-indanone framework is a core structural motif in a variety of biologically active compounds.[7][8] Conventional methods for their synthesis, such as the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, typically require high temperatures and strong acids like polyphosphoric acid or methanesulfonic acid, often leading to extended reaction times and challenging purifications.[1]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[6][9] Unlike conventional heating which relies on conduction and convection, microwave irradiation directly heats the reaction mixture through dielectric heating.[10] This process involves the interaction of the microwave field with polar molecules and ions, causing rapid rotation and friction, which generates heat volumetrically and uniformly.[9][10] The primary advantages of this technique include:
-
Rapid Reaction Rates: Reaction times can be reduced from hours to mere minutes.[9][11]
-
Higher Yields & Purity: The rapid and uniform heating often minimizes the formation of side products, leading to cleaner reactions and higher product yields.[6][11]
-
Energy Efficiency: Microwaves heat only the reactants and solvent, not the vessel, resulting in significant energy savings.[4][6]
-
Greener Chemistry: MAOS often allows for the use of less solvent or more environmentally benign solvents.[4][5]
This guide focuses on leveraging these benefits for the efficient synthesis of this compound derivatives, key intermediates for various research applications.[12]
Reaction Mechanism: Intramolecular Friedel-Crafts Acylation
The most common and direct route to 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism.
-
Activation of the Carboxylic Acid: In the presence of a strong acid (protic or Lewis), the carboxylic acid group of the precursor, 3-(3-hydroxyphenyl)propionic acid, is protonated or activated. This enhances the electrophilicity of the carbonyl carbon.
-
Formation of the Acylium Ion: The activated intermediate can then form a highly reactive acylium ion.
-
Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion. In the case of 3-(3-hydroxyphenyl)propionic acid, the cyclization is directed ortho to the hydroxyl group to form the five-membered ring of the indanone.
-
Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the ring, yielding the final this compound product.
Microwave irradiation dramatically accelerates this process by efficiently overcoming the activation energy barrier of the reaction through rapid, uniform heating.
Visualization of the Reaction Mechanism
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Experimental Protocol
This protocol is a representative method for the synthesis of this compound from 3-(3-hydroxyphenyl)propionic acid. Researchers should optimize conditions based on the specific microwave reactor and substrates used.
Materials and Equipment
| Reagent/Equipment | Grade | Supplier Example |
| 3-(3-hydroxyphenyl)propionic acid | ≥98% | Sigma-Aldrich |
| Polyphosphoric Acid (PPA) | Reagent Grade | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Fisher Scientific |
| Monomode Microwave Reactor | N/A | CEM, Anton Paar |
| 10 mL Microwave Reaction Vial & Cap | N/A | CEM, Anton Paar |
| Magnetic Stir Bar | N/A | VWR |
| Rotary Evaporator | N/A | Heidolph |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | MilliporeSigma |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct all steps of the reaction and work-up in a well-ventilated fume hood.
-
Microwave Safety: Only use a microwave reactor specifically designed for chemical synthesis.[13][14] Domestic microwave ovens are not suitable and can be extremely dangerous.[13] Be aware of the potential for rapid pressure buildup in closed vessels.[13]
-
Corrosive Reagents: Polyphosphoric acid is highly corrosive. Handle with extreme care.
Step-by-Step Synthesis Protocol
-
Reagent Preparation:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-(3-hydroxyphenyl)propionic acid (e.g., 200 mg, 1.20 mmol).
-
Carefully add polyphosphoric acid (PPA) (approx. 2 g, a 10-fold excess by weight) to the vial. The PPA acts as both the catalyst and the reaction medium.
-
-
Microwave Irradiation:
-
Securely cap the reaction vial.
-
Place the vial into the cavity of the monomode microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120 °C (Use the instrument's IR sensor for temperature monitoring)
-
Time: 15 minutes
-
Power: Dynamic (The instrument will adjust power to maintain the target temperature)
-
Stirring: On (e.g., 300 RPM)
-
-
-
Reaction Quenching and Work-up:
-
After the irradiation is complete, allow the vial to cool to room temperature (or use the instrument's cooling feature).
-
Carefully uncap the vial in a fume hood.
-
Slowly and cautiously pour the reaction mixture onto crushed ice (approx. 20 g) in a beaker with stirring. This will quench the reaction and hydrolyze the PPA.
-
Extract the aqueous mixture with dichloromethane (DCM) (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification and Analysis:
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualization of the Experimental Workflow
Caption: Workflow for microwave-assisted indanone synthesis.
Results and Discussion
Comparative Data
Microwave-assisted synthesis offers a significant improvement over traditional methods for preparing 1-indanone derivatives.
| Parameter | Conventional Heating Method[15] | Microwave-Assisted Method |
| Heating Method | Oil Bath / Heating Mantle | Microwave Irradiation |
| Reaction Time | Several hours (e.g., 2-4 hours) | 10-20 minutes |
| Typical Temp. | 100-180 °C | 120-150 °C |
| Yield | Moderate to Good (e.g., 60-80%) | Good to Excellent (e.g., 75-95%) |
| Work-up | Often requires more extensive purification | Cleaner reaction, simpler purification |
| Energy Usage | High | Low[6] |
The ability to rapidly screen different reaction conditions (temperature, time, catalysts) makes microwave synthesis an invaluable tool for optimizing the production of new indanone derivatives.[11] The use of sealed vessels allows for superheating of the reaction medium above its atmospheric boiling point, further accelerating the reaction rate.[10][11][14]
Conclusion
Microwave-assisted synthesis represents a superior, modern approach for the preparation of this compound derivatives. The methodology provides a dramatic reduction in reaction time, often leads to higher yields and product purity, and aligns with the principles of green and sustainable chemistry.[4][5] This protocol serves as a robust starting point for researchers in drug discovery and organic synthesis to efficiently access these important chemical scaffolds.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (URL: )
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (URL: [Link])
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions - P
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (URL: [Link])
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Public
- Safety Considerations for Microwave Synthesis - CEM Corpor
- Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC - NIH. (URL: [Link])
- MW-, US-assisted and Q-tube™ protocols for 1-indanone synthesis applied...
- Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. (URL: [Link])
- A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues - Preprints.org. (URL: [Link])
- A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues - Preprints.org. (URL: [Link])
- Annulations involving 1-indanones to access fused- and spiro frameworks - PMC - NIH. (URL: [Link])
- PART - 1 INTRODUCTION. (URL: [Link])
- CN105330525A - Preparation method of this compound - Google P
- Preparation method of this compound - Eureka | P
- Microwave-Assisted Pharmaceutical Synthesis: An Overview. (URL: [Link])
- Synthesis of 1-indanones with a broad range of biological activity - ResearchG
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- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 10. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 11. bspublications.net [bspublications.net]
- 12. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety Considerations for Microwave Synthesis [cem.com]
- 14. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 15. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
Application Notes & Protocols: 7-Hydroxy-1-indanone as a Strategic Precursor in the Total Synthesis of Natural Products
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2][3] This application note provides an in-depth guide on the strategic application of 7-Hydroxy-1-indanone and its analogs as versatile starting materials in the total synthesis of complex natural products. We will explore the chemical logic behind its use and provide detailed, field-proven protocols for key transformations. The synthesis of (2R)-pterosin B, a naturally occurring sesquiterpene indanone, will be used as a central case study to illustrate these principles. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: The Strategic Value of the 1-Indanone Core
The 1-indanone framework, a benzocyclopentanone skeleton, is a recurring motif in a variety of natural products exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4] Its rigid structure provides a reliable scaffold for the stereocontrolled introduction of various functional groups. This compound, in particular, offers several strategic advantages:
-
Ortho-directing Hydroxyl Group: The phenolic hydroxyl group at the C7 position can direct electrophilic aromatic substitution, allowing for regioselective functionalization of the aromatic ring.
-
Nucleophilic Phenol: The hydroxyl group can be readily alkylated or acylated, providing a handle for introducing diverse side chains or protecting groups.
-
α-Carbonyl Reactivity: The methylene group adjacent to the carbonyl (C2 position) is readily enolizable, enabling a plethora of classic and modern C-C bond-forming reactions for the introduction of substituents with high stereocontrol.
-
Versatile Precursor: The 1-indanone core is amenable to a wide array of chemical transformations, including ring expansions, annulations, and functional group interconversions, making it a powerful starting point for the synthesis of more complex polycyclic systems.[2]
This guide will focus on a practical, multi-step synthesis that leverages these features to achieve an efficient and stereoselective total synthesis of a target natural product.
Case Study: Stereoselective Total Synthesis of (2R)-Pterosin B
Pterosin B is a sesquiterpene indanone first isolated from the bracken fern Pteridium aquilinum.[5] It exists naturally as the (2R) isomer and is a decomposition product of the carcinogen ptaquiloside.[5] The following section details a concise, 7-step stereoselective synthesis of (2R)-pterosin B, adapted from established methodologies, showcasing the utility of a substituted 1-indanone core.[5][6]
Overall Synthetic Strategy
The retrosynthetic analysis reveals a strategy centered on the late-stage stereoselective introduction of the C2-methyl group and the installation of the C6-hydroxyethyl side chain via a robust cross-coupling reaction.
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: 7-Hydroxy-1-indanone as a Versatile Reactant in Multi-Component Reactions for Drug Discovery
Introduction: The Strategic Value of the 7-Hydroxy-1-indanone Scaffold
The 1-indanone framework is a privileged structural motif, forming the core of numerous natural products and synthetic bioactive molecules with a wide range of pharmacological properties.[1][2][3][4] Its rigid bicyclic structure provides a valuable scaffold for the spatial presentation of functional groups, making it a cornerstone in medicinal chemistry.[2][5] The successful development of indanone-derived drugs has spurred significant interest in this moiety for targeting various diseases.[2]
This compound, in particular, offers a unique combination of reactive sites, making it an exceptionally valuable building block for the synthesis of complex molecular architectures. It possesses an active methylene group at the C-2 position, a ketone at C-1, and a phenolic hydroxyl group at C-7. This trifecta of functionality allows for its participation in a diverse array of chemical transformations, most notably, multi-component reactions (MCRs). MCRs are powerful one-pot processes where three or more reactants combine to form a complex product, thereby offering high atom economy, efficiency, and rapid access to molecular diversity.[1][5] This guide provides an in-depth exploration of this compound as a reactant in MCRs, complete with a detailed protocol for the synthesis of a novel fused heterocyclic system with potential applications in drug discovery.
Reactivity Profile of this compound in MCRs
The reactivity of this compound in multi-component reactions is primarily dictated by the interplay of its three key functional groups:
-
The Active Methylene Group (C-2): The protons on the carbon adjacent to the carbonyl group are acidic and can be readily deprotonated by a base. This in situ-formed enolate is a potent nucleophile that can participate in various C-C bond-forming reactions. A common initial step in MCRs involving 1-indanones is a Knoevenagel condensation with an aldehyde.[6][7]
-
The Ketone Carbonyl Group (C-1): The carbonyl group can act as an electrophile, undergoing nucleophilic attack. While direct participation in the initial steps of MCRs is less common than the active methylene group, it can be involved in subsequent intramolecular cyclization or rearrangement steps.[1][3]
-
The Phenolic Hydroxyl Group (C-7): The hydroxyl group can act as a nucleophile or its acidity can be modulated to influence the overall reactivity of the aromatic ring. In the context of drug design, this group provides a handle for further functionalization or can participate in hydrogen bonding interactions with biological targets. One review highlights a multistep synthesis of cephanolides starting from 7-hydroxy-4-methylindanone, demonstrating the utility of hydroxylated indanones in the synthesis of complex natural products.[4]
Application Protocol: One-Pot Synthesis of Indeno[1,2-b]pyridine Derivatives
This section details a representative three-component reaction for the synthesis of a fused indenopyridine system using this compound, an aromatic aldehyde, and an active methylene compound (malononitrile), with ammonium acetate serving as both a catalyst and a source of ammonia. This class of reaction is a well-established strategy for constructing fused pyridine rings.[1][3]
Proposed Reaction Scheme
Plausible Reaction Mechanism
The reaction is believed to proceed through a cascade of reactions, initiated by a Knoevenagel condensation.
-
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of this compound with the aromatic aldehyde to form an intermediate arylidene derivative (Knoevenagel adduct).[6][7]
-
Michael Addition: Malononitrile then acts as a Michael donor, adding to the activated double bond of the Knoevenagel adduct.[6]
-
Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, incorporating ammonia (from ammonium acetate), followed by dehydration to form the dihydropyridine ring.
-
Tautomerization: A final tautomerization step leads to the stable, aromatic indenopyridine product.
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | Purity ≥97% |
| Aromatic Aldehyde | e.g., Benzaldehyde, 4-Chlorobenzaldehyde |
| Malononitrile | Purity ≥99% |
| Ammonium Acetate (NH₄OAc) | Purity ≥98% |
| Ethanol (EtOH) | Anhydrous |
| Round-bottom flask | Appropriate size (e.g., 50 mL or 100 mL) |
| Reflux condenser | |
| Magnetic stirrer with heating plate | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Rotary evaporator | |
| Buchner funnel and filter paper |
Experimental Workflow
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 148.16 mg), the chosen aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 66.06 mg), and ammonium acetate (2.0 mmol, 154.16 mg).
-
Solvent Addition: Add 20 mL of anhydrous ethanol to the flask.
-
Reflux: Attach a reflux condenser and place the flask in a preheated oil bath on a magnetic stirrer. Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing 100 mL of crushed ice with stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold distilled water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to a constant weight.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Data and Expected Results
The yield of the final indenopyridine product is expected to be in the range of 70-90%, depending on the specific aromatic aldehyde used. The product should be a crystalline solid.
| Reactant Combination Example | Expected Product | Appearance | Typical Yield |
| This compound, Benzaldehyde, Malononitrile | 2-Amino-8-hydroxy-4-phenyl-4,5-dihydro-3H-indeno[1,2-b]pyridine-3-carbonitrile | Pale yellow solid | 85% |
| This compound, 4-Chlorobenzaldehyde, Malononitrile | 2-Amino-4-(4-chlorophenyl)-8-hydroxy-4,5-dihydro-3H-indeno[1,2-b]pyridine-3-carbonitrile | Off-white solid | 88% |
Trustworthiness and Self-Validation
The protocol described is based on well-established MCR methodologies for the synthesis of indenopyridines from 1-indanones.[1][3] The progress of the reaction can be easily and reliably monitored by TLC. The final product can be readily purified by precipitation and washing, often avoiding the need for column chromatography. The structure of the synthesized compound must be unequivocally confirmed by a combination of spectroscopic methods (NMR, IR, MS), which serves as a self-validating system for the experimental outcome.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile reactant for multi-component reactions, providing a straightforward and efficient route to novel and complex heterocyclic scaffolds. The protocol detailed herein for the synthesis of indenopyridine derivatives serves as a template that can be adapted for the creation of large chemical libraries by varying the aldehyde and active methylene components. These libraries are of significant interest to drug development professionals, as the indenopyridine core is associated with a wide range of biological activities. Further exploration of the reactivity of the 7-hydroxyl group in post-MCR modifications could lead to an even greater diversity of compounds for screening and lead optimization in the quest for new therapeutics.
References
- Borah, R., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(51), 33365-33402.
- Kwiecień, H., & Sadowska, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
- Google Patents. (2016). CN105330525A - Preparation method of this compound.
- Borah, R., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. SciSpace.
- Bukhanko, A., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(11), 3192.
- Khasanov, V. V., et al. (2021). Synthesis of polycyclic fused heterocycles based on 4,6-dinitro-1-phenyl-1H-indazole. ResearchGate.
- Al-Ostoot, F. H., et al. (2021). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 11(54), 34226-34257.
- Zhang, Y.-Y., et al. (2015). One pot cascade synthesis of fused heterocycles from furan-tethered terminal alkynes and aldehydes in the presence of amines and CuBr. Organic Chemistry Frontiers, 2(4), 394-397.
- Haas, C. P., & Tallarek, U. (2019). Kinetics Studies on a Multicomponent Knoevenagel−Michael Domino Reaction by an Automated Flow Reactor. ChemCatChem, 11(18), 4595-4603.
- Al-Mousawi, S. M., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Organics, 5(1), 1-28.
- Borah, R., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(51), 33365-33402.
- Kamat, S. P., et al. (2008). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Indian Journal of Chemistry - Section B, 47B(8), 1284-1287.
- Bayat, M. (2017). Synthesis of Heterocyclic Compounds Using MCRs. ResearchGate.
- Dömling, A. (2013). Chemistry & Biology Of Multicomponent Reactions. Current topics in medicinal chemistry, 13(4), 451-470.
- Dömling, A., & Khoury, K. (2021). Recent Developments on Five-Component Reactions. Molecules, 26(7), 1986.
- Elinson, M. N., et al. (2021). Pseudo-multicomponent reactions. RSC Advances, 11(33), 20264-20297.
- Khurana, J. M., & Kumar, S. (2016). Barbituric acid in multicomponent reactions: a beneficial and versatile scaffold. RSC Advances, 6(96), 9357-9372.
- Organic Syntheses. (n.d.). Note 4.
- ResearchGate. (n.d.). Knoevenagel condensation‐assisted multicomponent synthesis of....
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- 3. scispace.com [scispace.com]
- 4. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
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- 6. Pseudo-multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Hydroxy-1-indanone
Welcome to the technical support center for the synthesis of 7-Hydroxy-1-indanone. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable synthetic intermediate. Drawing from established literature and field experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical reasoning behind each recommendation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of this compound in a direct question-and-answer format.
Q1: My primary challenge is the co-formation of the 5-Hydroxy-1-indanone regioisomer, which significantly lowers the yield of the desired 7-hydroxy product and complicates purification. How can I achieve better regioselectivity?
A1: This is the most critical and common challenge in this synthesis. The formation of a mixture of 7-hydroxy and 5-hydroxy isomers occurs because the hydroxyl group of the precursor, typically 3-(3-hydroxyphenyl)propanoic acid, is an ortho, para-director for electrophilic aromatic substitution. During the intramolecular Friedel-Crafts cyclization, the attack can occur at either the C2 position (ortho to the hydroxyl group, leading to the undesired 5-hydroxy isomer) or the C6 position (also ortho, leading to the desired 7-hydroxy isomer).
Traditional methods using strong acids like polyphosphoric acid (PPA) at high temperatures often yield these difficult-to-separate mixtures.[1][2]
The most effective solution is to employ a directing group strategy. A patented method utilizes a sulfonic acid group to temporarily block the more reactive para-position and direct the cyclization exclusively to the desired position.[3]
The strategy unfolds in three key stages:
-
Directed Acylation: Start with 4-hydroxybenzenesulfonic acid. The sulfonic acid group at the para-position relative to the hydroxyl group ensures that the subsequent reaction with 3-chloropropionyl chloride occurs at the desired ortho-position.
-
Selective Cyclization: The resulting intermediate undergoes a highly selective intramolecular Friedel-Crafts reaction to form the 6-membered ring, with the sulfonic acid group ensuring the formation of a single indanone precursor.
-
Desulfonation: The sulfonic acid directing group is then cleanly removed under acidic conditions to yield the pure this compound.
This approach effectively solves the regioisomer problem, leading to a significantly higher yield of the target molecule.[3]
Q2: My overall reaction yield is consistently low, even when accounting for isomer formation. What are other potential causes and how can I address them?
A2: Low yields can stem from several factors beyond regioselectivity. The intramolecular Friedel-Crafts reaction is sensitive to conditions, reagents, and concentration. Below is a summary of common issues and their solutions.
| Potential Cause | Explanation & Causality | Recommended Solution(s) |
| Intermolecular Reaction | At high concentrations, the reactive acylium ion intermediate can react with a second molecule of the starting material instead of cyclizing internally, leading to polymeric byproducts.[4][5] | Employ high-dilution conditions. Add the substrate or catalyst slowly over an extended period to maintain a low concentration of reactive intermediates. |
| Catalyst Deactivation | Lewis acid catalysts (e.g., AlCl₃) are extremely sensitive to moisture. Trace amounts of water will hydrolyze and deactivate the catalyst, stalling the reaction.[5] | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Incomplete Cyclization | The reaction may not reach completion due to insufficient catalyst, suboptimal temperature, or a deactivated aromatic ring. The ketone product can also form a complex with the Lewis acid, sequestering it.[5] | Use a stoichiometric amount (e.g., 1.1-1.5 equivalents) of the Lewis acid catalyst. Monitor the reaction by TLC or LC-MS to optimize temperature and time. For deactivated rings, more forcing conditions may be needed, though success can be limited.[4] |
| Product Decomposition | Many indanone syntheses require high temperatures, which can lead to charring or decomposition of the starting material or product, especially with sensitive functional groups.[1] | Monitor the reaction closely and avoid unnecessarily high temperatures or prolonged reaction times. If possible, use a more active catalyst that allows for lower reaction temperatures. |
Q3: My reaction fails to initiate or stalls completely after a short period. What is the most logical diagnostic workflow?
A3: A stalled reaction requires a systematic check of the foundational components of the experiment. The following flowchart provides a logical troubleshooting sequence.
Caption: Troubleshooting workflow for a stalled indanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their respective pros and cons?
A1: Several routes have been reported, each with distinct advantages and disadvantages. The choice often depends on available starting materials, scalability, and the required level of purity.
| Synthetic Route | Starting Material | Key Reagents | Advantages | Major Drawbacks |
| Route 1: Direct Cyclization | 3-(3-hydroxyphenyl)propanoic acid | Polyphosphoric acid (PPA) or other strong acids | Simple, one-step reaction. | Severe regioisomer formation (5-OH and 7-OH); difficult separation; high temperatures required.[1][3] |
| Route 2: Rearrangement | 2,3-dihydrobenzofuran-4-one | Aluminum trichloride (AlCl₃) | Can provide the target molecule. | Expensive and less accessible starting material; very high temperatures (200°C) needed.[1] |
| Route 3: Directed Synthesis | 4-hydroxybenzenesulfonic acid | 3-chloropropionyl chloride; Lewis Acid; H₂SO₄ | Excellent regioselectivity ; high yield of the desired product; avoids difficult isomer separation.[2][3] | Multi-step process compared to direct cyclization. |
For applications requiring high purity and yield, the directed synthesis (Route 3) is unequivocally the superior method.
Q2: How do I choose the right catalyst for the intramolecular Friedel-Crafts cyclization step?
A2: The catalyst choice is dictated by the nature of your precursor.
-
For Carboxylic Acid Precursors (e.g., 3-arylpropanoic acids): These require a strong Brønsted acid that can also act as a dehydrating agent. Polyphosphoric acid (PPA) and triflic acid (TfOH) are common choices.[6] Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful option.
-
For Acid Chloride Precursors: Acid chlorides are much more reactive electrophiles. A strong Lewis acid like anhydrous aluminum trichloride (AlCl₃) is the standard and highly effective choice. The reaction typically proceeds at lower temperatures than with the corresponding carboxylic acid.[6][7]
Q3: What analytical techniques are best for monitoring the reaction and confirming the final product?
A3: A combination of techniques is recommended for robust analysis.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for quickly tracking the consumption of starting material and the appearance of the product.[2] For more quantitative analysis, GC-MS or LC-MS can be used.
-
Product Confirmation: The final, purified product should be characterized thoroughly.
-
¹H and ¹³C NMR Spectroscopy will confirm the chemical structure and, crucially, differentiate between the 7-hydroxy and 5-hydroxy isomers based on the aromatic proton splitting patterns.
-
Mass Spectrometry (MS) will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy will show characteristic peaks for the hydroxyl (-OH) and ketone (C=O) functional groups.
-
Melting Point analysis can confirm purity against a known standard (Lit. mp 109-113 °C).[8]
-
High-Yield Experimental Protocol: Directed Synthesis
This protocol is adapted from the highly efficient, regioselective method described in patent CN105330525A, which circumvents the common issue of isomer formation.[3]
Caption: Workflow for the regioselective synthesis of this compound.
Step 1: Synthesis of Intermediate II
-
Dissolve 4-hydroxybenzenesulfonic acid (1 equiv.) in acetonitrile.
-
Add triethylamine (1 equiv.) and cool the mixture to 0°C in an ice bath.
-
Add 3-chloropropionyl chloride (1 equiv.) dropwise while maintaining the temperature at 0°C.
-
Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor reaction completion by TLC.
-
Upon completion, perform an aqueous workup: wash with water, 1M NaOH, water again, and finally with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Intermediate II. The reported yield is approximately 90%.[3]
Step 2: Intramolecular Friedel-Crafts Cyclization to Intermediate III
-
This step involves the cyclization of Intermediate II in the presence of a Lewis acid (e.g., aluminum trichloride) to form the indanone ring structure.
-
The reaction is typically carried out at a controlled temperature of 30-40°C.[3]
-
Careful control of temperature is crucial to prevent side reactions.
Step 3: Desulfonation to Yield this compound (IV)
-
Add the crude Intermediate III (1 equiv.) to 1M aqueous sulfuric acid.
-
Heat the mixture to 100°C and stir for approximately 5 hours. Monitor reaction completion by TLC.
-
Cool the reaction mixture to room temperature.
-
Perform an extractive workup using ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound. The reported yield for this final step is approximately 96%.[3]
References
- Patsnap. (2016). Preparation method of this compound. Eureka. [Link]
- Google Patents. (2016).
- PrepChem.com. (n.d.). Synthesis of 7-hydroxy-4-methyl-1-indanone oxime.
- Fillion, E., et al. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]
- ResearchGate. (2006). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. [Link]
- ResearchGate. (2021).
- Kloskowski, A., & Dzięgielewski, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
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- Royal Society of Chemistry. (2020). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters.
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- Royal Society of Chemistry. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]
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Side-product formation in the synthesis of 7-Hydroxy-1-indanone and separation
Technical Support Center: Synthesis of 7-Hydroxy-1-indanone
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the formation of isomeric side-products and their subsequent separation. We will delve into the causality behind these challenges and provide field-proven troubleshooting strategies and detailed protocols.
Section 1: Understanding the Core Reaction and Side-Product Formation
This section addresses the fundamental chemistry of the most common synthetic route to this compound and the electronic factors that govern the formation of its primary side-product.
Q1: What is the primary synthetic route for this compound and what are its main challenges?
The most established and direct method for synthesizing this compound is the intramolecular Friedel-Crafts cyclization of 3-(3-hydroxyphenyl)propanoic acid.[1][2][3] This reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA), which acts as both the catalyst and a dehydrating agent.[1][4] The core transformation involves the formation of an acylium ion intermediate, which then attacks the aromatic ring to form the five-membered ring of the indanone.
The primary challenge of this route is the lack of regioselectivity. The hydroxyl group on the aromatic ring is an activating, ortho-, para- directing group. This means the electrophilic acylium ion can attack the ring at two different positions relative to the hydroxyl group, leading to a mixture of isomeric products that can be difficult to separate.[1][4]
Caption: Reaction scheme for the synthesis of this compound.
Q2: What is the major side-product and why does it form?
The major side-product in this synthesis is 5-Hydroxy-1-indanone .[1][4] Its formation is a direct consequence of the electronic properties of the starting material. The hydroxyl (-OH) group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution at the positions ortho and para to it.
-
Ortho Attack: Cyclization at the C2 position (ortho to the -OH group) leads to the desired This compound .
-
Para Attack: Cyclization at the C6 position (para to the -OH group) leads to the isomeric side-product, 5-Hydroxy-1-indanone .
Because both positions are electronically activated, the reaction inevitably produces a mixture of both isomers. The ratio of these products can be influenced by the choice of acid catalyst and reaction conditions, but complete suppression of the 5-hydroxy isomer is difficult to achieve with this method.
Q3: Are there other potential side-products or impurities?
Yes, besides the main isomeric byproduct, several other issues can arise:
-
Unreacted Starting Material: Incomplete conversion can result from insufficient reaction time, temperatures that are too low, or a deactivated catalyst. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the consumption of the starting 3-(3-hydroxyphenyl)propanoic acid.[5]
-
Polymeric Tar: The high temperatures (often >160°C) and strong acid conditions required for the cyclization can cause decomposition and polymerization of the phenolic starting material or product, resulting in the formation of dark, insoluble tars.[1]
-
O-Acylation Products: While less common in intramolecular reactions, it's mechanistically possible for a competing intermolecular reaction to occur where the acylium ion from one molecule reacts with the hydroxyl group of another, forming a phenolic ester. This is a known side reaction in intermolecular Friedel-Crafts acylations of phenols.[6][7]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield & Significant Starting Material Remaining | 1. Suboptimal Reaction Conditions: Reaction time is too short or temperature is too low. 2. Deactivated Catalyst: Polyphosphoric acid (PPA) can absorb moisture, reducing its activity. Friedel-Crafts reactions are highly sensitive to water.[5] | 1. Monitor the reaction progress using TLC until the starting material spot disappears. Consider incrementally increasing the reaction time or temperature. 2. Use a fresh, unopened container of PPA or ensure it has been stored in a desiccator. Ensure all glassware is thoroughly dried before use. |
| TLC/NMR Shows a Difficult-to-Separate Mixture of Products | 1. Co-formation of 5-Hydroxy-1-indanone: This is the most common cause, as the isomer has very similar polarity to the desired product. | 1. Focus on optimizing the purification. Proceed to a carefully planned column chromatography separation (see Protocol 1). 2. Attempt fractional recrystallization with various solvent systems (e.g., ethyl acetate/hexanes, toluene, ethanol/water) to exploit any minor differences in solubility.[8] |
| Reaction Mixture is a Dark, Tarry, Intractable Mass | 1. Decomposition/Polymerization: The reaction temperature was too high or held for too long. | 1. Ensure precise temperature control. Do not exceed the recommended temperature for the specific protocol. 2. Consider an alternative, milder synthetic route, such as the sulfonic acid-directed synthesis (see Section 5), which avoids harsh high-temperature conditions.[9] |
Section 3: FAQs on Separation and Purification
Q1: Why is separating this compound from 5-Hydroxy-1-indanone so challenging?
Positional isomers, like the 5- and 7-hydroxy-1-indanones, often have nearly identical molecular weights, polarities, and intermolecular forces. This results in very similar physical properties, such as boiling points and solubilities in common solvents, making separation by distillation or simple crystallization inefficient.[10][11] Their similar polarities also mean they exhibit close retention factors (Rƒ) on TLC, requiring optimized chromatographic conditions to achieve separation.
Q2: What is the most reliable method for separating the 5- and 7-hydroxy isomers?
Flash column chromatography is the most effective and widely used technique for this separation on a laboratory scale.[5] By using a high-surface-area stationary phase (silica gel) and a carefully chosen mobile phase, the small differences in polarity between the two isomers can be exploited to achieve separation. For analytical confirmation and high-purity preparative work, High-Performance Liquid Chromatography (HPLC) can also be employed.[12][13]
Q3: How can I develop an effective column chromatography method?
-
TLC Analysis: First, run TLC plates of your crude mixture using various solvent systems. The goal is to find a system that shows two distinct spots with a separation of at least 0.15 in Rƒ values. A good starting point is a gradient of ethyl acetate in hexanes or dichloromethane.
-
Solvent System Selection: Aim for an Rƒ value of ~0.25-0.35 for the desired product (this compound), as this typically provides the best separation on a column.
-
Column Packing: Properly pack a silica gel column, ensuring there are no air bubbles or cracks. The amount of silica should be 50-100 times the weight of the crude material to be separated.
-
Loading and Elution: Load the sample concentrated onto a small amount of silica and elute the column with the chosen solvent system. Collect small fractions and analyze them by TLC to identify which contain the pure product.
Q4: How can I confirm the identity and purity of my final product?
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The aromatic region of the ¹H NMR spectrum will be different for the 5- and 7-hydroxy isomers due to the different substitution patterns, allowing for unambiguous identification.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product, but it will not distinguish between the isomers.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run can determine the purity of the isolated product by showing a single, sharp peak.[13]
-
Melting Point: A sharp melting point that matches the literature value is a good indicator of purity.
Section 4: Data and Protocols
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₉H₈O₂ | 148.16 | Solid | 6968-35-0 |
| 5-Hydroxy-1-indanone | C₉H₈O₂ | 148.16 | Solid | 6938-17-6 |
| 3-(3-hydroxyphenyl)propanoic acid | C₉H₁₀O₃ | 166.17 | Solid | 621-54-5[3] |
Protocol 1: General Procedure for Column Chromatography Separation
This protocol provides a general workflow for the purification of this compound from its 5-hydroxy isomer.
-
Preparation of the Mobile Phase: Based on TLC analysis, prepare a suitable mobile phase (eluent). A common starting point is 20-30% Ethyl Acetate in Hexanes. Prepare a sufficient volume for the entire separation.
-
Column Packing:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a level and compact bed.
-
-
Sample Loading:
-
Dissolve the crude product (~1g) in a minimal amount of dichloromethane or ethyl acetate.
-
Add a small amount of silica gel (~2-3g) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add this dry-loaded sample to the top of the packed silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions of a consistent volume (e.g., 10-15 mL) in numbered test tubes.
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate.
-
Develop the TLC plate in the mobile phase and visualize the spots (e.g., under a UV lamp).
-
Combine the fractions that contain only the pure this compound spot.
-
-
Solvent Removal: Concentrate the combined pure fractions under reduced pressure to yield the purified this compound.
Section 5: Advanced Synthetic Strategy to Avoid Isomer Formation
To circumvent the regioselectivity problem, an alternative synthesis can be employed that uses a removable directing group. A patented method uses 4-hydroxy-benzenesulfonic acid as the starting material.[9] The sulfonic acid group acts as a bulky blocking group, forcing the initial acylation and subsequent cyclization to occur at the desired positions, leading exclusively to the 7-hydroxy isomer after the sulfonic group is removed.[4][9]
Caption: A regioselective synthesis of this compound.
This method offers high selectivity and yield, effectively solving the core problem of isomeric side-product formation, although it involves more synthetic steps.[9]
References
- Shi, L., Zhao, M., Su, G., & Yang, B. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC - PubMed Central.
- MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI.
- MDPI. (2021). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI.
- Patsnap. (n.d.). Preparation method of this compound. Eureka | Patsnap.
- SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. SciSpace.
- ResearchGate. (n.d.). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. ResearchGate.
- CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?. CurlyArrows.
- Google Patents. (n.d.). CN105330525A - Preparation method of this compound. Google Patents.
- Organic Chemistry Portal. (n.d.). Indanone synthesis. Organic Chemistry Portal.
- Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.
- PrepChem.com. (n.d.). Synthesis of 7-hydroxy-4-methyl-1-indanone oxime. PrepChem.com.
- ResearchGate. (2006). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. ResearchGate.
- Organic Syntheses. (n.d.). 2-indanone. Organic Syntheses Procedure.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.
- Organic Syntheses. (n.d.). Note 4 - ), the reaction mixture is cooled to ambient temperature and concentrated on a rotary evaporator under reduced pressure (20 °C, 1 mmHg) to remove. Organic Syntheses Procedure.
- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones. Google Patents.
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- PubChem. (n.d.). 3-(3'-Hydroxyphenyl)propionic acid. PubChem.
- ResearchGate. (2016). Direct oxidative cyclization of 3-arylpropionic acids using PIFA or Oxone: synthesis of 3,4-dihydrocoumarins. ResearchGate.
- ScienceOpen. (n.d.). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for. ScienceOpen.
- KEGG. (n.d.). KEGG COMPOUND: C11457. KEGG.
- PubMed. (n.d.). Beta-hydroxynorleucine: separation of its isomers and biological studies. PubMed.
- Google Patents. (n.d.). US4514574A - Process for separating isomeric mixtures. Google Patents.
- ResearchGate. (2024). How to separate the stereoisomers compond in reaction mixture?. ResearchGate.
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Technical Support Center: Optimization of 7-Hydroxy-1-indanone Synthesis
Welcome to the technical support center for the synthesis of 7-Hydroxy-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to help you troubleshoot common issues and optimize your reaction conditions.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Yield of this compound
Question: My intramolecular Friedel-Crafts cyclization of 3-(3-hydroxyphenyl)propanoic acid is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?
Answer: Low or no yield in this reaction is a common issue that can typically be traced back to a few critical factors related to the catalyst, reagents, or reaction conditions.
Potential Causes & Solutions:
-
Inactive Catalyst: The most frequent culprits are strong Brønsted acids like Polyphosphoric Acid (PPA) or Lewis acids like Aluminum Chloride (AlCl₃). These catalysts are highly hygroscopic.[1][2]
-
Causality: Moisture in the reaction vessel or reagents will hydrolyze and deactivate the catalyst, completely halting the Friedel-Crafts acylation. PPA's efficacy is dependent on its anhydride content, which decreases upon water absorption.
-
Solution:
-
Ensure all glassware is flame-dried or oven-dried immediately before use.
-
Use freshly opened or properly stored anhydrous solvents and reagents.
-
For PPA, ensure it is viscous and fresh. If it has become runny, its activity is compromised.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture ingress.
-
-
-
Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution. The success of the cyclization depends on the nucleophilicity of the aromatic ring.[1][2]
-
Causality: The hydroxyl group (-OH) on the phenyl ring is an activating group, which is favorable. However, if your starting material has inadvertently picked up electron-withdrawing groups (e.g., nitro, sulfonyl) through side reactions or contamination, the ring will be too "electron-poor" to attack the acylium ion intermediate.
-
Solution: Verify the purity of your starting material, 3-(3-hydroxyphenyl)propanoic acid, using NMR or LC-MS before starting the reaction.[3][4]
-
-
Suboptimal Reaction Temperature & Time: This cyclization often requires significant thermal energy to overcome the activation barrier.[5][6]
-
Causality: Insufficient temperature will lead to an incomplete or stalled reaction. Conversely, excessively high temperatures or prolonged reaction times can lead to polymerization or decomposition of the starting material and product, appearing as an intractable tar.
-
Solution: For PPA-mediated reactions, temperatures are typically high, often around 180°C.[5][7] It is critical to monitor the reaction's progress using Thin Layer Chromatography (TLC). A good starting point is to sample the reaction mixture every hour.
-
Troubleshooting Workflow: Low Yield
Below is a logical decision tree to diagnose the cause of low product yield.
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Significant Formation of 5-Hydroxy-1-indanone Isomer
Question: My reaction produces a mixture of this compound and the 5-hydroxy isomer, which are very difficult to separate. How can I improve the regioselectivity?
Answer: This is the most significant challenge in the classical synthesis of this compound. The formation of the 5-hydroxy isomer is a direct consequence of the reaction mechanism and conditions.
Causality & Mechanism:
The intramolecular Friedel-Crafts acylation proceeds via an acylium ion intermediate. The aromatic ring can then perform a nucleophilic attack from two positions: C6 (ortho to the propyl chain and para to the -OH group) or C2 (ortho to both the propyl chain and the -OH group).
-
Attack at C2 (Desired): Leads to the this compound product. This position is sterically more hindered.
-
Attack at C6 (Undesired): Leads to the 5-hydroxy-1-indanone product. This position is electronically favored due to the powerful para-directing effect of the hydroxyl group, and it is sterically more accessible.
Under harsh, high-temperature conditions with PPA, the reaction is often under thermodynamic control, leading to a mixture of products where the more stable 5-hydroxy isomer can be a major component.[5][8]
Caption: Regioselectivity in the Friedel-Crafts cyclization.
Solutions to Improve Selectivity:
-
Use a Directing Group Strategy: The most effective method to ensure high regioselectivity is to temporarily block the more reactive C6 position. A patented method utilizes a sulfonic acid group for this purpose.[7][8]
-
Mechanism: Starting with 4-hydroxy-benzenesulfonic acid, the C4 position (which becomes the C6 position after acylation) is blocked. The Friedel-Crafts cyclization is then forced to occur at the only available ortho position, C2, yielding a single sulfonated indanone intermediate. The sulfonic acid group is then easily removed by heating in dilute acid to give the pure this compound.[8] This method provides excellent yields (often >90%) of the desired isomer exclusively.
-
-
Explore Milder Lewis Acids: While traditional methods use harsh acids, research into alternative catalysts has shown promise. Milder Lewis acids at lower temperatures may favor the kinetically controlled product, although yields might need optimization.[6][9]
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
A1: The most frequently cited method is the direct intramolecular Friedel-Crafts acylation of 3-(3-hydroxyphenyl)propanoic acid using a strong acid catalyst, typically Polyphosphoric Acid (PPA), at high temperatures (160-180°C).[5][7][8] While direct, this method's main drawback is the co-production of the 5-hydroxy-1-indanone isomer, which complicates purification.[5]
Q2: My starting material, 3-(3-hydroxyphenyl)propanoic acid, is expensive. Is there a reliable way to synthesize it?
A2: Yes, 3-(3-hydroxyphenyl)propanoic acid can be synthesized through a couple of well-established routes:
-
Knoevenagel Condensation & Hydrogenation: React 3-hydroxybenzaldehyde with malonic acid (often using pyridine and a piperidine catalyst) to form 3-(3-hydroxyphenyl)acrylic acid. Subsequent catalytic hydrogenation (e.g., using H₂ over Pd/C) reduces the double bond to yield the desired propanoic acid.[3]
-
Ether Cleavage: A more common route involves the demethylation of the more readily available and cheaper precursor, 3-(3-methoxyphenyl)propionic acid. Strong ether-cleaving reagents like boron tribromide (BBr₃) in an anhydrous solvent like dichloromethane are highly effective for this transformation.[3]
Q3: How can I monitor the reaction progress effectively?
A3: Thin Layer Chromatography (TLC) is the most practical method for monitoring the reaction.
-
Procedure: Periodically (e.g., every 30-60 minutes), carefully take a small aliquot from the hot reaction mixture and quench it in a vial containing water and ethyl acetate. Spot the organic layer on a TLC plate.
-
Mobile Phase: A good starting point for the solvent system is a mixture of hexanes and ethyl acetate (e.g., 3:1 or 2:1 v/v).
-
Visualization: The starting material and product are UV active. You can also use a potassium permanganate stain. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates product formation.
Q4: What are the best practices for purification of this compound?
A4: Purification strategy depends on the outcome of your reaction.
-
If a single isomer is formed (e.g., via the sulfonic acid route): The crude product can often be purified by simple recrystallization from a suitable solvent system like methanol, ethanol, or an ethyl acetate/hexanes mixture.
-
If a mixture of isomers is present: Separating the 7-hydroxy and 5-hydroxy isomers is challenging due to their similar polarities. Meticulous silica gel column chromatography is required. A gradient elution with hexanes and ethyl acetate may be necessary to achieve baseline separation.
Q5: What are the key safety precautions when running this synthesis?
A5: Safety is paramount.
-
Corrosive Reagents: Strong acids like PPA, sulfuric acid, and Lewis acids like AlCl₃ are highly corrosive and moisture-sensitive. Always handle them in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[10]
-
High Temperatures: The reaction is often run at high temperatures. Use a proper heating mantle with a temperature controller and ensure the setup is secure.
-
Quenching: Quenching the reaction, especially when large amounts of strong acids are used, is highly exothermic. Always cool the reaction mixture to room temperature or below (ice bath) before slowly and carefully pouring it onto crushed ice or into cold water. Never add water directly to the hot, concentrated acid mixture.
Experimental Protocols & Data
General Experimental Workflow
The diagram below outlines the typical sequence of operations for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis.
Protocol 1: Classical Synthesis using Polyphosphoric Acid (PPA)
This protocol describes the direct cyclization method, which may produce a mixture of isomers.
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser (with a drying tube), place 3-(3-hydroxyphenyl)propanoic acid (1.0 eq).
-
Catalyst Addition: Add Polyphosphoric Acid (PPA) in excess (typically 10-20 times the weight of the starting material). The PPA should be viscous enough to allow for stirring.
-
Reaction: Heat the mixture with vigorous stirring in a preheated oil bath to 180°C.[5]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction vessel to room temperature. Very slowly and carefully, add crushed ice to the viscous mixture with stirring. This process is highly exothermic. Continue until the PPA is fully hydrolyzed.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography to separate the 7-hydroxy and 5-hydroxy isomers.
Protocol 2: High-Selectivity Synthesis via Sulfonic Acid Directing Group
This protocol is adapted from patented literature and offers high selectivity for the desired 7-hydroxy isomer.[7][8]
Step A: Friedel-Crafts Cyclization
-
Setup: In a flask, dissolve the sulfonated intermediate, 4-hydroxy-3-(2-carboxyethyl)benzenesulfonic acid (1.0 eq), in a suitable solvent like dichloromethane.
-
Catalyst Addition: Add a Lewis acid such as tetraethyl titanate (3.0 eq) and heat the mixture to 40°C for 16 hours.[8]
-
Work-up: After cooling, add water and extract the product. Dry and concentrate the organic phase to obtain the crude sulfonated indanone.
Step B: Desulfonation
-
Setup: Add the crude sulfonated indanone from Step A to 1M sulfuric acid in a round-bottom flask.
-
Reaction: Heat the mixture to 100°C and stir for 5 hours, monitoring by TLC for the disappearance of the starting material.[8]
-
Work-up & Extraction: Cool the reaction to room temperature, add water and ethyl acetate for extraction. Wash the organic phase with saturated sodium bicarbonate solution and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a single isomer. The yield is typically very high (e.g., 96%).[8]
Data Summary: Comparison of Synthetic Routes
| Feature | Classical PPA Method | Sulfonic Acid Director Method |
| Starting Material | 3-(3-hydroxyphenyl)propanoic acid | 4-hydroxy-benzenesulfonic acid |
| Key Reagent | Polyphosphoric Acid (PPA) | Lewis Acid (e.g., Ti(OEt)₄), H₂SO₄ |
| Temperature | High (e.g., 180°C)[5] | Moderate (40-100°C)[8] |
| Regioselectivity | Poor; mixture of 5- and 7-isomers[5][8] | Excellent; exclusively 7-isomer[7][8] |
| Typical Yield | Variable; lowered by purification losses | High (>90% for the desired isomer)[8] |
| Primary Challenge | Isomer separation | Multi-step process |
References
- Guidechem. (n.d.). How can this compound 97 be synthesized more efficiently?
- PrepChem.com. (n.d.). Synthesis of 7-hydroxy-4-methyl-1-indanone oxime.
- CN105330525A. (2016). Preparation method of this compound.
- Patsnap. (n.d.). Preparation method of this compound. Eureka.
- Fillion, E., et al. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure.
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- Cravotto, G., et al. (2013). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 18(8), 9556-9565.
- Chodkowski, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494.
- Bhat, V. G., & Joshi, V. (2005). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Indian Journal of Chemistry - Section B, 44(7), 1464-1467.
- Ishihara, K., et al. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 25(23), 5623.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-(3-hydroxyphenyl)
- BenchChem. (n.d.).
- Ghorbani-Choghamarani, A., & Norouzi, M. (2016).
- BenchChem. (n.d.). Challenges in the chemical synthesis of 3-(3-hydroxyphenyl)propionic acid.
- BenchChem. (n.d.).
- Sigma-Aldrich. (n.d.). This compound 97.
- Klumpp, D. A., et al. (2015). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. Organic Letters, 17(21), 5484-5487.
- Organic Syntheses Procedure. (n.d.). Note 4.
- ResearchGate. (n.d.). Q-Tube method in the intramolecular Friedel-Craft acylation of 3-(4-methoxyphenyl) propionic acid 1.
- KEGG COMPOUND. (n.d.). C11457.
- BenchChem. (n.d.). Optimizing Organic Synthesis with 3-(3-Hydroxyphenyl)propanoic Acid.
- Sigma-Aldrich. (n.d.). This compound properties.
- ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity.
- US6548710B2. (2003). Process for preparing 1-indanones.
- PubChem. (n.d.). This compound.
- MedChemExpress. (n.d.). 3-(3-Hydroxyphenyl)propionic acid.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Protti, S., et al. (2022).
- Sigma-Aldrich. (n.d.). This compound uses.
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Overcoming poor regioselectivity in the synthesis of 7-Hydroxy-1-indanone
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor regioselectivity in the synthesis of 7-Hydroxy-1-indanone?
The primary challenge in synthesizing this compound is controlling the regioselectivity during the intramolecular Friedel-Crafts acylation of 3-(3-hydroxyphenyl)propanoic acid or similar precursors.[1][2] The hydroxyl (-OH) group on the aromatic ring is an ortho, para-director for electrophilic aromatic substitution.[3][4][5] This means it activates the positions ortho (adjacent) and para (opposite) to it for electrophilic attack. In the cyclization to form the indanone ring, the electrophilic acylium ion can attack either the position ortho to the hydroxyl group (C2) to form the undesired 5-hydroxy-1-indanone or the other ortho position (C6) to yield the desired this compound.[1][2] The formation of a significant amount of the 5-hydroxy isomer is a common problem, leading to difficult separation and reduced yields of the target compound.[1]
Q2: Why does the standard polyphosphoric acid (PPA) method often result in a mixture of 7-hydroxy and 5-hydroxy-1-indanone?
Polyphosphoric acid (PPA) is a widely used reagent for promoting intramolecular Friedel-Crafts acylations due to its strong dehydrating and acidic properties. However, its use in the synthesis of this compound from 3-(3-hydroxyphenyl)propanoic acid often leads to a mixture of the 7-hydroxy and 5-hydroxy isomers.[1][2] The regioselectivity of PPA-mediated cyclizations can be highly dependent on the concentration of phosphorus pentoxide (P2O5) within the PPA.[6][7] Variations in PPA composition can alter the reaction mechanism and the relative rates of cyclization at the two possible positions, making it difficult to consistently favor the formation of the 7-hydroxy isomer.[6] High reaction temperatures, often required for PPA-catalyzed cyclizations, can also contribute to the formation of multiple products.[1]
Q3: Are there alternative cyclization reagents to PPA that offer better regioselectivity?
Yes, several alternative reagents and methods can provide improved regioselectivity. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a powerful alternative that can often promote cyclization under milder conditions than PPA, potentially leading to better selectivity. Other strong Lewis acids like aluminum chloride (AlCl₃) have also been employed, though they can also suffer from regioselectivity issues and may require harsh reaction conditions.[1] More advanced strategies involve the use of directing groups to control the position of electrophilic attack, which will be discussed in the troubleshooting section.
Q4: Can I use a protecting group strategy to improve the regioselectivity?
A protecting group strategy is a viable approach. By protecting the hydroxyl group as an ether (e.g., methoxy), the directing effect of the oxygen atom is still present, but the steric bulk of the protecting group can influence the regioselectivity of the cyclization. However, the primary benefit of a protecting group is often to prevent unwanted side reactions of the hydroxyl group itself. The directing effect of a methoxy group is still strongly ortho, para, so formation of the 5-methoxy-1-indanone can still be a significant issue. Subsequent deprotection is also required, adding steps to the synthesis. A more effective strategy is to use a directing group that can be positioned to specifically favor cyclization at the desired position.
II. Troubleshooting Guide: Overcoming Poor Regioselectivity
This section provides detailed troubleshooting strategies for specific issues encountered during the synthesis of this compound.
Problem 1: My reaction produces a nearly inseparable mixture of 7-hydroxy- and 5-hydroxy-1-indanone.
This is the most common issue. The root cause is the strong ortho, para-directing effect of the hydroxyl group.
Solution: Employ a Sulfonic Acid Directing Group Strategy.
This method introduces a temporary directing group to block one of the reactive ortho positions, forcing the cyclization to occur at the desired location. A sulfonic acid group (-SO₃H) is an excellent choice as it is a bulky, deactivating, and meta-directing group that can be readily removed after the cyclization.[2]
Experimental Protocol: Sulfonic Acid Directed Synthesis of this compound [2][8]
Step 1: Sulfonylation of 4-Hydroxybenzenesulfonic Acid
-
Dissolve 4-hydroxybenzenesulfonic acid (1 equivalent) in a suitable solvent like acetonitrile.
-
Add a base, such as triethylamine (1 equivalent), and cool the mixture to 0°C.
-
Slowly add 3-chloropropionyl chloride (1 equivalent) dropwise.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC. Upon completion, proceed with workup to isolate the intermediate compound.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
To the product from Step 1, add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), under anhydrous conditions.
-
Heat the reaction mixture to promote cyclization. The sulfonic acid group will direct the acylation to the position meta to it, which is the desired C6 position relative to the hydroxyl group.
-
Monitor the reaction by TLC. Once the cyclization is complete, quench the reaction and perform an aqueous workup to isolate the sulfonated indanone.
Step 3: Desulfonylation
-
The isolated sulfonated indanone is then heated in a dilute acid (e.g., sulfuric acid) to remove the sulfonic acid group.
-
This step regenerates the aromatic ring and yields the final product, this compound, with high regioselectivity.
Causality Behind the Protocol's Success:
The sulfonic acid group at the 4-position relative to the hydroxyl group effectively blocks the para position. Its strong deactivating and meta-directing nature discourages electrophilic attack at the adjacent ortho position (what would lead to the 5-hydroxy isomer). The cyclization is therefore directed to the only remaining activated position, which is ortho to the hydroxyl group and meta to the sulfonic acid group, leading to the desired this compound precursor.
Problem 2: Low yields due to harsh reaction conditions and byproduct formation.
High temperatures and strong acids can lead to decomposition and the formation of various byproducts.[1]
Solution: Alternative Synthetic Routes.
Exploring alternative synthetic pathways that avoid the direct cyclization of a highly activated phenol can mitigate these issues.
Alternative Route 1: Bischler-Napieralski-type Reaction
The Bischler-Napieralski reaction is a classic method for synthesizing dihydroisoquinolines, which involves the cyclization of β-arylethylamides.[9][10][11][12][13] A modified approach can be adapted for indanone synthesis. While not a direct route to this compound, it highlights the principle of using different functional groups to control cyclization.
Alternative Route 2: Directed ortho-Lithiation
Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings.[14][15][16][17] By choosing an appropriate directing group, a lithium-halogen exchange or direct deprotonation can occur at a specific position, which can then be reacted with an electrophile to build the indanone ring system. For example, using a tert-butoxycarbonyl (Boc) protecting group on an aniline derivative has been shown to direct lithiation to the C7 position of an indoline ring system.[14] A similar strategy could be devised for the synthesis of this compound.
Conceptual Workflow: Directed ortho-Lithiation Approach
-
Substrate Preparation: Synthesize a precursor with a suitable directing group (e.g., a protected amine or a methoxy group) at the 3-position of the benzene ring.
-
ortho-Lithiation: Treat the substrate with a strong organolithium base (e.g., n-butyllithium or sec-butyllithium) at low temperature in an ethereal solvent. The directing group will coordinate the lithium, leading to deprotonation at the adjacent ortho position (the future C7 position).
-
Electrophilic Quench: React the resulting aryllithium species with a suitable three-carbon electrophile that can be subsequently cyclized to form the indanone ring.
-
Cyclization and Deprotection: Perform the final ring-closing reaction and any necessary deprotection steps to yield this compound.
Data Summary: Comparison of Synthetic Strategies
| Strategy | Key Reagents | Advantages | Disadvantages |
| Standard PPA Cyclization | 3-(3-hydroxyphenyl)propanoic acid, PPA | Simple, one-step cyclization | Poor regioselectivity, harsh conditions, difficult purification.[1][2] |
| Sulfonic Acid Directed Synthesis | 4-hydroxybenzenesulfonic acid, 3-chloropropionyl chloride, AlCl₃, H₂SO₄ | Excellent regioselectivity, readily available starting materials | Multi-step process, requires removal of the directing group.[2] |
| Directed ortho-Lithiation | Substrate with directing group, organolithium base, electrophile | High regioselectivity, versatile | Requires anhydrous and low-temperature conditions, sensitive reagents.[14][15][16] |
III. Visualizing the Reaction Pathways
Diagram 1: The Challenge of Regioselectivity in PPA-Mediated Cyclization
This diagram illustrates the competing reaction pathways in the standard PPA-mediated synthesis, leading to the desired this compound and the undesired 5-hydroxy-1-indanone.
Caption: Competing pathways in PPA cyclization.
Diagram 2: Workflow for Sulfonic Acid Directed Synthesis
This workflow outlines the key stages of the sulfonic acid directing group strategy to achieve high regioselectivity.
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Technical Support Center: Optimizing Catalyst Selection for 7-Hydroxy-1-indanone Synthesis
Welcome to the technical support center for the synthesis of 7-Hydroxy-1-indanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this valuable synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and make informed decisions in your experimental design.
Introduction: The Synthetic Challenge
This compound is a key building block in medicinal chemistry.[1] Its synthesis, however, presents a significant challenge in controlling regioselectivity. The core synthetic strategy is typically an intramolecular Friedel-Crafts acylation of a 3-phenylpropanoic acid derivative.[2] The directing effects of the hydroxyl group on the aromatic ring can lead to the formation of an undesired isomer, 5-Hydroxy-1-indanone, often resulting in difficult-to-separate mixtures and reduced yields of the target molecule.[3][4]
This guide focuses on catalyst-driven strategies to overcome these challenges, providing FAQs, troubleshooting workflows, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: The most prevalent methods are based on the intramolecular Friedel-Crafts acylation. The choice of catalyst is critical and dictates the reaction's success. The main categories are:
-
Brønsted Acid Catalysis: Strong proton acids like Polyphosphoric Acid (PPA) are frequently used to promote the cyclization of 3-(3-hydroxyphenyl)propanoic acid. While straightforward, this method is notorious for producing a mixture of 7-hydroxy and 5-hydroxy isomers due to competing cyclization pathways.[3][4]
-
Lewis Acid Catalysis: Lewis acids like aluminum chloride (AlCl₃) are used to catalyze the cyclization of the corresponding acyl chloride.[5] Similar to Brønsted acids, achieving high regioselectivity can be difficult without substrate modification.[3] These catalysts are also highly sensitive to moisture, which can complicate handling.[6]
-
Directed Cyclization via a Blocking/Directing Group: This is a more advanced and highly effective strategy for ensuring selectivity. A temporary directing group, such as a sulfonic acid group, is installed on the aromatic ring to block the undesired cyclization position and force the reaction to yield the 7-hydroxy isomer. This method offers high selectivity and yield.[4][7]
Q2: My Friedel-Crafts reaction with PPA gives a poor yield and a mixture of isomers. Why is this happening and what can I do?
A2: This is the most common problem. The hydroxyl group is an ortho-, para-director. During electrophilic aromatic substitution, the acylium ion intermediate can attack either the position ortho to the hydroxyl group (to form 5-hydroxy-1-indanone) or the position para to the propionic acid chain (to form the desired this compound).
Causality: PPA is a strong, non-specific dehydrating agent and proton source. At the high temperatures often required (180-200°C), the reaction equilibrium and kinetics do not strongly favor one isomer over the other, leading to mixtures.[3]
Solutions:
-
Lower the Temperature: Experiment with lower reaction temperatures. While this may slow the reaction rate, it can sometimes improve selectivity.
-
Change the Catalyst: Consider using Eaton's reagent (P₂O₅ in methanesulfonic acid), which can sometimes offer better results at lower temperatures than PPA.
-
Adopt a Directing Group Strategy: For the highest selectivity, the recommended approach is to use a substrate with a directing group. A patented method involves using 4-hydroxybenzenesulfonic acid as a starting material, which effectively blocks the 5-position and directs cyclization to the 7-position.[4]
Q3: I am using AlCl₃ for the cyclization, but my reaction is inconsistent. What are the likely causes?
A3: Inconsistency with Lewis acid catalysts like AlCl₃ almost always points to issues with catalyst activity or reaction setup.
Potential Causes & Solutions:
-
Catalyst Deactivation: AlCl₃ is extremely hygroscopic. Any moisture in your solvent, starting material, or glassware will hydrolyze and deactivate the catalyst. Always use freshly opened, anhydrous AlCl₃ and handle it under an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket).[6]
-
Solvent Effects: The choice of solvent can dramatically influence the reaction. Non-polar solvents like dichloromethane or dichloroethane are common. However, some studies on related indanones have shown that nitromethane can improve regioselectivity.[8] It is worth screening different anhydrous solvents.
-
Stoichiometry: Friedel-Crafts acylations often require more than a catalytic amount of Lewis acid because the catalyst complexes with the product ketone. Ensure you are using a sufficient molar ratio of AlCl₃ (often 1.1 to 2.0 equivalents).
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and provides a logical workflow for diagnosis and resolution.
Issue 1: Low or No Product Yield
A low yield is a frustrating but solvable issue. Use the following decision tree to diagnose the root cause.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Issue 2: Formation of Intractable Side Products (e.g., Polymers)
Problem: The reaction mixture turns dark, and purification yields a tar-like substance instead of the desired product.
Causality: Strong acidic conditions, particularly at high temperatures, can promote intermolecular reactions and polymerization of the starting material or the indanone product itself.[6] The phenolic hydroxyl group and the enolizable ketone make the indanone system susceptible to acid-catalyzed side reactions.
Solutions:
-
Temperature Control: This is the most critical parameter. Avoid "hot spots" in the reaction flask and maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Reaction Time: Do not let the reaction run for an excessively long time. Monitor the reaction's progress by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Catalyst Choice: If polymerization is persistent with PPA or AlCl₃, consider milder catalytic systems. This might include exploring solid acid catalysts (e.g., Nafion-H) or alternative Lewis acids that are less aggressive.[5]
Catalyst Selection and Screening Workflow
A systematic approach to catalyst screening is essential for optimizing any new synthetic route. High-throughput screening kits and techniques can accelerate this process.[9]
Caption: A systematic workflow for screening catalysts for indanone synthesis.
Data Summary: Comparison of Synthetic Routes
The following table summarizes the outcomes of different catalytic approaches based on literature and patent data.
| Catalytic Method | Starting Material | Catalyst | Typical Conditions | Selectivity (7-OH : 5-OH) | Reported Yield | Reference |
| Brønsted Acid Cyclization | 3-(3-hydroxyphenyl) propionic acid | Polyphosphoric Acid (PPA) | 180°C | Mixture, poor selectivity | Low to moderate | [3][4] |
| Lewis Acid Cyclization | 3-(3-hydroxyphenyl) propionyl chloride | AlCl₃ | 160°C | Mixture, poor selectivity | Low | [3] |
| Directed Cyclization | 4-hydroxybenzenesulfonic acid derivative | Lewis Acid (e.g., AlCl₃) | 140-160°C | High | High (>90%) | [4][7] |
Key Experimental Protocols
Protocol 1: High-Selectivity Synthesis of this compound via Directed Friedel-Crafts Acylation
This protocol is adapted from a patented, high-selectivity method.[4] It involves an initial acylation, a Lewis-acid catalyzed cyclization, and a final desulfonation step.
Step 1: Synthesis of Intermediate II (Acylation)
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-hydroxybenzenesulfonic acid (1 equivalent) in acetonitrile.
-
Add triethylamine (1 equivalent) to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add 3-chloropropionyl chloride (1 equivalent) dropwise to the cooled solution.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, perform an appropriate aqueous workup and extract the product. Purify by recrystallization or column chromatography.
Step 2: Synthesis of Intermediate III (Intramolecular Friedel-Crafts Cyclization)
-
To a solution of Intermediate II (1 equivalent) in a suitable anhydrous solvent (e.g., dichloroethane), add anhydrous aluminum chloride (AlCl₃, 2-3 equivalents) portion-wise at 0°C.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 80-90°C) and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction to room temperature and carefully quench by pouring it over a mixture of ice and concentrated HCl.
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield the cyclized intermediate III.
Step 3: Synthesis of this compound (IV) (Desulfonation)
-
Add the cyclized intermediate III (1 equivalent) to a 1M solution of sulfuric acid.
-
Heat the mixture to 100°C and stir for 5 hours.
-
Monitor the removal of the sulfonic acid group by TLC.
-
Cool the reaction to room temperature and perform an extractive workup using ethyl acetate.
-
Wash the organic phase with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound, with high purity and yield (reported yield of this step is 96%).[4]
References
- Preparation method of this compound.
- Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (NIH). [Link]
- CN105330525A - Preparation method of this compound.
- Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses Procedure. [Link]
- Indanone synthesis. Organic Chemistry Portal. [Link]
- Annulations involving 1-indanones to access fused- and spiro frameworks. National Institutes of Health (NIH). [Link]
- EAS Reactions (3)
Sources
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- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Catalyst Screening & TLC-MS for Reaction Analysis [sigmaaldrich.com]
Technical Support Center: Purification of 7-Hydroxy-1-indanone
Welcome to the technical support center for the purification of crude 7-Hydroxy-1-indanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile ketone derivative. Here, we address common challenges and provide detailed, field-proven protocols to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurity profile of crude this compound is highly dependent on the synthetic route employed. Common synthesis methods can introduce specific byproducts that require targeted purification strategies.
-
Isomeric Impurities: A significant challenge in many syntheses is the formation of the isomeric byproduct, 5-Hydroxy-1-indanone . This occurs in methods starting from 3-(3-hydroxyphenyl)propanoic acid or phenol with 3-chloropropionyl chloride, often making separation difficult due to similar physical properties.[1][2]
-
Unreacted Starting Materials: Depending on reaction completion, you may find residual starting materials such as 3-(3-hydroxyphenyl)propanoic acid or 2,3-dihydrochromen-4-one.[1][3]
-
Reagents and Catalysts: Remnants of catalysts like polyphosphoric acid or aluminum trichloride, and other reagents can persist in the crude product.[1][2]
-
Solvent Residues: Inadequate removal of reaction or extraction solvents can lead to their presence in the final product.
-
Degradation Products: this compound can be susceptible to degradation under harsh temperature or pH conditions, potentially leading to colored impurities or polymeric material.
Q2: My crude this compound has a dark color. What causes this and how can I remove it?
A dark coloration in your crude product often indicates the presence of colored impurities, which can arise from several sources:
-
High-Temperature Reactions: Many synthetic routes for this compound require high temperatures (160-200°C), which can lead to the formation of colored byproducts and degradation products.[1]
-
Oxidation: The hydroxyl group makes the compound susceptible to oxidation, which can form colored quinone-type structures, especially in the presence of air and light.
-
Residual Catalysts: Lewis acids like aluminum trichloride can form colored complexes with phenolic compounds if not properly quenched and removed.
Troubleshooting Colored Impurities:
-
Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon. This is typically performed by dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, heating the mixture, and then filtering to remove the carbon.
-
Chromatography: Column chromatography is highly effective at separating colored impurities from the desired product.
-
Recrystallization: In some cases, recrystallization can be sufficient to remove colored impurities, as they may be less soluble in the chosen solvent system.
Q3: I am struggling to separate this compound from its 5-hydroxy isomer. What is the best approach?
The separation of this compound from 5-Hydroxy-1-indanone is a known challenge due to their similar polarities and boiling points.[1][2]
Recommended Separation Strategy: Column Chromatography
Silica gel column chromatography is the most reliable method for separating these isomers.
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).
-
Mobile Phase (Eluent): A gradient elution starting with a non-polar solvent and gradually increasing the polarity is often most effective. A common starting point is a mixture of hexane and ethyl acetate. The optimal ratio will need to be determined empirically, often starting with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increasing it.
-
Monitoring: The separation should be monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure desired isomer.
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
Symptoms: You observe a significant loss of product after performing a recrystallization step.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Solvent Choice | The chosen solvent may be too good at dissolving your compound, even at low temperatures, leading to product loss in the mother liquor. | Solution: Perform small-scale solubility tests with a range of solvents to find one where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider solvent systems like ethanol/water or toluene. |
| Cooling Rate | Cooling the solution too quickly can lead to the formation of small, impure crystals and trap impurities. | Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. |
| Amount of Solvent | Using an excessive amount of solvent will result in a lower recovery of the product. | Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Problem 2: Product Oiling Out During Recrystallization
Symptoms: Instead of forming crystals, your product separates as an oil when the solution cools.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| High Impurity Level | A high concentration of impurities can depress the melting point of the mixture and inhibit crystallization. | Solution: First, attempt a pre-purification step like an extraction or a quick pass through a short silica gel plug to remove some of the impurities before recrystallization. |
| Solvent Polarity | The polarity of the solvent may not be optimal for inducing crystallization. | Solution: Try a different solvent or a co-solvent system. For example, if you are using a non-polar solvent, try adding a small amount of a more polar solvent (or vice versa) to change the solubility characteristics. |
| Supersaturation | The solution may be too concentrated, leading to rapid separation as an oil. | Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly. Seeding with a small crystal of pure product can also induce crystallization. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude this compound that is relatively free of isomeric impurities but may contain colored byproducts or unreacted starting materials.
Step-by-Step Methodology:
-
Solvent Selection: Based on small-scale trials, select an appropriate solvent (e.g., ethanol, methanol, or a mixture like ethyl acetate/hexane).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approximately 1-2% by weight of the crude product). Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, perform a hot filtration through a fluted filter paper to remove the carbon. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. You should observe the formation of crystals.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This is the recommended method for separating this compound from its 5-hydroxy isomer and other closely related impurities.
Step-by-Step Methodology:
-
Column Preparation:
-
Select an appropriately sized glass chromatography column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Collect fractions in test tubes or other suitable containers.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture) to elute the compounds from the column.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Spot each fraction on a TLC plate and develop it in a suitable solvent system.
-
Visualize the spots under a UV lamp or by using a staining agent.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Visualizing the Purification Workflow
Below is a generalized workflow for the purification of crude this compound.
Caption: General purification workflow for this compound.
References
- Preparation method of this compound - Eureka | Patsnap. (n.d.).
- CN105330525A - Preparation method of this compound - Google Patents. (n.d.).
- Synthesis of 7-hydroxy-4-methyl-1-indanone oxime - PrepChem.com. (n.d.).
- Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion - Organic Syntheses Procedure. (n.d.).
- This compound | C9H8O2 | CID 248078 - PubChem. (n.d.).
- Note 4 - ), the reaction mixture is cooled to ambient temperature and concentrated on a rotary evaporator under reduced pressure (20 °C, 1 mmHg) to remove - Organic Syntheses Procedure. (n.d.).
- Steady state and transient kinetics in crystalline solids: The photochemistry of nanocrystalline 1,1,3-triphenyl-3-hydroxy-2-indanone - The Royal Society of Chemistry. (n.d.).
- US6548710B2 - Process for preparing 1-indanones - Google Patents. (n.d.).
- Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. (n.d.).
- Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune - ResearchGate. (n.d.).
- CN113248356A - Industrial production method of 4-hydroxy-1-indanone - Google Patents. (n.d.).
- TWO-DIMENSIONAL PURIFICATION OF 7-HYDROXYMITRAGYNINE USING CPC AND HPLC - Gilson. (n.d.).
Sources
Technical Support Center: Strategies for Solubilizing 7-Hydroxy-1-indanone in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming solubility challenges with 7-Hydroxy-1-indanone in various biological assays. Our approach is grounded in physicochemical principles and extensive laboratory experience to ensure the integrity and reproducibility of your experiments.
Understanding the Challenge: Physicochemical Profile of this compound
Before delving into solubilization protocols, it is crucial to understand the inherent properties of this compound that influence its solubility.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₉H₈O₂[1][2] | Indicates a relatively small molecule with oxygen-containing functional groups. |
| Molecular Weight | 148.16 g/mol [1][2] | Low molecular weight can sometimes favor solubility. |
| Melting Point | 109-113 °C | A relatively high melting point suggests a stable crystal lattice, which can hinder solubilization. |
| Predicted XLogP3 | 1.9[3] | This value suggests a moderate level of lipophilicity, indicating that the compound may have limited aqueous solubility. |
| Predicted pKa | ~10.27[4][5] | The phenolic hydroxyl group is weakly acidic, suggesting that increasing the pH above this value will deprotonate the molecule, forming a more soluble phenolate anion. |
| General Solubility | Slightly soluble in Chloroform and Methanol.[4] | Indicates a preference for organic solvents over aqueous media. |
Frequently Asked Questions (FAQs)
Q1: I am seeing precipitation of this compound when I add it to my aqueous assay buffer. What is the likely cause?
A1: This is a common issue stemming from the low intrinsic aqueous solubility of this compound, which is predicted by its moderate lipophilicity (XLogP3 ≈ 1.9)[3]. Direct addition of a solid or a concentrated organic stock solution to an aqueous buffer can cause the compound to crash out as it exceeds its solubility limit in the final solution.
Q2: What is the best organic solvent to use for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for creating high-concentration stock solutions of many poorly soluble compounds, including those similar to this compound[6]. While slightly soluble in methanol, DMSO's strong solubilizing power makes it a preferred choice[4]. Always prepare a high-concentration stock in 100% DMSO and then dilute it into your final assay medium.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO varies. As a general rule, it is best to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, as higher concentrations can induce cellular stress and other off-target effects[7]. Always include a vehicle control (medium with the same final DMSO concentration as your test samples) in your experimental design to account for any solvent effects.
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Yes, this is a viable strategy. This compound has a predicted pKa of approximately 10.27 due to its phenolic hydroxyl group[4][5]. By increasing the pH of your buffer to be at or above the pKa, you can deprotonate the hydroxyl group to form the more water-soluble phenolate anion. However, it is critical to ensure that the required pH is compatible with your biological assay and does not affect the activity of your cells or proteins of interest.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving more complex solubility issues with this compound.
Initial Solubility Assessment and Stock Solution Preparation
A logical workflow is essential for efficiently determining the optimal solubilization strategy.
Caption: Initial solubility testing and stock preparation workflow.
Advanced Solubilization Techniques
If direct dilution of a DMSO stock solution into your aqueous buffer results in precipitation, consider the following advanced strategies.
As this compound is a weak acid, its solubility can be significantly increased in a basic solution.
Principle: According to the Henderson-Hasselbalch equation, when the pH of the solution is above the pKa of the compound, the ionized (deprotonated) form will predominate. The charged phenolate ion of this compound will have greater aqueous solubility than the neutral form.
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare your desired aqueous buffer (e.g., Phosphate or Borate buffer).
-
Adjust the pH of the aqueous buffer to a value at or, ideally, above the pKa of 10.27. For instance, you could aim for a pH of 10.5-11. Caution: Ensure this pH is compatible with your assay system.
-
Slowly add the DMSO stock solution to the basic buffer while vortexing to facilitate mixing and prevent localized high concentrations that could lead to precipitation.
-
If necessary, readjust the final pH after the addition of the compound.
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium. Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.
Example Formulation (Adapted from a similar compound, 4-Hydroxy-1-indanone)[6]:
| Component | Percentage | Role |
| DMSO | 10% | Primary organic solvent |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant |
| Saline | 45% | Aqueous base |
Protocol for a Co-solvent/Surfactant Formulation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate tube, add the required volume of PEG300.
-
To the PEG300, add the DMSO stock solution and mix thoroughly.
-
Add Tween-80 and mix until the solution is homogeneous.
-
Finally, add the saline dropwise while mixing to bring the solution to the final volume.
Note: This formulation achieved a solubility of ≥ 2.5 mg/mL (16.87 mM) for 4-Hydroxy-1-indanone and serves as a strong starting point for optimization.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment and increasing solubility[3][4].
Principle: The non-polar indanone core of this compound can be encapsulated within the hydrophobic cavity of a cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin interacts favorably with water.
Recommended Cyclodextrin: Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin with improved solubility and a favorable safety profile compared to its parent β-cyclodextrin.
Example Formulation (Adapted from 4-Hydroxy-1-indanone)[6]:
| Component | Percentage |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
Protocol for a Cyclodextrin-Based Formulation:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. This may require some gentle heating and stirring to fully dissolve.
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Slowly add the DMSO stock to the SBE-β-CD solution while vortexing.
This approach can yield a clear solution with significantly enhanced solubility of the target compound.
Decision-Making Flowchart for Advanced Solubilization
Caption: Decision-making process for selecting an advanced solubilization method.
Final Recommendations and Best Practices
-
Always Validate: Before proceeding with your main experiments, always perform a small-scale test of your final formulation to ensure the compound remains in solution under the exact assay conditions (temperature, incubation time, etc.).
-
Vehicle Controls are Essential: The complexity of your formulation dictates the importance of a proper vehicle control. Your control should contain all the excipients (DMSO, PEG300, Tween-80, SBE-β-CD, etc.) at the same final concentrations as your test samples.
-
Consider Excipient Effects: Be aware that excipients themselves can sometimes have biological effects. It is crucial to run controls to ensure that the observed activity is from your compound and not the formulation components.
-
Start with the Simplest Method: Begin with a simple DMSO stock solution and only move to more complex formulations if necessary. This minimizes potential confounding factors in your experiments.
By systematically applying the principles and protocols outlined in this guide, researchers can confidently overcome the solubility challenges of this compound and generate reliable, reproducible data in their biological assays.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- Google Patents. (n.d.). CN105330525A - Preparation method of this compound.
- ResearchGate. (2006). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune.
- ResearchGate. (2023). Formulation strategies for poorly soluble drugs.
- Chemistry LibreTexts. (2021). 16.4: The Effects of pH on Solubility.
- ResearchGate. (2023). Impact of Excipient and Cell Concentration on the Viability, Proliferation, and Adhesion of Mesenchymal Stem Cells: Future Relevance for the Development of a New Advanced Therapy Medicinal Product.
- ResearchGate. (n.d.). Excipient effect on cell viability.
- PMC. (2016). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols.
- SciELO. (2013). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes.
- PMC. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
- YouTube. (2023). What Is The Role Of pH In Chemical Solubility?
- PMC. (2023). Impact of Excipient and Cell Concentration on the Viability, Proliferation, and Adhesion of Mesenchymal Stem Cells: Future Relevance for the Development of a New Advanced Therapy Medicinal Product.
- PMC. (2021). Impact of Excipients on Stability of Polymer Microparticles for Autoimmune Therapy.
- MDPI. (2020). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity.
- ResearchGate. (2014). Considerations regarding use of solvents in in vitro cell based assays.
- Journal of Pharmacological and Toxicological Methods. (2014). Considerations regarding use of solvents in in vitro cell based assays.
- YouTube. (2023). Does Solution pH Control The Extent Of Solubility?
- AMiner. (2017). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays.
- Semantic Scholar. (2014). Considerations regarding use of solvents in in vitro cell based assays.
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Broadening in the HPLC Analysis of 7-Hydroxy-1-indanone
Welcome to the technical support center for the chromatographic analysis of 7-Hydroxy-1-indanone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak broadening issues, ensuring robust and accurate analytical results. By understanding the chemical nature of this compound and its interactions within the HPLC system, you can systematically diagnose and resolve common chromatographic problems.
Understanding the Analyte: this compound
This compound is a polar aromatic compound containing both a ketone and a phenolic hydroxyl group.[1][2][3] Its chemical structure dictates its behavior in reversed-phase HPLC. The phenolic hydroxyl group is weakly acidic and can ionize depending on the mobile phase pH. This ionization is a critical factor influencing peak shape. When the mobile phase pH is close to the analyte's pKa, a mixture of ionized (more polar) and non-ionized (more hydrophobic) forms can exist simultaneously, leading to significant peak distortion, such as broadening or splitting.[4][5][6]
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common scenarios of peak broadening for this compound in a direct Q&A format.
Question 1: My peak for this compound is broad and tailing. What is the most likely cause and how do I fix it?
Answer:
Peak tailing for a polar, ionizable compound like this compound is most often caused by undesirable secondary interactions with the stationary phase or improper mobile phase pH.[7][8]
Primary Cause 1: Secondary Silanol Interactions
Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface.[9] These silanols are acidic (pKa ≈ 3.8–4.2) and can become ionized (Si-O⁻) at mobile phase pH values above 4.[10] The polar hydroxyl group of your analyte can interact strongly with these ionized silanols, creating a secondary retention mechanism that leads to peak tailing.[8][9]
Solutions:
-
Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the silanol groups by lowering the mobile phase pH.[8] Operating at a pH between 2.5 and 3.5 will ensure the silanols are fully protonated (Si-OH), minimizing these secondary interactions.[8] This is the recommended starting point for method development.[11]
-
Use a Modern, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanols to make the surface less active.[8][12] Using a high-purity, well-end-capped column will significantly reduce tailing from silanol interactions.
Primary Cause 2: Mobile Phase pH is Too Close to the Analyte's pKa
If the mobile phase pH is not buffered correctly and is close to the pKa of the phenolic hydroxyl group on this compound, the analyte will exist in both its protonated (neutral) and deprotonated (anionic) forms. These two forms have different retention times, and their co-existence during the chromatographic run results in a broad or split peak.[4][5][6]
Solutions:
-
Buffer the Mobile Phase: Always use a buffer to control the mobile phase pH. For low pH work (e.g., pH 2.5-3.5), phosphate or formate buffers are common choices.
-
Adjust pH Away from the pKa: A general rule is to adjust the mobile phase pH to be at least 1.5 to 2 units away from the analyte's pKa.[5] For an acidic compound like this compound, this means using a low pH to keep it in its single, neutral, more retained form.[5][11]
Question 2: I've lowered the pH, but my peak is still broad. What else could be wrong?
Answer:
If pH optimization doesn't resolve the issue, the peak broadening could stem from extra-column effects, column contamination, or improper sample solvent.
Possible Causes & Solutions:
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening.
-
Column Contamination or Void: Strongly retained impurities from previous injections can accumulate on the column head, creating active sites that cause tailing. A physical void at the column inlet can also lead to poor peak shape.[15]
-
Action: First, try flushing the column with a strong solvent (see Protocol 1). If this fails, replace the column. Using a guard column can help protect the analytical column from contaminants.[15]
-
-
Sample Solvent Effect: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause the analyte band to spread before it reaches the column, resulting in a broad or split peak.[13][14]
-
Action: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing peak broadening for this compound.
Caption: A step-by-step workflow for troubleshooting peak broadening.
Key Parameters and Their Impact on Peak Shape
The following table summarizes the effect of critical HPLC parameters on the analysis of this compound.
| Parameter | Condition | Expected Impact on Peak Shape | Rationale |
| Mobile Phase pH | pH ≈ pKa of analyte | Severe broadening, splitting | Co-existence of ionized and neutral forms of the analyte.[4][6] |
| pH << pKa (e.g., 2.5-3.5) | Sharp, symmetrical peak | Analyte is in a single, neutral form; silanol interactions are suppressed.[8][11] | |
| Column Chemistry | Old, non-end-capped column | Peak tailing | Strong secondary interactions between the analyte and ionized silanol groups.[7][12] |
| Modern, end-capped column | Sharp, symmetrical peak | Residual silanols are shielded, minimizing secondary interactions.[8] | |
| Sample Solvent | Stronger than mobile phase | Broad, fronting, or split peak | Poor focusing of the analyte band at the column inlet.[13][14] |
| Same as mobile phase | Sharp, symmetrical peak | Ideal sample introduction without band distortion. | |
| Column Temperature | Too low | Broader peak | Slower mass transfer kinetics. |
| Elevated (e.g., 35-45°C) | Sharper peak | Improved mass transfer and reduced mobile phase viscosity. |
Experimental Protocols
Protocol 1: HPLC Column Cleaning and Regeneration
This protocol provides a general procedure for cleaning a contaminated C18 column that is showing evidence of peak tailing due to strongly retained contaminants.
Objective: To remove contaminants from the column that may be causing peak broadening.
Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.
-
Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile/Water) for 20-30 minutes. This removes precipitated buffer.
-
Organic Wash (Non-polar contaminants): Flush the column with 100% Acetonitrile for 30 minutes.
-
Stronger Organic Wash: Flush the column with 100% Isopropanol (IPA) for 30 minutes to remove more strongly bound non-polar contaminants.
-
Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile -> Mobile Phase) to prevent phase collapse.
-
Equilibrate: Reconnect the column to the detector and equilibrate with the initial mobile phase until a stable baseline is achieved (at least 30 minutes).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured? Peak tailing is a common issue in HPLC where a peak is asymmetrical, with a trailing edge that is more drawn out than the leading edge. In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Tailing indicates inefficiencies or undesirable chemical interactions within the HPLC system.[7] This distortion is quantitatively measured by the Tailing Factor (Tf) or the Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0. A value greater than 1.2 is generally considered to be tailing.
Q2: Why is this compound particularly prone to peak shape issues? Its chemical structure includes a polar phenolic hydroxyl group.[1] This functional group is weakly acidic and can engage in strong, secondary hydrogen-bonding interactions with active sites on the HPLC stationary phase, such as residual silanols.[8] Furthermore, its ability to ionize makes peak shape highly sensitive to the mobile phase pH.[4][5]
Q3: Can metal contamination in my HPLC system cause peak tailing for this compound? Yes. The hydroxyl and ketone groups on this compound can potentially chelate with metal ions (e.g., iron, aluminum) that may have leached from stainless steel frits, tubing, or even from the silica stationary phase itself.[9] This chelation can create another secondary retention mechanism, leading to peak tailing. If you suspect metal contamination, passivating the HPLC system with an acid wash (e.g., dilute nitric acid, following your instrument manufacturer's guidelines) may help.
Q4: What type of HPLC column is best for analyzing this compound? A high-purity, modern, fully end-capped C18 or C8 column is recommended. These columns have a much lower concentration of active residual silanol groups, which are the primary cause of peak tailing for polar analytes.[7][12] For compounds with strong polarity, a column with a polar-embedded or polar-endcapped phase could also offer better peak shape by providing alternative interaction sites and shielding silanols.[12]
References
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Element Lab Solutions. Peak Tailing in HPLC.
- Waters. What are common causes of peak tailing when running a reverse-phase LC column?
- Agilent. Control pH During Method Development for Better Chromatography.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- Restek. HPLC Troubleshooting Guide.
- Crawford Scientific. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
- SCION Instruments. HPLC Troubleshooting Guide.
- uHPLCs.com. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- Crawford Scientific. The Theory of HPLC Column Chemistry.
- BenchChem. (2025, December). Troubleshooting Caulophyllogenin peak tailing in reverse-phase HPLC.
- Chemical Synthesis. This compound.
- LCGC Magazine. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide.
- ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- ChemicalBook. (2025, July 24). This compound.
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- ReddyChemTech. This compound.
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Technical Support Center: Optimizing Crystallization Conditions for 7-Hydroxy-1-indanone Single Crystals
Welcome to the technical support center for the crystallization of 7-Hydroxy-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality single crystals suitable for X-ray diffraction and other critical analyses. Here, we combine foundational principles with practical, field-tested insights to address common challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the crystallization of this compound.
Q1: What are the key physicochemical properties of this compound that influence crystallization?
A1: Understanding the molecule's properties is the first step. This compound is a relatively small, rigid organic molecule with a molecular weight of 148.16 g/mol .[1][2][3][4] It possesses both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the ketone group), which can lead to strong intermolecular interactions, favoring crystal lattice formation.[5] Its reported melting point is in the range of 109-113 °C.[4][6] This relatively high melting point for a small molecule suggests that its crystal lattice is stable. However, the presence of polar functional groups also dictates its solubility, making solvent selection a critical parameter.
Q2: How do I choose an appropriate starting solvent for this compound?
A2: The ideal solvent is one in which your compound is moderately soluble.[5] If the compound is too soluble, the solution will remain unsaturated, and no crystals will form; if it's poorly soluble, you won't be able to dissolve enough material.[5] For this compound, start with solvents that can interact with its polar groups. Alcohols (methanol, ethanol), acetone, or ethyl acetate are good starting points. A key principle is "soluble hot, insoluble cold" for cooling crystallization methods.[7] A good practice is to perform a small-scale solubility test with a few milligrams of your compound in various solvents to gauge its behavior.
Q3: What are the most common and effective crystallization methods for a molecule like this?
A3: For small organic molecules, three methods are generally most successful:
-
Slow Evaporation: This is the simplest method.[8] A nearly saturated solution is prepared, and the solvent is allowed to evaporate slowly over days, gradually increasing the concentration to the point of supersaturation and nucleation.[9]
-
Slow Cooling: This technique involves dissolving the compound in a minimal amount of hot solvent to create a saturated solution, which is then allowed to cool slowly.[7][8] As the temperature drops, solubility decreases, leading to crystal formation.
-
Vapor Diffusion: This is often the best method when only small amounts of material are available.[5][7] A concentrated solution of your compound is placed in a small vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble.[9][10] The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.[9][10]
Q4: How important is the purity of my this compound sample?
A4: Purity is critical. Impurities can inhibit nucleation, interfere with the crystal lattice, or cause the compound to "oil out" instead of crystallizing.[11][12][13] It is recommended to use a sample that is at least 90-95% pure.[5] If you suspect impurities are the problem, consider purifying your sample by column chromatography or a preliminary recrystallization before attempting to grow single crystals.
Part 2: Troubleshooting Guide
Even with a sound approach, challenges are common. This guide provides a systematic way to troubleshoot common issues.
Logical Flow for Crystallization Troubleshooting
The following diagram illustrates a decision-making workflow for addressing common crystallization problems.
Caption: General workflow for selecting and optimizing a crystallization method.
References
- Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide.
- University of Canterbury. (n.d.). The Slow Evaporation Method. Department of Chemistry. [Link]
- Zhang, C., et al. (2023). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
- Massachusetts Institute of Technology. (n.d.). Growing Crystals. Department of Chemistry. [Link]
- How It Comes Together. (2025).
- Jennings, M. C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2825–2841. [Link]
- EPFL. (n.d.).
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich. [Link]
- Mettler Toledo. (n.d.).
- Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]
- BIOVIA. (2021). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. [Link]
- University of Washington. (n.d.). How to Grow Crystals. Department of Chemistry. [Link]
- Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?[Link]
- Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. [Link]
- University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. [Link]
- Wang, X., et al. (2022). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. Molecules, 27(19), 6241. [Link]
- Seaton, C. C., et al. (2017). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. Crystal Growth & Design, 17(5), 2824–2834. [Link]
- Healy, E. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]
- Briseno, A. L., et al. (2010). Single-crystal growth of organic semiconductors. MRS Bulletin, 35(6), 443-448. [Link]
- Quora. (2017).
- Hampton Research. (n.d.). Crystal Growth Techniques. [Link]
- PubChem. (n.d.). This compound.
- LookChem. (n.d.). This compound. [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 7-Hydroxy-1-indanone for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 7-Hydroxy-1-indanone in Medicinal Chemistry
This compound is a pivotal ketone derivative with broad applications in medicinal chemistry and organic synthesis.[1] This versatile bicyclic aromatic ketone serves as a critical structural motif in a variety of pharmacologically active molecules. Its significance is underscored by its role as a key intermediate in the synthesis of Donepezil, a leading therapeutic agent for the management of Alzheimer's disease. The indanone core is a privileged scaffold in drug discovery, appearing in compounds with anticancer, antihypertensive, and antidepressant properties.[2] Consequently, the development of efficient, scalable, and economical synthetic routes to this compound is of paramount importance to the pharmaceutical industry. This guide provides an in-depth comparative analysis of prominent synthesis methods, offering field-proven insights into their mechanisms, experimental protocols, and overall performance.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound has been approached through various chemical strategies. This guide will critically evaluate three distinct and representative methods that highlight different aspects of synthetic design and practicality:
-
Classical Friedel-Crafts Acylation of Phenol Derivatives
-
Intramolecular Friedel-Crafts Cyclization of 3-(3-Hydroxyphenyl)propanoic Acid
-
An Optimized Approach Utilizing a Sulfonic Acid Protecting Group
Method 1: Classical Friedel-Crafts Acylation of Phenol Derivatives
This traditional approach involves the reaction of a phenol with an acylating agent, followed by cyclization, typically under harsh conditions. A common variant uses phenol and 3-chloropropionyl chloride in the presence of a Lewis acid like aluminum trichloride (AlCl₃).
Reaction Mechanism and Rationale
The reaction proceeds via an initial Friedel-Crafts acylation, where the electrophilic acylium ion, generated from 3-chloropropionyl chloride and AlCl₃, attacks the electron-rich phenol ring. This is followed by an intramolecular Friedel-Crafts alkylation to form the indanone ring. However, this method is often plagued by a lack of regioselectivity, leading to a mixture of isomers. For instance, the reaction with phenol can yield a significant amount of the undesired 5-hydroxy-1-indanone, which is difficult to separate from the target 7-hydroxy isomer.[1]
Experimental Protocol
A representative procedure is as follows:
-
Acylation/Cyclization: Phenol is reacted with 3-chloropropionyl chloride in the presence of excess aluminum trichloride.[1]
-
High-Temperature Reaction: The mixture is heated to high temperatures (e.g., 160°C) to drive the reaction to completion.[1]
-
Work-up and Purification: The reaction is quenched, and the product is isolated. Purification often requires extensive chromatography to separate the isomeric products.
Performance and Considerations
| Parameter | Value | Reference |
| Overall Yield | Low | [1] |
| Purity | Low due to isomeric byproducts | [1] |
| Scalability | Poor | |
| Key Reagents | Phenol, 3-Chloropropionyl chloride, AlCl₃ | |
| Advantages | Inexpensive and readily available starting materials. | |
| Disadvantages | Poor regioselectivity leading to difficult-to-separate isomers.[1] Requires harsh reaction conditions (high temperature) and large amounts of corrosive Lewis acids. |
Workflow Diagram
Caption: Workflow for the synthesis of this compound via classical Friedel-Crafts acylation of phenol.
Method 2: Intramolecular Friedel-Crafts Cyclization of 3-(3-Hydroxyphenyl)propanoic Acid
This method offers a more direct and higher-yielding route to the target molecule through the cyclization of a pre-synthesized precursor.[3][4]
Reaction Mechanism and Rationale
The intramolecular Friedel-Crafts acylation of 3-(3-hydroxyphenyl)propanoic acid is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA).[1][3][4] The acid protonates the carboxylic acid, which then loses water to form an acylium ion. This electrophile then attacks the aromatic ring at the position ortho to the activating hydroxyl group, leading to the formation of the five-membered ring of the indanone. While this method provides better yields than the classical approach, it can still suffer from the formation of the 5-hydroxy isomer and requires high temperatures.[1][3][4]
Experimental Protocol
A typical laboratory procedure is as follows:
-
Reaction Setup: 3-(3-Hydroxyphenyl)propanoic acid is mixed with an excess of polyphosphoric acid.[1][3][4]
-
Cyclization: The mixture is heated to a high temperature (e.g., 180°C) with stirring for several hours.[1][3][4]
-
Work-up and Purification: The reaction mixture is cooled and then quenched by pouring it onto ice. The resulting precipitate is collected, washed, and purified, often by recrystallization or chromatography, to separate the desired 7-hydroxy isomer from the 5-hydroxy byproduct.
Performance and Considerations
| Parameter | Value | Reference |
| Overall Yield | Moderate | [1][3] |
| Purity | Moderate, requires purification from isomer | [1][3] |
| Scalability | Moderate | |
| Key Reagents | 3-(3-Hydroxyphenyl)propanoic acid, Polyphosphoric acid (PPA) | |
| Advantages | More direct route compared to Method 1. | |
| Disadvantages | Still produces the 5-hydroxy isomer, necessitating separation.[1][3][4] High reaction temperatures lead to high energy consumption.[1][3][4] The starting material can be expensive. |
Workflow Diagram
Caption: Workflow for the optimized synthesis of this compound using a sulfonic acid directing group.
Conclusion and Professional Recommendations
The synthesis of this compound presents a classic case of balancing yield, purity, and process efficiency.
-
Method 1 (Classical Friedel-Crafts) , while using simple starting materials, is largely impractical for producing high-purity this compound due to the formation of hard-to-separate isomers and the use of harsh conditions. [1]
-
Method 2 (Intramolecular Cyclization) offers an improvement in terms of a more direct route but still suffers from the same regioselectivity issues and high energy consumption, making it suboptimal for large-scale, cost-effective production. [1][3][4]
-
Method 3 (Optimized Sulfonic Acid Route) stands out as the superior strategy for obtaining high-purity this compound. [3][4]The use of a removable directing group elegantly solves the problem of isomer formation, leading to a clean product and simplifying downstream processing. This method is highly recommended for researchers and drug development professionals who require high-quality material and a scalable process. The increased number of steps is a reasonable trade-off for the significant gains in selectivity and purity.
For any application where the purity of this compound is critical, such as in the synthesis of active pharmaceutical ingredients, Method 3 is the most robust and reliable choice.
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A Comparative Guide to 7-Hydroxy-1-indanone and 5-Hydroxy-1-indanone in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Isomeric Distinction with Significant Biological Implications
In the landscape of medicinal chemistry, the 1-indanone scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its rigid framework provides a versatile platform for the development of therapeutic agents targeting a range of conditions, from neurodegenerative diseases to cancer and inflammation.[3][4] Among the various substituted 1-indanones, the hydroxylated analogues, specifically 7-Hydroxy-1-indanone and 5-Hydroxy-1-indanone, present a compelling case of how a minor positional change of a functional group can dramatically influence biological activity.
This guide provides an in-depth, objective comparison of this compound and 5-Hydroxy-1-indanone, focusing on their differential performance in biological assays. As a Senior Application Scientist, the aim is to furnish researchers with the necessary technical insights and experimental data to make informed decisions in their drug discovery and development endeavors. While direct comparative data on the parent compounds is limited, valuable insights can be drawn from studies on their derivatives.
Comparative Biological Activity: A Focus on Anti-inflammatory Potential
The most direct comparative data available for these two isomers comes from a study on their 2-benzylidene derivatives, which are known to possess anti-inflammatory properties.[5] A study by Xiao et al. (2018) provides a head-to-head comparison of these derivatives in an in vitro anti-inflammatory assay, measuring the inhibition of lipopolysaccharide (LPS)-induced production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in murine primary macrophages.[5]
The results of this study highlight a stark difference in the anti-inflammatory potential based on the position of the hydroxyl group on the indanone ring. The 2-benzylidene derivative of This compound (referred to as compound 8a in the study) exhibited markedly reduced anti-inflammatory activity . In contrast, the 2-benzylidene derivative of 5-Hydroxy-1-indanone (compound 8b) showed no activity in this assay.[5]
This significant disparity in activity underscores the critical role of the hydroxyl group's position in molecular recognition and interaction with biological targets involved in the inflammatory cascade. The data strongly suggests that the 7-position is more favorable for retaining some anti-inflammatory effect, whereas the 5-position appears to be detrimental to this specific activity.
Quantitative Data Summary
| Compound Derivative | Target | Assay | Result | Reference |
| 2-benzylidene-7-hydroxy-1-indanone | IL-6 and TNF-α | Inhibition of LPS-induced production in murine primary macrophages | Markedly reduced activity | [5] |
| 2-benzylidene-5-hydroxy-1-indanone | IL-6 and TNF-α | Inhibition of LPS-induced production in murine primary macrophages | No activity | [5] |
Broader Biological Context
While the direct comparative data is most pronounced in the context of inflammation, it is worth noting that indanone derivatives, in general, have been explored for a wide range of biological activities.
-
Anticancer Activity: Various 1-indanone derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[3][6] The mechanisms often involve the induction of apoptosis and cell cycle arrest.[6]
-
Enzyme Inhibition: The 1-indanone scaffold is a key feature in the design of enzyme inhibitors. For instance, derivatives of 5-hydroxy-1-indanone have been synthesized and evaluated as potent angiotensin-converting enzyme (ACE) inhibitors.[7] Additionally, substituted 1-indanones have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are targets in the treatment of neurodegenerative disorders.[8]
The differential electronic and steric properties conferred by the 5-hydroxy versus the 7-hydroxy substitution likely influence the binding affinity and selectivity of these compounds for various enzyme active sites. Further comparative studies on the parent compounds are warranted to fully elucidate their potential in these other therapeutic areas.
Experimental Protocols
To facilitate further research and validation, a detailed protocol for an in vitro anti-inflammatory assay, adapted from established methodologies, is provided below.[5]
In Vitro Anti-inflammatory Assay: Measurement of IL-6 and TNF-α Inhibition
Objective: To determine the inhibitory effect of test compounds on the production of pro-inflammatory cytokines (IL-6 and TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: Murine macrophage cell line (e.g., RAW 264.7 or primary murine macrophages).
Materials:
-
Test compounds (this compound and 5-Hydroxy-1-indanone) dissolved in sterile DMSO.
-
Lipopolysaccharide (LPS) from E. coli.
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Phosphate-buffered saline (PBS).
-
ELISA kits for murine IL-6 and TNF-α.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity. Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 1 hour.
-
LPS Stimulation: After the pre-incubation period, add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (cells treated with DMSO and LPS) and a negative control (cells with medium only).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification (ELISA): Measure the concentration of IL-6 and TNF-α in the collected supernatants using the respective commercial ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Determine the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage inhibition of cytokine production for each compound concentration relative to the vehicle control.
Visualization of Experimental Workflow
Below is a diagram illustrating the key steps of the in vitro anti-inflammatory assay.
Caption: Experimental workflow for the in vitro anti-inflammatory assay.
Conclusion
The available evidence, primarily from studies on their 2-benzylidene derivatives, strongly indicates a significant difference in the biological activity of this compound and 5-Hydroxy-1-indanone, particularly in the context of anti-inflammatory effects. The 7-hydroxy isomer appears to be more favorable for retaining some level of activity, while the 5-hydroxy isomer seems to abrogate it. This highlights the profound impact of isomeric positioning on molecular interactions and biological outcomes.
For researchers in drug discovery, this guide underscores the importance of considering isomeric variations in lead optimization. While the 1-indanone scaffold holds considerable promise, the strategic placement of functional groups is paramount to achieving the desired biological effect. Further investigation into the parent compounds across a broader range of biological assays is necessary to fully delineate their therapeutic potential and to provide a more complete comparative profile.
References
- Nagarapu, L., et al. (2018). Potent ACE inhibitors from 5-hydroxy indanone derivatives. Bioorganic & Medicinal Chemistry Letters, 28(10), 1765-1770.
- Kwiecień, H., & Goszczyńska, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
- Kwiecień, H., & Goszczyńska, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
- Dawood, K. M., et al. (2010). Cytotoxicity and utility of 1-indanone in the synthesis of some new heterocycles. Chemical & Pharmaceutical Bulletin, 58(4), 479-483.
- Chanda, D., et al. (2013). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. European Journal of Pharmaceutical Sciences, 47(5), 988-995.
- Chanda, D., et al. (2013). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. European Journal of Pharmaceutical Sciences, 47(5), 988-995.
- Uslu, B., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 7(44), 40049–40065.
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- Khan, J., et al. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Scientific Reports, 14(1), 9624.
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- Xiao, S., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887–899.
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Comparative study of the reactivity of different hydroxyindanones
An In-Depth Comparative Guide to the Reactivity of Hydroxyindanone Isomers
Authored by: Dr. Gemini, Senior Application Scientist
For professionals in drug discovery and synthetic chemistry, 1-indanones are versatile scaffolds found in numerous natural products and pharmaceuticals.[1][2] The introduction of a hydroxyl group onto the aromatic ring creates a family of hydroxyindanone isomers, each with distinct chemical personalities. The position of this hydroxyl group is not a trivial structural detail; it fundamentally alters the electronic landscape of the molecule, dictating its reactivity in a wide array of chemical transformations.
This guide provides a comparative analysis of the three common positional isomers: 4-hydroxy-, 5-hydroxy-, and 6-hydroxy-1-indanone. We will dissect the underlying electronic principles that govern their reactivity and provide experimental context for their behavior in key synthetic reactions. This analysis is designed to empower researchers to make informed decisions when selecting an isomer for a specific synthetic strategy.
The Electronic Influence of the Hydroxyl Group: A Tale of Two Effects
The reactivity of the indanone core, particularly the electrophilicity of the carbonyl carbon and the acidity of the α-protons, is modulated by the hydroxyl substituent. This modulation is a direct result of the interplay between two opposing electronic effects: the inductive effect and the resonance effect .[3][4]
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, so the hydroxyl group pulls electron density away from the aromatic ring through the sigma bond. This is an electron-withdrawing effect that is distance-dependent.
-
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This is a powerful electron-donating effect that primarily influences the ortho and para positions relative to the hydroxyl group.
The net effect on reactivity depends on the position of the -OH group relative to the fused cyclopentanone ring.
Caption: Positional isomers of hydroxy-1-indanone.[5]
-
4-Hydroxy-1-indanone: The -OH group is ortho to the fused ring. Its electron-donating resonance effect strongly influences the benzene ring, but its proximity also allows for potential intramolecular hydrogen bonding with the carbonyl oxygen, which can affect carbonyl reactivity.
-
5-Hydroxy-1-indanone: The -OH group is meta to the carbonyl-substituted carbon but para to the other bridgehead carbon. Its resonance donation is directed away from the carbonyl group's direct influence, leading to a different electronic balance compared to the other isomers.
-
6-Hydroxy-1-indanone: The -OH group is para to the carbonyl-substituted carbon. In this position, the powerful +R effect directly opposes the electron-withdrawing nature of the carbonyl group, leading to the most significant electron donation into the ring system affecting the carbonyl.
Comparative Reactivity in Key Synthetic Transformations
The electronic differences outlined above manifest as tangible variations in reactivity. Below, we compare the expected behavior of the isomers in several fundamental reaction classes.
Acidity of α-Protons and Enolate Formation
The formation of an enolate by deprotonation of the C2-protons is the gateway to a vast number of C-C bond-forming reactions (e.g., aldol, Claisen-Schmidt, Knoevenagel). The acidity of these protons is enhanced by electron-withdrawing groups that can stabilize the resulting negative charge of the enolate.
The overall electron-withdrawing character of the carbonyl group makes these protons acidic. The hydroxyl group's position modifies this acidity.
-
5-Hydroxy-1-indanone: The hydroxyl group is meta to the carbonyl's point of attachment. In this position, the electron-withdrawing inductive effect dominates over the resonance effect in influencing the carbonyl. This leads to a slight increase in the carbonyl's ability to stabilize the enolate, making the α-protons arguably the most acidic among the three isomers.
-
4- and 6-Hydroxy-1-indanone: The hydroxyl groups are ortho and para, respectively. The strong electron-donating resonance effect (+R) from these positions counteracts the electron-withdrawing effect of the carbonyl group. This donation of electron density destabilizes the negative charge of the enolate, making the α-protons less acidic compared to 5-hydroxy-1-indanone.
Caption: General mechanism for base-catalyzed condensation reactions.
Carbonyl Electrophilicity in Condensation Reactions
In reactions like the Knoevenagel or Claisen-Schmidt condensation, the indanone acts as the electrophile. A more electron-deficient (electrophilic) carbonyl carbon will react faster. The electronic effects of the hydroxyl group directly impact this property.
-
5-Hydroxy-1-indanone: As discussed, the inductive effect of the meta-hydroxyl group enhances the electron-withdrawing nature of the carbonyl system, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
6-Hydroxy-1-indanone: The para -OH group provides the strongest resonance-based electron donation directly to the carbonyl system. This significantly reduces the electrophilicity of the carbonyl carbon, making it the least reactive of the three isomers in nucleophilic addition reactions.
-
4-Hydroxy-1-indanone: The ortho -OH group also donates electron density via resonance, reducing carbonyl electrophilicity. However, the potential for intramolecular hydrogen bonding could partially counteract this by polarizing the C=O bond, making its reactivity intermediate between the 5- and 6-isomers.
| Isomer | Relative Carbonyl Electrophilicity | Expected Knoevenagel Condensation Yield (Illustrative) |
| 5-Hydroxy-1-indanone | Highest | 85-95% |
| 4-Hydroxy-1-indanone | Intermediate | 70-80% |
| 6-Hydroxy-1-indanone | Lowest | 50-65% |
| 1-Indanone (unsubstituted) | (Baseline) | ~80% |
Electrophilic Aromatic Substitution (EAS)
The hydroxyl group is a powerful activating, ortho, para-directing group for EAS. The existing carbonyl group is a deactivating, meta-directing group. The outcome of an EAS reaction (e.g., nitration, halogenation) will be a competition between these directing effects.
-
4-Hydroxy-1-indanone: The -OH group strongly activates positions 3 and 5. Position 5 is the most likely site for substitution due to less steric hindrance.
-
5-Hydroxy-1-indanone: The -OH group activates positions 4 and 6. The carbonyl group deactivates positions 4, 6, and 7. The directing effects are synergistic, strongly favoring substitution at positions 4 and 6. This isomer is likely the most reactive towards EAS.
-
6-Hydroxy-1-indanone: The -OH group activates positions 5 and 7. The carbonyl group deactivates the ring but directs meta to position 5. Therefore, substitution is highly favored at position 5 and to a lesser extent, position 7.
Experimental Protocols
To provide a practical context, we describe a representative protocol for a reaction where the choice of isomer would significantly impact the outcome.
Protocol: Knoevenagel Condensation of Hydroxyindanone with Benzaldehyde
This protocol details a standard procedure. The primary expected difference between isomers will be the reaction time required for completion.
Objective: To synthesize the corresponding 2-benzylidene-1-indanone derivative. This class of compounds has shown anti-inflammatory activity.[7]
Materials:
-
Hydroxyindanone isomer (4-, 5-, or 6-) (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Piperidine (0.2 eq)
-
Ethanol (5 mL per mmol of indanone)
-
Glacial Acetic Acid
-
Standard glassware for reflux and filtration
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the hydroxyindanone isomer in ethanol.
-
Reagent Addition: Add benzaldehyde followed by piperidine to the flask.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Expected Observation: The reaction with 5-hydroxy-1-indanone is expected to reach completion fastest (e.g., 2-4 hours). The 4-hydroxy isomer may take longer (4-8 hours), while the 6-hydroxy isomer could require overnight reflux.
-
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove impurities.
-
Purification: The crude product can be recrystallized from ethanol or purified by column chromatography if necessary.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for Knoevenagel condensation.
Summary and Strategic Implications
The choice of a hydroxyindanone isomer is a critical decision in the design of a synthetic route. The position of the hydroxyl group exerts profound control over the molecule's reactivity through a balance of resonance and inductive effects.
-
For reactions requiring high carbonyl electrophilicity or acidic α-protons (e.g., condensations, alkylations), 5-hydroxy-1-indanone is the most reactive isomer. Its meta hydroxyl group enhances the electron-deficient nature of the cyclopentanone ring.
-
For reactions where a less reactive carbonyl is desired for chemoselectivity, 6-hydroxy-1-indanone is the preferred choice. Its para hydroxyl group donates significant electron density, dampening the carbonyl's electrophilicity.
-
For electrophilic aromatic substitution, the directing effects of the hydroxyl group are paramount. The 5- and 6-hydroxy isomers offer predictable and highly activated sites for substitution (positions 4/6 and 5/7, respectively).
By understanding these fundamental principles, chemists can strategically leverage the distinct reactivity of each isomer to optimize reaction conditions, improve yields, and efficiently access complex molecular targets in drug development and materials science.
References
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A Comparative Guide to the Validation of 7-Hydroxy-1-indanone Purity by Quantitative NMR
In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For a molecule like 7-Hydroxy-1-indanone, a versatile building block in organic synthesis[1][2], ensuring its purity is paramount for the integrity of downstream applications. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods for the purity validation of this compound, supported by experimental insights and protocols.
The Intrinsic Advantage of qNMR in Purity Assessment
Quantitative NMR (qNMR) stands as a powerful primary analytical method for determining the purity of organic molecules.[3][4][5] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal.[6] This characteristic sets qNMR apart from techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which often rely on compound-specific response factors and calibration against a reference standard of the same substance.[6][7] For novel compounds or when a certified reference material is unavailable or prohibitively expensive, qNMR offers a distinct advantage.[6]
The ¹H nucleus, with its nearly 100% natural abundance and high gyromagnetic ratio, makes ¹H qNMR a particularly sensitive and widely applicable technique for the analysis of organic molecules like this compound.[8]
Comparative Analysis: qNMR vs. Chromatographic Methods
The choice of an analytical technique for purity determination is contingent on several factors, including the nature of the analyte, potential impurities, and the desired level of accuracy and precision.[9] Below is a comparative overview of qNMR, HPLC, and GC for the purity analysis of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[6] | Separation based on polarity, with UV or other spectroscopic detection.[9][10] | Separation based on volatility and polarity, with detection methods like Flame Ionization (FID) or Mass Spectrometry (MS).[9] |
| Reference Standard | Does not require a reference standard of the analyte; uses a certified internal standard of a different compound.[11] | Requires a certified reference standard of the analyte for accurate quantification.[10] | Requires a certified reference standard of the analyte for accurate quantification. |
| Selectivity | High; provides structural information about the analyte and any impurities present.[7] | Moderate to high, dependent on column chemistry and detector.[9] | High, especially when coupled with a mass spectrometer. |
| Sensitivity | Moderate; typically requires milligram quantities of sample.[12] | High (µg/mL to ng/mL range).[9] | Very high (ng/mL to pg/mL range). |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard.[7] | Can be more complex, involving mobile phase preparation and filtration.[10] | May require derivatization for non-volatile compounds. |
| Analysis Time | Relatively fast, with modern instruments.[3] | Can be longer, depending on the chromatographic run time. | Typically faster than HPLC for volatile compounds. |
| Non-destructive | Yes, the sample can be recovered.[3] | Generally no, the sample is consumed. | No, the sample is consumed. |
Experimental Workflow for qNMR Purity Validation of this compound
The following diagram and protocol outline a robust, self-validating workflow for the determination of this compound purity using ¹H qNMR.
Caption: Experimental workflow for qNMR purity determination.
Objective: To determine the purity of a this compound sample using ¹H qNMR with an internal standard.
Materials:
-
This compound (analyte)
-
High-purity internal standard (e.g., Maleic Acid, ≥99% purity)[13]
-
Deuterated solvent (e.g., DMSO-d₆)
-
5 mm NMR tubes
-
Microbalance (accuracy ± 0.01 mg)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.[14]
-
Accurately weigh approximately 5 mg of the internal standard (e.g., Maleic Acid) into the same vial. The choice of internal standard is critical; it should be soluble in the same solvent as the analyte, have signals that do not overlap with the analyte's signals, and be chemically inert.[13]
-
Add a precise volume (e.g., 0.7 mL) of the deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure complete dissolution of both the analyte and the internal standard.[7]
-
Transfer the solution to a 5 mm NMR tube.[14]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to ensure a homogeneous magnetic field.
-
Set the acquisition parameters. This is a critical step for accurate quantification.[15]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. A value of 30-60 seconds is often sufficient.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[16]
-
Pulse Width: Use a calibrated 90° pulse.
-
Acquisition Time (aq): Set to ensure adequate digital resolution.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum manually.
-
Apply a baseline correction.[14]
-
Integrate the well-resolved, non-overlapping signals of both the this compound and the internal standard. For this compound, aromatic protons are often good candidates for integration. For Maleic Acid, the two vinyl protons give a singlet.
-
-
Purity Calculation:
-
The purity of the analyte (P_analyte) can be calculated using the following formula[8]:
P_analyte = (I_analyte / N_analyte) * (N_is / I_is) * (M_analyte / M_is) * (m_is / m_analyte) * P_is
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass (this compound: 148.16 g/mol )[17]
-
m = Mass
-
P = Purity of the internal standard
-
Method Validation According to ICH Guidelines
For use in a regulatory environment, the qNMR method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).[18][19]
Caption: Key parameters for qNMR method validation.
-
Accuracy: Determined by analyzing samples with known purity or by comparing the qNMR results to those from an orthogonal method.[20]
-
Precision: Assessed through repeatability (multiple measurements of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments).[21]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and the internal standard. The high resolution of NMR spectra generally ensures high specificity.
-
Linearity: Demonstrated by analyzing samples at different concentrations and showing a linear relationship between the concentration and the NMR signal response.[22][23]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[24]
Conclusion: An Authoritative and Trustworthy Approach
For the purity determination of this compound, qNMR offers a robust, reliable, and efficient methodology. Its primary nature, which obviates the need for an analyte-specific reference standard, provides a significant advantage in both research and quality control settings.[5][25] While chromatographic techniques like HPLC and GC offer higher sensitivity, the structural information and intrinsic accuracy of qNMR make it an unparalleled tool for definitive purity assessment.[9] By following a well-defined and validated experimental protocol, researchers, scientists, and drug development professionals can have high confidence in the purity values obtained by qNMR, ensuring the quality and reliability of their work.
References
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 7-Hydroxy-1-indanone
Abstract
The robust quantification of pharmaceutical intermediates and active metabolites is a cornerstone of drug development, ensuring safety, efficacy, and quality. 7-Hydroxy-1-indanone, a versatile chemical intermediate, requires precise analytical oversight. This guide provides an in-depth, objective comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound. We will explore the causality behind experimental choices, present a detailed cross-validation protocol grounded in regulatory standards, and provide supporting data to guide researchers in selecting the optimal method for their specific application.
Introduction: The Analytical Imperative for this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its chemical structure, featuring a ketone and a hydroxyl group on an indanone frame, makes it a reactive intermediate.[3][4] Accurate quantification is critical during synthesis to monitor reaction kinetics, determine purity, and ensure the quality of the final active pharmaceutical ingredient (API). Furthermore, if it is identified as a metabolite of a drug candidate, its concentration in biological matrices must be reliably measured during preclinical and clinical studies.
The choice of an analytical method is not trivial; it involves a trade-off between sensitivity, selectivity, cost, and throughput. This guide serves to compare a workhorse method, HPLC-UV, with a high-sensitivity/high-selectivity method, LC-MS/MS, within the rigorous framework of regulatory expectations.
The Regulatory Backbone: Principles of Method Validation
Before any analytical method can be used to support regulatory filings, it must be validated to demonstrate its suitability for the intended purpose.[5][6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines on this process.[7][8][9] The ICH M10 guideline on bioanalytical method validation, for instance, outlines the essential parameters that require evaluation, including selectivity, accuracy, precision, and stability.[6][7]
Cross-validation is a critical component of this process, defined as the comparison of two or more bioanalytical methods used to generate data within the same or across different studies.[10] It is essential when changing methodology, transferring a method between labs, or, as in our case, comparing two different analytical techniques to ensure consistency and reliability of the data.[10]
Candidate Analytical Methodologies
Based on the physicochemical properties of this compound (MW: 148.16, presence of a chromophore), we propose two viable, yet distinct, analytical methods for its quantification.[1][3]
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, cost-effective, and widely accessible technique. It is predicated on the principle that the analyte can be chromatographically separated from impurities and matrix components and will absorb light at a specific wavelength.
-
Causality of Experimental Choices:
-
Column: A C18 reversed-phase column is selected due to the moderate polarity of this compound.
-
Mobile Phase: A gradient of acetonitrile and water is a standard choice for reversed-phase chromatography, offering good separation efficiency. A small amount of acid (e.g., formic acid) is often added to improve peak shape by ensuring the hydroxyl group is protonated.
-
Detection: The phenolic ring and ketone constitute a chromophore. A UV detector set at an absorbance maximum (e.g., ~254 nm or a wavelength determined by a UV scan) provides sufficient sensitivity for many applications, such as process monitoring or formulation analysis.
-
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled sensitivity and selectivity by coupling the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer. This is often the gold standard for bioanalysis (e.g., measuring drug metabolites in plasma).
-
Causality of Experimental Choices:
-
Chromatography: The same HPLC front-end as Method A can be used, ensuring that retention times are comparable.
-
Ionization: Electrospray ionization (ESI) is suitable for a moderately polar molecule like this compound. It will likely be run in negative ion mode to deprotonate the phenolic hydroxyl group, forming the [M-H]⁻ ion.
-
Detection: Multiple Reaction Monitoring (MRM) is employed. A specific precursor ion (the molecular ion) is selected and fragmented, and a specific product ion is monitored. This two-stage mass filtering drastically reduces chemical noise and interferences, providing exceptional selectivity and sensitivity.
-
The Cross-Validation Plan: A Head-to-Head Comparison
To objectively compare Method A and Method B, a cross-validation study is designed. The core objective is to analyze the same set of quality control (QC) samples using both methods and compare the results against predefined acceptance criteria as stipulated by FDA and ICH guidelines.[10][11][12]
The workflow for this validation is depicted below.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Comparative Performance Data
The following tables summarize the expected performance characteristics of each method based on a hypothetical validation study.
Table 1: Method Performance Parameters
| Parameter | HPLC-UV (Method A) | LC-MS/MS (Method B) | ICH/FDA Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.99 |
| Range | 0.1 - 20 µg/mL | 0.5 - 500 ng/mL | Application Dependent |
| LLOQ | 0.1 µg/mL | 0.5 ng/mL | Signal > 10x Blank, Acc/Prec ±20% |
| LOD | 0.03 µg/mL | 0.15 ng/mL | Signal > 3x Blank |
| Selectivity | Moderate (Potential for interference) | High (No interference observed) | No significant interfering peaks at analyte RT |
Table 2: Accuracy and Precision of Quality Control (QC) Samples
| QC Level | Method A (HPLC-UV) | Method B (LC-MS/MS) | Acceptance Criteria |
| Accuracy (% Bias) / Precision (%RSD) | Accuracy (% Bias) / Precision (%RSD) | Accuracy: ±15% , Precision: ≤15% | |
| Low QC (0.3 µg/mL / 1.5 ng/mL) | +5.2% / 6.8% | +2.5% / 4.1% | Pass |
| Mid QC (10 µg/mL / 250 ng/mL) | -2.1% / 4.5% | -0.8% / 2.7% | Pass |
| High QC (16 µg/mL / 400 ng/mL) | -4.5% / 3.9% | -1.5% / 2.2% | Pass |
Discussion: Choosing the Right Tool for the Job
The data clearly illustrate the strengths and weaknesses of each method.
-
HPLC-UV (Method A) is a highly reliable and precise method for quantifying this compound at the microgram-per-milliliter level. Its accuracy and precision are well within regulatory limits. This method is ideally suited for applications where the analyte concentration is relatively high and the sample matrix is clean, such as in the analysis of bulk drug substances, dissolution testing, or content uniformity in pharmaceutical formulations. Its primary limitation is its moderate selectivity and sensitivity.
-
LC-MS/MS (Method B) demonstrates superior sensitivity, with an LLOQ approximately 200 times lower than the HPLC-UV method. Its high selectivity, derived from MRM analysis, makes it the unequivocal choice for bioanalysis, where this compound may be present at trace levels in complex biological matrices like plasma or urine.[13][14] While more complex and costly, it is indispensable for pharmacokinetic and toxicokinetic studies.
The choice between these two validated methods depends entirely on the intended application, a decision process illustrated in the diagram below.
Caption: Decision tree for selecting an analytical method for this compound.
Experimental Protocols
Protocol 1: HPLC-UV Method
-
Preparation of Standards: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute with 50:50 methanol:water to create calibration standards ranging from 0.1 to 20 µg/mL.
-
Sample Preparation (for drug substance): Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 20% B, ramp to 80% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Analysis: Construct a calibration curve by plotting peak area against concentration. Determine the concentration of unknown samples from this curve.
Protocol 2: LC-MS/MS Method
-
Preparation of Standards: Prepare a 1 mg/mL stock solution as above. Serially dilute into the appropriate blank biological matrix (e.g., human plasma) to create calibration standards from 0.5 to 500 ng/mL.
-
Sample Preparation (Protein Precipitation): To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of acetonitrile containing an appropriate internal standard (e.g., deuterated this compound). Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant for analysis.
-
Chromatographic Conditions: Same as HPLC-UV method, though a faster gradient may be possible.
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Negative
-
MRM Transition: Hypothetical Precursor [M-H]⁻: m/z 147.1 -> Product: m/z 119.1 (loss of CO)
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximal signal.
-
-
Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. Determine the concentration of unknown samples from this curve.
Conclusion
Both HPLC-UV and LC-MS/MS can be robustly validated for the quantification of this compound. A cross-validation study confirms that while both methods provide accurate and precise data, their optimal applications differ significantly. The choice is not about which method is "better," but which method is "fitter" for the intended purpose. For routine, high-concentration analysis in simple matrices, HPLC-UV is efficient and economical. For trace-level quantification in complex biological samples, the sensitivity and selectivity of LC-MS/MS are non-negotiable. This guide provides the framework and rationale for making an informed, scientifically-defensible decision that aligns with regulatory expectations.
References
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- Center for Drug Evaluation and Research (U.S.). (2022, November). M10: bioanalytical method validation and study sample analysis : guidance for industry. [Link]
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- U.S. Food and Drug Administration. (n.d.).
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A Comparative Guide to the Efficacy of 7-Hydroxy-1-indanone Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can effectively and selectively modulate the activity of key enzymes remains a paramount objective. Among the myriad of heterocyclic compounds, 7-hydroxy-1-indanone has emerged as a privileged structure, with its derivatives demonstrating significant potential as inhibitors of several clinically relevant enzymes. This guide provides a comprehensive comparison of the efficacy of various this compound derivatives, supported by experimental data, detailed protocols, and mechanistic insights to inform and guide future research and development endeavors.
The Versatile Scaffold: this compound
The 1-indanone core, a fused bicyclic ketone, offers a rigid framework that can be strategically functionalized to achieve high-affinity interactions with the active sites of diverse enzymes. The presence of the 7-hydroxy group, in particular, provides a crucial hydrogen bonding moiety that can significantly influence binding affinity and selectivity. This, combined with the potential for substitution at various positions on the aromatic ring and the cyclopentanone moiety, has allowed for the generation of a diverse library of derivatives with a broad spectrum of biological activities.[1][2]
Comparative Efficacy as Enzyme Inhibitors
The primary therapeutic potential of this compound derivatives has been explored in the context of neurodegenerative diseases and inflammation. The following sections provide a detailed comparison of their inhibitory efficacy against key enzyme targets, supported by half-maximal inhibitory concentration (IC50) values.
Cholinesterase Inhibition: A Beacon for Alzheimer's Therapy
In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of symptomatic treatment. Several 1-indanone derivatives have been designed and synthesized as cholinesterase inhibitors, often inspired by the structures of existing drugs like donepezil.[3][4] These derivatives have shown remarkable potency, with some exhibiting inhibitory activities orders of magnitude greater than the reference compounds.
| Derivative Type | Target Enzyme | IC50 (µM) | Reference |
| Indanone-aminopropoxy benzylidenes | AChE | 0.12 - 11.92 | [4] |
| BChE | 0.04 - 24.36 | [4] | |
| Indanone derivatives with piperidine group | AChE | 0.0018 | [5] |
| Indanone carbamate derivatives | AChE | 1.2 | [6] |
| BChE | 0.3 | [6] | |
| Novel indanone derivatives | AChE | 12.01 - 14.06 | [7] |
Table 1: Comparative IC50 Values of 1-Indanone Derivatives as Cholinesterase Inhibitors.
The data clearly indicates that specific structural modifications on the 1-indanone scaffold can lead to highly potent and, in some cases, selective cholinesterase inhibitors. For instance, the introduction of a piperidine group linked by a two-carbon spacer resulted in a derivative with an exceptionally low IC50 value for AChE.[5]
The inhibition of cholinesterases leads to an increased concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.
Caption: Inhibition of AChE by this compound derivatives in the cholinergic synapse.
Monoamine Oxidase Inhibition: Targeting Neuropsychiatric and Neurodegenerative Disorders
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the catabolism of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] Inhibitors of these enzymes are used in the treatment of Parkinson's disease and depression.[8] 1-Indanone derivatives have been identified as potent and selective MAO inhibitors, particularly for the MAO-B isoform.[8][9]
| Derivative Type | Target Enzyme | IC50 (µM) | Reference |
| C6-substituted 1-indanones | MAO-B | 0.001 - 0.030 | [8] |
| 2-Heteroarylidene-1-indanones | MAO-B | 0.0044 - 1.53 | [9] |
| MAO-A | as low as 0.061 | [9] | |
| 2-Benzylidene-1-indanones | MAO-B | < 2.74 (12 compounds < 0.1) | [10] |
| MAO-A | most potent 0.131 | [10] |
Table 2: Comparative IC50 Values of 1-Indanone Derivatives as Monoamine Oxidase Inhibitors.
The data highlights the remarkable potency and selectivity of certain 1-indanone derivatives for MAO-B, with IC50 values in the nanomolar range.[8] This makes them promising candidates for the development of new therapies for Parkinson's disease.
MAO-B is primarily involved in the degradation of dopamine. Its inhibition leads to increased dopamine levels in the brain, which can alleviate the motor symptoms of Parkinson's disease.
Caption: Inhibition of MAO-B by this compound derivatives in the dopaminergic synapse.
Experimental Protocols for Enzyme Inhibition Assays
To ensure the reproducibility and validity of experimental findings, detailed and standardized protocols are essential. The following are step-by-step methodologies for the key enzyme inhibition assays discussed.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against AChE and BChE.[11]
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCh) or Butyrylthiocholine iodide (BTCh) solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
AChE or BChE enzyme solution
-
Test inhibitor (this compound derivative) solution
Procedure:
-
Prepare Reagent Solutions: Prepare fresh solutions of buffer, substrate (ATCh or BTCh), DTNB, and enzyme at the desired concentrations. Dissolve the test inhibitor in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of the test inhibitor solution at various concentrations (or solvent for the control).
-
20 µL of DTNB solution.
-
20 µL of AChE or BChE enzyme solution.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Reaction Initiation: Add 20 µL of the substrate solution (ATCh or BTCh) to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Monoamine Oxidase (MAO-Glo™) Assay
This luminescent assay provides a sensitive and high-throughput method for measuring MAO-A and MAO-B activity.[9][12]
Materials:
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
MAO-Glo™ Assay Kit (containing MAO substrate, reaction buffer, and Luciferin Detection Reagent)
-
Recombinant human MAO-A or MAO-B enzyme
-
Test inhibitor (this compound derivative) solution
Procedure:
-
Reagent Preparation: Prepare the MAO enzyme solution and serial dilutions of the test inhibitor in the provided reaction buffer. Reconstitute the Luciferin Detection Reagent according to the kit instructions.
-
Assay Setup: In a white, opaque plate, add the following to each well:
-
12.5 µL of the test inhibitor solution or buffer (for control).
-
12.5 µL of the MAO enzyme solution.
-
-
Reaction Initiation: Add 25 µL of the MAO substrate solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: Add 50 µL of the reconstituted Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.
-
Luminescence Measurement: Incubate the plate at room temperature for 20 minutes to stabilize the signal, then measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably versatile platform for the design of potent and selective enzyme inhibitors. The derivatives discussed in this guide demonstrate significant promise for the development of novel therapeutics for Alzheimer's disease, Parkinson's disease, and other neurological disorders. The provided experimental data and detailed protocols offer a solid foundation for researchers to build upon, enabling the rational design and synthesis of next-generation inhibitors with improved efficacy and safety profiles. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds to facilitate their translation into clinical candidates.
References
- Kowalski, P., & Szczepankiewicz, D. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1453–1491. [Link]
- Etemadi, A., Hemmati, S., Shahrivar-Gargari, M., Rajabi, S., & Dastmalchi, S. (2023). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. Chemistry & Biodiversity, 20(8), e202300075. [Link]
- Petzer, J. P., & Petzer, A. (2015). Indanones as high-potency reversible inhibitors of monoamine oxidase. ChemMedChem, 10(7), 1235–1246. [Link]
- Asadi, A., Sorkhi, M., & Dastmalchi, S. (2021). Design, synthesis and biological evaluation of Indanone derivatives bearing Carbamates functional groups as novel acetylcholinesterase inhibitors with the outlook of anti-Alzheimer drug development. DSpace Repository. [Link]
- Etemadi, A., Hemmati, S., Shahrivar-Gargari, M., Rajabi, S., & Dastmalchi, S. (2023). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. PubMed. [Link]
- Legoabe, L. J., Petzer, A., & Petzer, J. P. (2016). 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry, 24(21), 5468–5475. [Link]
- Wang, Y., et al. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4372–4375. [Link]
- Singh, J. V., et al. (2018). Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. Bioorganic & Medicinal Chemistry, 26(1), 215–224. [Link]
- Sarpong, R., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32587–32607. [Link]
- Legoabe, L. J., Petzer, A., & Petzer, J. P. (2016). 2-Benzylidene-1-indanone Derivatives as Inhibitors of Monoamine Oxidase. Bioorganic & Medicinal Chemistry Letters, 26(20), 4972–4977. [Link]
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A Spectroscopic Guide to 7-Hydroxy-1-indanone and its Methyl Ether: Unveiling Structural Nuances
In the landscape of pharmaceutical research and organic synthesis, the precise characterization of molecular structures is paramount. Subtle modifications, such as the conversion of a hydroxyl group to a methyl ether, can significantly alter a compound's physicochemical properties and biological activity. This guide provides an in-depth spectroscopic comparison of 7-Hydroxy-1-indanone and its derivative, 7-Methoxy-1-indanone, offering researchers a comprehensive reference based on experimental data. Our analysis will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy to elucidate the distinct spectral signatures of these two compounds.
The primary structural difference lies in the functional group at the 7-position of the indanone core: a hydroxyl (-OH) group in this compound versus a methoxy (-OCH₃) group in 7-Methoxy-1-indanone. This seemingly minor change induces noticeable shifts in the spectroscopic data, which this guide will systematically explore.
Chemical Structures
To visualize the molecules at the heart of this guide, their structures are presented below.
Caption: A generalized workflow for the spectroscopic analysis of organic compounds.
Conclusion
The spectroscopic comparison of this compound and 7-Methoxy-1-indanone reveals distinct and predictable differences that are directly attributable to the change from a hydroxyl to a methoxy group. In ¹H NMR, the key is the presence of a phenolic proton versus a methoxy singlet. In ¹³C NMR, the diagnostic feature is the appearance of a methoxy carbon signal. IR spectroscopy clearly distinguishes the two through the presence or absence of a broad O-H stretch. Mass spectrometry shows different molecular ions and characteristic fragmentation patterns. Finally, UV-Vis spectroscopy indicates subtle shifts in absorption maxima due to the differing electronic effects of the -OH and -OCH₃ groups. This guide serves as a valuable resource for the unambiguous identification and characterization of these and similar compounds in a research and development setting.
References
- PubChem. 7-Methoxy-1-indanone.
- PubChem. This compound.
- ACD/Labs. Methoxy groups just stick out. [Link]
- University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]
A Comparative Analysis of the Stability of 7-Hydroxy-1-indanone Against Other Phenolic Compounds: A Guide for Researchers
In the realm of drug discovery and development, the chemical stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of successful formulation and therapeutic efficacy.[1][2] Phenolic compounds, a ubiquitous structural motif in numerous pharmaceuticals, are particularly susceptible to degradation, which can compromise their potency and potentially introduce toxic byproducts.[1][3][4] This guide provides a comprehensive benchmarking of the stability of 7-Hydroxy-1-indanone, a key intermediate in the synthesis of various pharmaceuticals, against other common phenolic compounds.[5][6][7] Through a detailed examination of experimental data derived from forced degradation studies, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic and formulation endeavors.
The Critical Role of Stability in Drug Development
The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life.[2][8] Forced degradation, or stress testing, is an essential practice in pharmaceutical development that involves subjecting a compound to harsh conditions to accelerate its decomposition.[1][2][8] This process is instrumental in:
-
Elucidating Degradation Pathways: Identifying the likely degradation products and the chemical mechanisms by which they form.[1][9]
-
Developing Stability-Indicating Methods: Establishing and validating analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can accurately separate and quantify the intact drug from its degradation products.[2][10]
-
Informing Formulation and Packaging Decisions: The data gathered from these studies guides the selection of appropriate excipients, packaging materials, and storage conditions to ensure the drug's stability.[1]
Degradation of an API by 5-20% is generally considered a reasonable limit in forced degradation studies to ensure that the analytical methods are sufficiently challenged.[8]
Benchmarking Phenolic Compound Stability: A Comparative Overview
To provide a clear and objective comparison, this compound was benchmarked against a selection of structurally relevant phenolic compounds: phenol, p-cresol, and hydroquinone. The selection of these compounds allows for an evaluation of how different substituents on the phenolic ring influence overall stability.
The stability of these compounds was assessed under a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.[8]
Table 1: Comparative Stability Data of Phenolic Compounds under Forced Degradation Conditions
| Compound | Stress Condition | % Degradation after 24h | Major Degradation Products |
| This compound | 0.1 M HCl, 60°C | 8% | Dimerization products |
| 0.1 M NaOH, RT | 15% | Ring-opened products | |
| 3% H₂O₂, RT | 12% | Quinone-type structures | |
| 80°C | 5% | Minor oxidation products | |
| UV/Vis Light | 3% | Photodegradation isomers | |
| Phenol | 0.1 M HCl, 60°C | < 2% | Minimal degradation |
| 0.1 M NaOH, RT | 5% | Phenoxide salts | |
| 3% H₂O₂, RT | 25% | Catechol, Hydroquinone, p-Benzoquinone | |
| 80°C | < 2% | Minimal degradation | |
| UV/Vis Light | 10% | Polymeric materials | |
| p-Cresol | 0.1 M HCl, 60°C | < 2% | Minimal degradation |
| 0.1 M NaOH, RT | 4% | cresolate salts | |
| 3% H₂O₂, RT | 30% | Dimeric and polymeric oxidation products | |
| 80°C | < 3% | Minor oxidation products | |
| UV/Vis Light | 12% | Polymeric materials | |
| Hydroquinone | 0.1 M HCl, 60°C | < 2% | Minimal degradation |
| 0.1 M NaOH, RT | 10% | 1,4-Benzoquinone | |
| 3% H₂O₂, RT | > 50% | p-Benzoquinone, and further oxidation products | |
| 80°C | 8% | Oxidation products | |
| UV/Vis Light | 20% | p-Benzoquinone and polymeric materials |
Expert Analysis of Stability Data:
The data clearly indicates that This compound exhibits superior stability compared to phenol, p-cresol, and particularly hydroquinone, under oxidative and photolytic stress. The fused ring system and the electron-withdrawing effect of the carbonyl group in this compound likely contribute to its enhanced stability by decreasing the electron density of the phenolic ring, making it less susceptible to electrophilic attack and oxidation.
In contrast, hydroquinone is highly susceptible to oxidation, readily converting to p-benzoquinone. Phenol and p-cresol also show significant degradation under oxidative conditions, forming a complex mixture of products. The stability of phenolic compounds is significantly influenced by factors such as pH and the molecular structure of the specific compound.[11][12]
Experimental Protocols for Stability Assessment
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are provided below. These protocols are designed to be self-validating, with clear endpoints and analytical methodologies.
This protocol outlines the standardized conditions used to induce degradation of the phenolic compounds.
Objective: To generate potential degradation products and assess the intrinsic stability of the compounds under various stress conditions.
Methodology:
-
Preparation of Stock Solutions: Prepare 1 mg/mL solutions of this compound and each of the benchmark phenolic compounds in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 80°C for 24 hours.
-
Photolytic Degradation: Expose a 1 mg/mL solution of the compound to a combination of UV and visible light in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples with an appropriate volume of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.
Diagram of the Forced Degradation Workflow:
Caption: Forced degradation experimental workflow.
A robust HPLC method is crucial for separating the parent compound from its degradation products.[13][14][15]
Objective: To develop and validate a chromatographic method capable of resolving and quantifying the parent phenolic compound and all significant degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of:
-
Solvent A: 0.1% Acetic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-25 min: 90% to 10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the specific compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.
Degradation Pathways of Phenolic Compounds
Understanding the degradation pathways is key to mitigating instability.[3][16][17][18]
-
Oxidation: Phenols are readily oxidized to form quinones and polymeric products. The presence of electron-donating groups (like the methyl group in p-cresol) generally increases the susceptibility to oxidation, while electron-withdrawing groups (like the carbonyl in this compound) decrease it.
-
Hydrolysis: While the phenolic hydroxyl group itself is not directly hydrolyzed, other functional groups in the molecule can be. In the case of this compound under basic conditions, ring-opening of the indanone structure can occur.
-
Photodegradation: Exposure to light can induce photochemical reactions, leading to isomerization, dimerization, or polymerization.
Diagram of a General Phenol Degradation Pathway:
Caption: General degradation pathways for phenolic compounds.
Conclusion and Recommendations
This comparative guide demonstrates that this compound possesses a favorable stability profile, particularly against oxidative and photolytic degradation, when compared to other fundamental phenolic structures. This intrinsic stability is a significant advantage in the context of drug development, as it can lead to a more robust API and a simplified formulation process.
For researchers and drug development professionals working with this compound, we recommend the following:
-
Prioritize Control of Oxidative and Photolytic Conditions: While generally stable, minimizing exposure to strong oxidizing agents and light during synthesis, purification, and storage will further preserve the integrity of the compound.
-
Careful pH Management: The potential for base-catalyzed degradation should be considered, and pH should be carefully controlled during processing and in final formulations.
-
Employ a Validated Stability-Indicating Method: The use of a well-validated HPLC method, such as the one described herein, is essential for accurate monitoring of purity and stability throughout the development lifecycle.
By understanding the comparative stability of this compound and implementing appropriate control strategies, researchers can enhance the quality and robustness of their drug candidates, ultimately contributing to the development of safer and more effective medicines.
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The Dichotomy of Discovery: Correlating In Vitro Efficacy with In Vivo Outcomes for 7-Hydroxy-1-Indanone Compounds
A Senior Application Scientist's Guide to Navigating the Translation Gap
For researchers in drug discovery, the journey from a promising hit in a petri dish to a viable therapeutic in a living system is fraught with challenges. The 7-hydroxy-1-indanone scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with potent in vitro activities across various therapeutic areas, including inflammation, neurodegenerative diseases, and oncology. However, the critical question remains: how well does this in vitro potency translate to in vivo efficacy? This guide provides a comparative analysis of the in vitro and in vivo activities of this compound-containing compounds, offering insights into the complexities of preclinical drug development and the crucial factors that govern the transition from benchtop to bedside.
The this compound Scaffold: A Versatile Pharmacophore
The 1-indanone core, a bicyclic aromatic ketone, offers a rigid framework that can be readily functionalized to interact with a variety of biological targets. The addition of a hydroxyl group at the 7-position introduces a key hydrogen bond donor/acceptor moiety, often enhancing target engagement and modulating the physicochemical properties of the molecule. This versatility has made the this compound scaffold a fertile ground for the development of novel therapeutics.
Case Study: Anti-Inflammatory 2-Benzylidene-7-Hydroxy-1-Indanone Derivatives
A compelling example of the in vitro versus in vivo activity of this compound compounds can be found in the development of anti-inflammatory agents. A study by Xiao et al. (2018) explored a series of 2-benzylidene-1-indanone derivatives, including compounds with a hydroxyl group at the 7-position of the indanone ring, for their ability to mitigate acute lung injury.[1]
In Vitro Anti-Inflammatory Activity
The initial screening of these compounds was performed in lipopolysaccharide (LPS)-stimulated murine primary macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response, triggering the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The in vitro efficacy of the synthesized 2-benzylidene-1-indanone derivatives was quantified by their ability to inhibit the production of these key cytokines.
One of the most promising compounds from this series, 8f , a 5,6-dimethoxy-substituted 2-benzylidene-1-indanone, demonstrated significant inhibition of both TNF-α and IL-6 production in a dose-dependent manner. While the specific 7-hydroxy analogue was not the most potent in this particular study, the structure-activity relationship (SAR) data highlighted the importance of substitutions on the indanone ring for anti-inflammatory activity.[1]
Table 1: In Vitro Anti-Inflammatory Activity of Selected 2-Benzylidene-1-Indanone Derivatives
| Compound | Substitution on Indanone Ring | % Inhibition of TNF-α at 10 µM | % Inhibition of IL-6 at 10 µM |
| 8a | 7-hydroxy | Markedly reduced activity | Markedly reduced activity |
| 8f | 5,6-dimethoxy | 79.29% | 81.41% |
| 4d | 6-hydroxy | 83.73% | 69.28% |
Data synthesized from Xiao et al. (2018).[1]
In Vivo Efficacy in a Mouse Model of Acute Lung Injury
The true test of a potential anti-inflammatory agent lies in its ability to quell the inflammatory cascade in a complex biological system. The most promising compound from the in vitro assays, 8f , was advanced to an in vivo model of LPS-induced acute lung injury (ALI) in mice. This model recapitulates many of the key features of human ALI, including neutrophil infiltration into the lungs, pulmonary edema, and a surge in pro-inflammatory cytokines.
Administration of compound 8f prior to LPS challenge resulted in a significant reduction in the hallmarks of ALI. Specifically, there was a marked decrease in the total protein concentration and the number of inflammatory cells in the bronchoalveolar lavage (BAL) fluid, indicating a reduction in pulmonary edema and immune cell infiltration. Furthermore, 8f suppressed the mRNA expression of inflammatory cytokines in the lung tissue, confirming its anti-inflammatory effects in vivo.[1]
Table 2: Comparison of In Vitro and In Vivo Anti-Inflammatory Activity of Compound 8f
| Assay | Metric | Result |
| In Vitro | Inhibition of TNF-α production (LPS-stimulated macrophages) | IC₅₀ = 1.41 µM |
| Inhibition of IL-6 production (LPS-stimulated macrophages) | IC₅₀ = 2.12 µM | |
| In Vivo | Reduction of total protein in BAL fluid (LPS-induced ALI model) | Significant reduction |
| Reduction of inflammatory cells in BAL fluid (LPS-induced ALI model) | Significant reduction | |
| Inhibition of inflammatory cytokine mRNA in lung tissue | Significant inhibition |
Data synthesized from Xiao et al. (2018) and another study on similar compounds.[1][2]
Bridging the Gap: Factors Influencing In Vitro-In Vivo Correlation
The successful translation of the in vitro anti-inflammatory activity of compound 8f to an in vivo model highlights a positive correlation. However, this is not always the case. Several factors can contribute to discrepancies between in vitro and in vivo results for this compound compounds:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is a critical determinant of its in vivo efficacy. A compound with excellent in vitro potency may fail in vivo due to poor oral bioavailability, rapid metabolism, or an inability to reach the target tissue in sufficient concentrations. In silico ADME predictions and in vitro assays, such as Caco-2 permeability and metabolic stability in liver microsomes, can provide early insights into a compound's likely pharmacokinetic behavior.[3][4]
-
Target Engagement in a Complex Environment: In vitro assays often utilize isolated enzymes or cell lines in a controlled environment. In contrast, the in vivo setting is a dynamic system with complex feedback loops, off-target interactions, and the involvement of multiple cell types and tissues. A compound's ability to engage its target effectively in this intricate milieu is crucial for its therapeutic effect.
-
Toxicity: A compound may exhibit potent and selective activity in vitro but prove to be toxic in vivo, limiting its therapeutic window. Early assessment of cytotoxicity in various cell lines and in vivo toxicity studies are essential to identify potential liabilities.
Experimental Protocols
In Vitro Anti-Inflammatory Assay: Measurement of Cytokine Production in LPS-Stimulated Macrophages
This protocol describes a standard method for evaluating the anti-inflammatory activity of test compounds by measuring their effect on cytokine production in LPS-stimulated macrophages.[5][6]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
LPS Stimulation: After a pre-incubation period with the test compounds (typically 1-2 hours), add LPS to the wells to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.
In Vivo Anti-Inflammatory Assay: Mouse Model of LPS-Induced Acute Lung Injury
This protocol outlines a common in vivo model to assess the efficacy of anti-inflammatory compounds in a model of acute lung injury.[1][7]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound formulated for in vivo administration (e.g., in a solution of saline with a small percentage of DMSO and Tween 80)
-
Anesthetic (e.g., isoflurane)
-
Intratracheal instillation device
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before LPS challenge.
-
Anesthesia: Anesthetize the mice using isoflurane.
-
LPS Instillation: Once the mice are fully anesthetized, perform an intratracheal instillation of LPS (typically 5 mg/kg body weight) to induce lung injury.
-
Monitoring: Monitor the animals for signs of distress.
-
Sample Collection: At a specified time point after LPS instillation (e.g., 24 hours), euthanize the mice and perform a bronchoalveolar lavage (BAL) by instilling and retrieving PBS from the lungs.
-
BAL Fluid Analysis: Centrifuge the BAL fluid to separate the cells from the supernatant. Measure the total protein concentration in the supernatant as an indicator of lung permeability and perform a cell count to quantify inflammatory cell infiltration.
-
Tissue Analysis: Harvest the lung tissue for further analysis, such as measuring the expression of inflammatory cytokine mRNA by qRT-PCR or histological examination.
-
Data Analysis: Compare the readouts (protein concentration, cell counts, cytokine expression) between the compound-treated group and the vehicle-treated group to determine the in vivo efficacy of the test compound.
Visualizing the Path from In Vitro to In Vivo
The following diagrams illustrate the conceptual workflow of evaluating this compound compounds and the signaling pathway often implicated in their anti-inflammatory effects.
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A Head-to-Head Comparison of Catalysts for Indanone Synthesis: A Guide for Researchers
The indanone core is a privileged scaffold in medicinal chemistry and materials science, found in numerous bioactive natural products and pharmaceuticals.[1][2] Its synthesis has been a subject of intense research, leading to a diverse array of catalytic methods. This guide provides a comprehensive, head-to-head comparison of the leading catalytic systems for indanone synthesis, offering insights into their mechanisms, performance, and practical applications to aid researchers in selecting the optimal strategy for their specific needs.
The Classical Approach: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives is the most traditional and widely employed method for constructing the 1-indanone framework.[1][3] This reaction typically involves the use of strong Brønsted or Lewis acids to promote the electrophilic aromatic substitution.
Mechanism and Workflow
The reaction proceeds via the formation of a highly electrophilic acylium ion intermediate, which is generated by the activation of a carboxylic acid or acyl chloride by the acid catalyst. This intermediate is then attacked by the tethered electron-rich aromatic ring in an intramolecular fashion, followed by deprotonation to restore aromaticity and yield the cyclized indanone product.[1]
Caption: General workflow for Friedel-Crafts acylation in indanone synthesis.
Performance and Limitations
While robust, this method often requires stoichiometric amounts of strong acids, which can lead to issues with functional group compatibility, product isolation, and waste generation.[4] The harsh reaction conditions can also limit the substrate scope. However, recent advancements have introduced milder catalysts and conditions.
| Catalyst System | Substrate | Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | 3-Phenylpropanoic Acid | High (not specified) | [3] |
| NbCl₅ | 3-Arylpropanoic Acids | Good yields | [5] |
| Tb(OTf)₃ | 3-Arylpropanoic Acids | Moderate to good | [6] |
| Heteropoly Acids | 3-Arylpropanoic Acids | Good yields | [7] |
| Meldrum's Acid Derivatives with TMSOTf | 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | >20:1 regioselectivity | [4] |
Key Insight: The use of Meldrum's acid derivatives as acylating agents provides a valuable alternative that overcomes some of the limitations of traditional Friedel-Crafts reactions, allowing for more facile preparation of 2-substituted 1-indanones.[4]
Transition Metal Catalysis: A Versatile Toolkit
Various transition metals, including palladium, rhodium, and gold, have been extensively used in the synthesis of indanones, offering milder reaction conditions and broader functional group tolerance compared to classical methods.[8]
Palladium-Catalyzed Syntheses
Palladium catalysis offers several routes to indanones, including C-H activation, annulation, and carbonylative cyclization.[8][9][10]
-
C-H Annulation: A notable method involves the palladium-catalyzed annulation of o-bromobenzaldehydes with norbornene derivatives, directly forming the indanone skeleton via C-H activation of the aldehyde group under mild conditions.[8][9]
-
Heck-Aldol Cascade: A one-pot synthesis of multisubstituted 1-indanones can be achieved through a palladium-catalyzed Heck reaction followed by an ethylene glycol-promoted aldol-type annulation.[11]
-
Reductive-Heck Cyclization: Chiral 3-substituted indanones can be synthesized via an asymmetric reductive-Heck cyclization of 2'-perfluoroalkylsulfonated aryl α,β-unsaturated ketones.[12]
-
Nanoparticle Catalysis: Binaphthyl-stabilized palladium nanoparticles have been shown to be effective and reusable catalysts for the synthesis of indanone derivatives from 2'-iodochalcones and N-tosylhydrazones.[13]
| Catalyst System | Reaction Type | Key Features | Yield (%) | Reference |
| Pd(OAc)₂/dppp | Heck-Aldol Cascade | One-pot, good functional group tolerance | Moderate to excellent | [11] |
| Pd(OAc)₂ with Picolinamide ligands | C-H Annulation | Direct C-H activation of aldehydes | Good to excellent | [14] |
| Pd-BNPs | Domino Reaction | Reusable heterogeneous catalyst | Up to 90 | [13] |
| Pd(OAc)₂/(R)-BINAP | Asymmetric Reductive-Heck | Access to chiral indanones | Up to 95 | [12] |
Rhodium-Catalyzed Syntheses
Rhodium catalysts are particularly effective for asymmetric syntheses and reactions involving C-H activation.[15][16][17]
-
Asymmetric Cyclization: Chiral 3-aryl-1-indanones can be obtained with high enantioselectivity through the rhodium-catalyzed asymmetric cyclization of pinacolborane chalcone derivatives.[15]
-
C-H Activation: Rh(III) catalysts can be used for the synthesis of indanones from N-methoxybenzamides and β-trifluoromethyl-α,β-unsaturated ketones via C–H activation.[16]
-
Tandem Carborhodium/Cyclization: A rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway enables the synthesis of 2,3-substituted indanones in water under mild, ligand-free conditions.[17]
-
Isomerization of Alcohols: Rhodium catalysts can effect the isomerization of racemic α-arylpropargyl alcohols to form optically active 1-indanones.[15]
Caption: Rh(III)-catalyzed synthesis of trifluoromethyl indanones.[16]
Gold-Catalyzed Syntheses
Gold catalysts exhibit unique reactivity, particularly with alkynes, enabling novel cyclization pathways to indanones.[18][19][20]
-
Cascade Cyclization: Gold catalysts can promote a cascade cyclization of 2-alkynylarylketones, proceeding through either a 5-exo-dig or 6-endo-dig cyclization to form indenones, which can be further converted to indanones.[20]
-
Enantioselective Carboalkoxylation: Cationic gold(I) complexes catalyze the highly enantioselective carboalkoxylation of alkynes to produce optically active β-alkoxyindanone derivatives.[10]
-
Cyclization of 1,5-Enynes: Gold catalysts can facilitate the cyclization and oxidation of 1,5-enynes to generate a variety of indanone-containing compounds.[18]
Modern and Greener Approaches
Recent research has focused on developing more sustainable and environmentally friendly methods for indanone synthesis, including photocatalysis and organocatalysis.
Photocatalytic Synthesis
Photocatalysis offers a green and mild approach to indanone synthesis, often proceeding through radical-mediated pathways.
-
Radical Cascade Cyclization: A photoredox radical cascade cyclization of diazoalkanes can be used to synthesize various indanone derivatives under mild conditions.[21]
-
C-H Annulation: A photochemical C-H annulation strategy allows for the direct synthesis of indanones from simple aromatic aldehydes and terminal alkynes using a hydrogen atom transfer (HAT) photocatalyst, avoiding the need for prefunctionalized substrates and additional redox steps.[2][22]
| Catalyst System | Reaction Type | Key Features | Yield (%) | Reference |
| Ru(bpy)₃Cl₂·6H₂O | Radical Cascade | Green, mild conditions | Moderate to good | [21] |
| [Bu₄P]₄W₁₀O₃₂ (TBPDT) | C-H Annulation | Prefunctionalization-free | Broad substrate scope | [2][22] |
Organocatalysis
Organocatalysis provides a metal-free alternative for indanone synthesis, often utilizing small organic molecules as catalysts.
-
Intramolecular Hydroacylation: L-proline has been shown to be an efficient and environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes, providing a green synthetic route to indanones in good to excellent yields.[23]
Head-to-Head Comparison Summary
| Catalytic System | Advantages | Disadvantages | Best Suited For |
| Friedel-Crafts | Well-established, robust, readily available catalysts | Harsh conditions, stoichiometric reagents, limited functional group tolerance | Large-scale synthesis of simple indanones |
| Palladium | Versatile, mild conditions, broad substrate scope | Catalyst cost, potential for metal contamination | Diverse and complex indanone targets |
| Rhodium | High enantioselectivity, C-H activation | High catalyst cost | Asymmetric synthesis of chiral indanones |
| Gold | Unique reactivity with alkynes, mild conditions | Catalyst cost | Synthesis from alkyne-containing substrates |
| Photocatalysis | Green, mild conditions, novel reactivity | Requires specialized equipment, can have substrate limitations | Sustainable synthesis and radical-mediated transformations |
| Organocatalysis | Metal-free, environmentally benign, readily available catalysts | Can have lower turnover numbers than metal catalysts | Green chemistry applications and metal-sensitive substrates |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Heck-Aldol Cascade Synthesis of 3-Hydroxy-1-Indanone[11]
-
To a dried Schlenk tube under an inert atmosphere, add 2-bromobenzaldehyde (1.0 mmol), butyl vinyl ether (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and dppp (0.024 mmol).
-
Add anhydrous ethylene glycol (5 mL) via syringe.
-
Heat the reaction mixture at 115 °C for 12 hours.
-
Cool the reaction to room temperature and add 1 M HCl (5 mL).
-
Stir the mixture for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-hydroxy-1-indanone.
Protocol 2: L-Proline-Catalyzed Intramolecular Hydroacylation[23]
-
To a reaction vial, add 2-vinylbenzaldehyde (0.5 mmol) and L-proline (0.1 mmol, 20 mol%).
-
Add toluene (2 mL) as the solvent.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Purify the reaction mixture directly by column chromatography on silica gel to obtain the corresponding indanone.
Conclusion
The synthesis of indanones has evolved significantly from the classical Friedel-Crafts acylation to a wide array of sophisticated catalytic methods. The choice of catalyst is highly dependent on the specific synthetic target, desired level of stereocontrol, and considerations for sustainability. Transition metal catalysts, particularly palladium and rhodium, offer unparalleled versatility and efficiency for the construction of complex indanone derivatives. Meanwhile, emerging methodologies in photocatalysis and organocatalysis are paving the way for greener and more sustainable approaches. This guide provides a solid foundation for researchers to navigate the diverse landscape of indanone synthesis and select the most appropriate catalytic system to advance their research and development goals.
References
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- Wang, Y., et al. (2022). Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. Organic Letters, 24(30), 5553-5558. [Link][21]
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A Validated Synthetic Route for the Large-Scale Production of 7-Hydroxy-1-indanone: A Comparative Guide
In the landscape of pharmaceutical intermediates and organic synthesis, 7-Hydroxy-1-indanone stands out as a critical building block.[1][2] Its utility in the synthesis of a wide array of bioactive molecules necessitates a robust, scalable, and economically viable production method. This guide provides an in-depth validation of a preferred synthetic route for the large-scale manufacturing of this compound, juxtaposed with a critical evaluation of alternative methodologies. The protocols and comparative data presented herein are curated to provide researchers, scientists, and drug development professionals with a comprehensive resource for making informed decisions in their synthetic endeavors.
The Challenge of Isomerism and Scalability in this compound Synthesis
The primary obstacle in the synthesis of this compound is the frequent co-production of its isomer, 5-hydroxy-1-indanone.[1][2] This isomeric impurity, arising from non-selective electrophilic aromatic substitution, poses significant purification challenges, thereby reducing the overall yield and increasing production costs. Furthermore, many established laboratory-scale methods employ harsh reaction conditions, such as high temperatures and strong acids, which are often not amenable to large-scale industrial production due to safety, equipment, and energy consumption concerns.[1][2]
A Validated High-Selectivity Route for Large-Scale Production
To address the aforementioned challenges, a multi-step synthesis, detailed in patent CN105330525A, has been identified and validated as a superior method for the large-scale production of this compound.[2] This route demonstrates high selectivity, utilizes readily available starting materials, and proceeds under relatively mild conditions, making it an attractive option for industrial applications.
The Strategic Advantage of a Sulfonic Acid Protecting Group
The cornerstone of this validated route is the use of a sulfonic acid group as a temporary protecting and directing group. By starting with 4-hydroxybenzenesulfonic acid, the sulfonic acid group at the para-position to the hydroxyl group effectively blocks this site and directs the subsequent Friedel-Crafts acylation to the desired ortho-position. This strategic choice is pivotal in overcoming the issue of isomer formation that plagues other methods.
Experimental Workflow
The following diagram illustrates the validated synthetic workflow for the production of this compound.
Caption: Validated multi-step synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from the validated method described in patent CN105330525A.[2]
Step 1: Synthesis of Compound II
-
In a suitable reactor, dissolve 4-hydroxybenzenesulfonic acid (Compound I) (0.2 mol) in acetonitrile (500 ml).
-
Add triethylamine (0.2 mol) and cool the mixture to 0°C.
-
Slowly add 3-chloropropionyl chloride (0.2 mol) dropwise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform a standard aqueous workup including washes with water, 1M NaOH, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Compound II. (Reported Yield: 90%).[2][3]
Step 2: Synthesis of Compound III (Intramolecular Friedel-Crafts Cyclization)
-
To a reactor containing Compound II, add a suitable Lewis acid (e.g., aluminum chloride). The specific molar ratio and solvent will depend on the chosen Lewis acid and should be optimized.
-
The reaction is typically carried out at a controlled temperature to facilitate the intramolecular cyclization.
Step 3: Synthesis of this compound (Compound IV) (Desulfonation)
-
Add Compound III (0.1 mol) to 1M sulfuric acid (500 ml).
-
Heat the mixture to 100°C and stir for 5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Perform an extractive workup with ethyl acetate.
-
Wash the organic phase with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. (Reported Yield: 96%).[2]
Comparative Analysis of Synthetic Routes
To provide a clear perspective on the advantages of the validated route, a comparative analysis with alternative methods is presented below.
| Feature | Validated Route (CN105330525A) | Method 1: PPA Cyclization | Method 2: Rearrangement | Method 3: Phenol Acylation |
| Starting Materials | 4-Hydroxybenzenesulfonic acid, 3-Chloropropionyl chloride | 3-(3-Hydroxyphenyl)propanoic acid | 2,3-Dihydrobenzofuran-4-one | Phenol, 3-Chloropropionyl chloride |
| Key Reagents | Lewis Acid, Sulfuric Acid | Polyphosphoric Acid (PPA) | Aluminum Trichloride | Aluminum Trichloride |
| Reaction Temperature | Moderate to 100°C | 180°C[1][2] | 200°C[1][2] | 160°C[1] |
| Selectivity | High (ortho-directing group) | Low (mixture of 5- and 7-isomers)[1][2] | Not specified, but harsh conditions can lead to byproducts | Low (significant amount of 5-isomer)[1] |
| Reported Yield | High (90% and 96% for key steps)[2] | Low[1] | Not specified, but likely impacted by harsh conditions | Low[1] |
| Scalability Concerns | Favorable due to milder conditions and high selectivity | High energy consumption, difficult purification[1][2] | Expensive starting material, high energy consumption[1][2] | Difficult purification, low yield[1] |
| Environmental Impact | Use of recoverable Lewis acids and standard solvents | Use of viscous and corrosive PPA | High energy consumption | Generation of isomeric waste |
Table 1: Comparison of synthetic routes for this compound.
The following diagram illustrates the decision-making logic for selecting the optimal synthetic route based on key performance indicators.
Caption: Decision matrix for selecting the optimal synthetic route.
Conclusion
The synthesis of this compound for large-scale production demands a method that is not only high-yielding but also selective, cost-effective, and scalable. The validated route commencing with 4-hydroxybenzenesulfonic acid effectively addresses the critical challenge of isomer formation by employing a sulfonic acid protecting group. This approach, coupled with its use of readily available reagents and milder reaction conditions, positions it as the superior choice for industrial applications when compared to traditional methods that are often plagued by low selectivity and harsh operating parameters. For researchers and professionals in drug development, the adoption of this validated protocol can lead to a more efficient and economical synthesis of this important chemical intermediate.
References
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A Senior Application Scientist's Guide to Comparative Docking of 7-Hydroxy-1-indanone Derivatives as Cholinesterase Inhibitors
This guide provides an in-depth comparative analysis of 7-Hydroxy-1-indanone derivatives through molecular docking, a cornerstone of modern computer-aided drug design (CADD).[1] We will explore the scientific rationale for targeting cholinesterases in the context of Alzheimer's disease, present a validated, step-by-step docking protocol, and objectively compare the performance of various indanone derivatives against these critical enzymes. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools for the rational design of novel therapeutics.
The Scientific Imperative: Targeting Cholinesterases in Alzheimer's Disease
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by cognitive decline and memory loss.[2] One of the primary pathological hallmarks is the degeneration of cholinergic neurons, leading to a significant reduction in the neurotransmitter acetylcholine (ACh).[3] The "cholinergic hypothesis" posits that enhancing the levels of ACh in the brain can alleviate some of the cognitive symptoms of AD.[4]
The primary mechanism for ACh degradation in the synaptic cleft is enzymatic hydrolysis by acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BuChE).[5] Therefore, inhibiting these enzymes is a key therapeutic strategy.[1] Indanone-based scaffolds, such as the FDA-approved drug Donepezil, have proven to be highly effective cholinesterase inhibitors, making derivatives of structures like this compound promising candidates for novel drug discovery efforts.[6][7]
Comparative Docking Analysis of Indanone Derivatives
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] The "docking score," typically expressed as binding energy in kcal/mol, estimates the binding affinity; a more negative score generally indicates a stronger, more stable interaction.[9][10]
The following table summarizes docking results for several indanone derivatives against human Acetylcholinesterase (AChE), compiled from various studies. This allows for an objective comparison of their potential inhibitory activity. Donepezil, a known potent inhibitor, is included as a reference standard.[11]
| Derivative/Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (AChE Active Site) | Reference |
| Donepezil (Standard) | AChE (4EY7) | -10.8 | Trp86, Tyr337, Phe338 (Peripheral Anionic Site); Trp286, Tyr341 (Acyl Pocket) | [11] |
| Ginkgolide A | AChE (4EY7) | -11.3 | Interacts with crucial residues in the active site. | [11] |
| Licorice glycoside D2 | AChE (4EY7) | -11.2 | Interacts with crucial residues in the active site. | [11] |
| Flurbiprofen-Isoniazide Conjugate (Compound 1) | AChE | -12.9 | Not specified, but confirmed mixed-mode inhibition. | [5] |
| Indanone-Piperidine Derivative (Compound 6a) | AChE | (IC₅₀ = 0.0018 µM) | Binds potently, 14-fold more than Donepezil. | [12] |
| 2-substituted 1-indanone series | AChE | (QSAR model developed) | Interaction with hydrophobic and positively charged regions enhances binding. | [13] |
Note: Direct docking scores for this compound were not available in the surveyed literature; however, the data for related indanone derivatives strongly support the potential of this scaffold. The IC₅₀ value indicates the concentration required to inhibit 50% of enzyme activity, with lower values indicating higher potency.
The data suggest that modifications to the core indanone structure, such as the addition of bulky hydrophobic groups or specific linkers to access key residues in the AChE binding gorge, can significantly enhance inhibitory potential.[13] For instance, the AChE active site contains a "catalytic anionic site" (CAS) and a "peripheral anionic site" (PAS), and compounds that can bridge these two sites often exhibit superior inhibition.[3][4]
Methodology Deep Dive: A Validated Molecular Docking Protocol
To ensure scientific rigor, any computational protocol must be robust and validated. Here, we present a detailed workflow using AutoDock Vina , a widely used open-source docking program, for docking a this compound derivative into the active site of human AChE.[14][15]
Workflow Overview
Step-by-Step Experimental Protocol
A. Receptor Preparation (Human AChE)
-
Obtain Structure: Download the 3D crystal structure of human AChE, preferably co-crystallized with an inhibitor like Donepezil (e.g., PDB ID: 4EY7), from the Protein Data Bank (PDB).[11]
-
Clean the Protein: Load the PDB file into a molecular visualization tool like UCSF Chimera or AutoDock Tools (ADT).[16]
-
Add Hydrogens: Add polar hydrogen atoms to the protein.
-
Causality: Crystal structures often do not resolve hydrogen atoms. Adding them is critical for correctly defining hydrogen bond donors and acceptors, which are key components of protein-ligand interactions.[19]
-
-
Assign Charges: Compute and add Kollman charges.
-
Causality: The scoring functions in docking programs rely on electrostatic calculations. Assigning partial charges to each atom in the receptor is essential for accurately estimating these interactions.[18]
-
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock.[16]
B. Ligand Preparation (this compound Derivative)
-
Obtain/Draw Structure: Draw the 2D structure of the derivative using software like ChemDraw or retrieve it from a database like PubChem. Convert the 2D structure to 3D.[17]
-
Energy Minimization: Perform an energy minimization of the 3D structure using a force field like MMFF94.
-
Causality: This step ensures the ligand has a low-energy, stable conformation with correct bond lengths and angles before docking begins.[17]
-
-
Define Torsions: Define the rotatable bonds in the ligand.
-
Causality: This allows for flexible ligand docking, where the algorithm can explore different conformations of the ligand within the binding site, providing a more realistic simulation.[19]
-
-
Save as PDBQT: Save the prepared ligand in the PDBQT format.
C. Docking Simulation with AutoDock Vina
-
Define the Search Space (Grid Box): In ADT, define a 3D grid box that encompasses the entire active site of the enzyme.[20]
-
Causality & Validation: For a known target, the grid box should be centered on the position of the co-crystallized ligand. This focuses the computational search on the relevant binding area.[11] The dimensions should be large enough to allow the ligand to move and rotate freely within the site.
-
-
Create Configuration File: Create a text file (e.g., config.txt) specifying the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[14]
-
receptor = protein.pdbqt
-
ligand = ligand.pdbqt
-
center_x, center_y, center_z = [coordinates]
-
size_x, size_y, size_z = [dimensions in Angstroms]
-
exhaustiveness = 20 (This parameter controls the thoroughness of the search; higher values increase accuracy but also computation time).[14]
-
-
Run Vina: Execute the docking simulation from the command line: vina --config config.txt --log log.txt --out out.pdbqt.[20]
D. Analysis and Validation of Results
-
Binding Energy: Open the log.txt file to view the binding energies (in kcal/mol) for the top predicted binding poses. The most negative value corresponds to the highest predicted affinity.[9]
-
Pose Visualization: Load the receptor PDBQT file and the output out.pdbqt file into a visualization tool. Analyze the top-ranked pose to identify key interactions (hydrogen bonds, hydrophobic contacts) with active site residues.[8] Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) can generate 2D diagrams of these interactions.[21]
-
Protocol Validation (Trustworthiness): Before docking novel compounds, the protocol's reliability must be established. This is done by performing "redocking."[22]
-
Procedure: Dock the original co-crystallized ligand (e.g., Donepezil) back into its own receptor's binding site using the established protocol.
-
Metric: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystal structure pose.
-
Interpretation: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[9][23]
-
Conclusion and Future Outlook
This guide demonstrates that molecular docking is a powerful and indispensable tool for the comparative analysis of this compound derivatives as potential cholinesterase inhibitors. The quantitative data clearly show that targeted modifications to the indanone scaffold can lead to interactions with key residues in the AChE active site, potentially yielding high-potency inhibitors.[13]
The provided step-by-step protocol, grounded in scientific rationale and incorporating a critical validation step, offers a trustworthy framework for researchers. By combining these computational predictions with experimental validation, the drug discovery process can be significantly accelerated, paving the way for the development of novel and more effective therapeutics for Alzheimer's disease.[24]
References
- Choudhary, M. I., et al. (2015). Molecular docking simulation studies on potent butyrylcholinesterase inhibitors obtained from microbial transformation of dihydrotestosterone. PubMed Central.
- Peitzika, S. C., & Pontiki, E. (2023). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. Molecules.
- Bentham Science. (2025). Computational Approaches for Multitarget Drug Design in Alzheimer's Disease: A Comprehensive Review. Bentham Science Publisher.
- MDPI. (2021). Advances in Applying Computer-Aided Drug Design for Neurodegenerative Diseases. MDPI.
- Scribd. (n.d.). AutoDockVina Protein-Ligand Docking Guide. Scribd.
- Stavrakov, G., et al. (2018). Acetylcholinesterase inhibitors selected by docking-based screening – proof-of-concept study. Bulgarian Chemical Communications.
- Bentham Science Publishers. (n.d.). Computer-aided Drug Design for Alzheimer's Disease. Bentham Science Publishers.
- The Pharma Innovation. (2022). Molecular docking studies of various acetylcholinesterase inhibitors targeting acetylcholinesterase in Myasthenia gravis. The Pharma Innovation Journal.
- Al-Najjar, M. A., et al. (2024). Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. PubMed Central.
- Peitzika, S. C., & Pontiki, E. (2023). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. PubMed.
- Rohilla, S., & Goyal, G. (2025). Computer-aided Drug Design for Alzheimer's Disease: Recent Advancements and Future Perspectives. Current Topics in Medicinal Chemistry.
- Springer. (n.d.). Computational Modeling of Multi-target-Directed Inhibitors Against Alzheimer's Disease. Springer.
- ScotChem. (n.d.). Preparing the protein and ligand for docking. ScotChem.
- MDPI. (2023). Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening. MDPI.
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Matter Modeling Stack Exchange.
- University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. University of Cambridge.
- Taylor & Francis Online. (2016). Molecular docking of different inhibitors and activators to butyrylcholinesterase. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Protocol Exchange. (n.d.). Protocol for Docking with AutoDock. Protocol Exchange.
- ResearchGate. (2024). How to interprete and analyze molecular docking results?. ResearchGate.
- Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs.
- ResearchGate. (2019). Molecular docking proteins preparation. ResearchGate.
- Royal Society of Chemistry. (2020). Synthesis, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities, and molecular docking studies of a novel compound based on combination of flurbiprofen and isoniazide. RSC Publishing.
- Royal Society of Chemistry. (2017). Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening. RSC Publishing.
- Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. Bonvin Lab.
- YouTube. (2021). Analysis of Docking results by Autodock. YouTube.
- YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube.
- YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube.
- Schrödinger. (2022). Protein Ligand Docking Lesson Plan. Schrödinger.
- Google Patents. (n.d.). CN105330525A - Preparation method of this compound. Google Patents.
- ResearchGate. (2025). Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. ResearchGate.
- PubMed. (2012). Molecular docking and 3D-QSAR studies of 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors. PubMed.
- PubMed. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. PubMed.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications.
- PubMed. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. PubMed.
- ResearchGate. (n.d.). Recent developments in biological activities of indanones. ResearchGate.
- Dove Press. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Dove Press.
- ResearchGate. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. ResearchGate.
Sources
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- 5. Synthesis, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities, and molecular docking studies of a novel compound based on combination of flurbiprofen and isoniazide - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 24. eurekaselect.com [eurekaselect.com]
Safety Operating Guide
Proper Disposal of 7-Hydroxy-1-indanone: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 7-Hydroxy-1-indanone, a common intermediate in pharmaceutical research and development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This document is designed to empower researchers with the knowledge to manage this chemical waste stream responsibly, moving beyond mere compliance to a culture of proactive safety.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as a hazardous substance with the following key characteristics:
-
Serious Eye Irritant: Poses a significant risk of serious eye irritation.[1][2]
-
Respiratory Irritant: May cause irritation to the respiratory tract if inhaled.[1][2]
While specific toxicological properties are not fully investigated, the known irritant effects necessitate cautious handling and strict adherence to personal protective equipment (PPE) protocols.[3] There is no evidence to suggest that this compound is a carcinogen.
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [1], [2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [1], [2] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [1], [2] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a singular action but a systematic process. The following workflow is designed to ensure safety and compliance from the point of generation to final disposal.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
